molecular formula C6H5Cl2NO2S B1312514 2,3-Dichlorobenzenesulfonamide CAS No. 82967-94-0

2,3-Dichlorobenzenesulfonamide

Cat. No.: B1312514
CAS No.: 82967-94-0
M. Wt: 226.08 g/mol
InChI Key: QJARBNAXWFCCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5Cl2NO2S and its molecular weight is 226.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJARBNAXWFCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429135
Record name 2,3-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82967-94-0
Record name 2,3-Dichlorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082967940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS2XA628M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 82967-94-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available physicochemical properties and outlines plausible synthetic routes and potential biological activities based on established knowledge of related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Descriptors
IdentifierValueSource(s)
CAS Number 82967-94-0[1][2]
IUPAC Name This compound[1]
Molecular Formula C₆H₅Cl₂NO₂S[1][3]
Synonyms Benzenesulfonamide, 2,3-dichloro-; 2,3-dichlorobenzene-1-sulfonamide[1][4]
InChI Key QJARBNAXWFCCKX-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N[1][4]
ChEMBL ID CHEMBL4966798[1]
PubChem CID 8317947[1]
Table 2: Physicochemical and Spectral Data
PropertyValueSource(s)
Molecular Weight 226.08 g/mol [1][3]
Monoisotopic Mass 224.9418050 Da[1]
Melting Point 218°C to 221°C[5]
pKa (Predicted) 9.39 ± 0.60[4]
Topological Polar Surface Area 68.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Spectral Data IR and Raman spectra available[1]

Synthesis and Experimental Protocols

Plausible Synthesis Pathway

The synthesis likely proceeds via the diazotization of 2,3-dichloroaniline, followed by a copper-catalyzed reaction with sulfur dioxide to form 2,3-dichlorobenzenesulfonyl chloride. This reactive intermediate is then treated with ammonia to yield the final sulfonamide product.

G Plausible Synthesis Pathway for this compound cluster_0 Step 1: Diazotization and Sulfonylation cluster_1 Step 2: Amination 2_3_Dichloroaniline 2,3-Dichloroaniline Diazonium_Salt 2,3-Dichlorobenzene- diazonium Chloride 2_3_Dichloroaniline->Diazonium_Salt  NaNO₂, HCl, 0-5°C Sulfonyl_Chloride 2,3-Dichlorobenzene- sulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride  SO₂, CuCl₂ Product 2,3-Dichlorobenzene- sulfonamide Sulfonyl_Chloride->Product  Aqueous Ammonia (NH₃)

Caption: Plausible two-step synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative method adapted from procedures for analogous compounds, such as 2,4- and 2,5-dichlorobenzenesulfonyl chlorides and their subsequent amination.[5][6][7] This should be considered a general guide for laboratory synthesis.

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride

  • Materials: 2,3-dichloroaniline, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, copper(I) chloride, acetic acid, ice.

  • Procedure:

    • Dissolve 2,3-dichloroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid in a beaker suitable for open-air reactions in a fume hood.

    • Cool the resulting suspension to below 0°C using an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir vigorously for 30-60 minutes to ensure complete formation of the diazonium salt.

    • In a separate, larger vessel, prepare a suspension of sulfur dioxide in acetic acid, catalyzed by a small amount of copper(I) chloride, and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the SO₂ suspension. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 5°C throughout the addition.

    • Once the addition is complete, allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the crude sulfonyl chloride.

    • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,3-dichlorobenzenesulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 2,3-Dichlorobenzenesulfonyl chloride (from Step 1), concentrated aqueous ammonia, dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of an inert solvent like DCM or THF in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of cold, concentrated aqueous ammonia (e.g., 5-10 eq) dropwise with vigorous stirring. A white precipitate should form.

    • After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • If using an organic solvent, dilute the mixture with water and separate the layers. If the product precipitates, filter the reaction mixture directly.

    • Wash the crude solid product with cold water.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the scientific literature. However, the broader class of sulfonamides is well-known for a range of biological activities, primarily as antimicrobial and anticancer agents.[6][8]

Antimicrobial Activity: Dihydropteroate Synthase Inhibition

The most classic mechanism of action for sulfonamide drugs is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the biosynthesis of nucleic acids (DNA and RNA). By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis. Human cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide This compound (Structural Analog) Inhibition Inhibition Sulfonamide->Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleic_Acid Nucleic Acid Precursors Folic_Acid->Nucleic_Acid Growth Bacterial Growth and Replication Nucleic_Acid->Growth Inhibition->DHPS

Caption: General antimicrobial mechanism of sulfonamides via DHPS inhibition.

Carbonic Anhydrase Inhibition

Many sulfonamides are also known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10][11] CA inhibitors are used therapeutically as diuretics, anti-glaucoma agents, and have been explored for their potential in cancer therapy.[8][11] Dichlorphenamide, a related dichlorinated benzenedisulfonamide, is a known CA inhibitor used to treat glaucoma.[11] It is plausible that this compound could also exhibit inhibitory activity against one or more CA isoforms.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information
Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Source: Aggregated GHS information from multiple sources.[1][2]

Conclusion

This compound (CAS 82967-94-0) is a dichlorinated aromatic sulfonamide. While this specific isomer is not extensively documented in research literature, its properties and activities can be inferred from the well-established chemistry and pharmacology of the sulfonamide class. The provided synthetic protocols are representative of standard laboratory methods for related compounds and offer a practical starting point for its preparation. Its structural similarity to known antimicrobial and carbonic anhydrase-inhibiting agents suggests it may be a valuable compound for further investigation in drug discovery and development. Researchers should exercise appropriate caution during handling, in accordance with the known hazards.

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by available spectral data. While specific biological activities and detailed experimental protocols for this particular isomer are not extensively documented in publicly available literature, this guide extrapolates from the broader class of benzenesulfonamides to discuss potential therapeutic applications and general synthetic and analytical methodologies. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Core Chemical Properties

This compound, with the molecular formula C₆H₅Cl₂NO₂S, is a dichlorinated derivative of benzenesulfonamide.[1][2] The presence of two chlorine atoms on the benzene ring significantly influences its electronic and steric properties, which in turn may affect its biological activity and pharmacokinetic profile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a high melting point and limited solubility in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂NO₂S[1][2]
Molecular Weight 226.08 g/mol [1][2]
CAS Number 82967-94-0[1]
IUPAC Name This compound[1]
Melting Point >200°C[1]
Boiling Point 393.8 ± 52.0 °C (Predicted)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
XLogP3 1.4[1]
Polar Surface Area 68.5 Ų[1]
Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Available spectral data from public databases are summarized below.

  • Infrared (IR) Spectroscopy: PubChem lists the availability of Attenuated Total Reflectance (ATR)-IR and Fourier-Transform Infrared (FTIR) spectra for this compound.[1] The characteristic peaks for the sulfonamide group (S=O and N-H stretching) and the substituted benzene ring would be expected.

  • Raman Spectroscopy: Raman spectral data is also indicated as available in the PubChem database.[1]

  • Mass Spectrometry (MS): The exact mass of this compound is 224.9418050 Da.[1] Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and logical synthetic pathway can be proposed based on established methods for the preparation of benzenesulfonamides. The synthesis would likely proceed in two main steps: the formation of the sulfonyl chloride intermediate followed by amination.

Proposed Synthetic Pathway

The synthesis would commence with the chlorosulfonation of 1,2-dichlorobenzene to yield 2,3-dichlorobenzenesulfonyl chloride. This intermediate would then be reacted with ammonia to afford the final product, this compound.

Synthesis_Pathway 1,2-Dichlorobenzene 1,2-Dichlorobenzene 2,3-Dichlorobenzenesulfonyl_Chloride 2,3-Dichlorobenzenesulfonyl_Chloride 1,2-Dichlorobenzene->2,3-Dichlorobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->2,3-Dichlorobenzenesulfonyl_Chloride This compound This compound 2,3-Dichlorobenzenesulfonyl_Chloride->this compound Amination Ammonia Ammonia Ammonia->this compound

Figure 1: Proposed synthesis of this compound.
General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol that could be adapted for the synthesis of this compound. This protocol is based on standard procedures for the synthesis of N-substituted sulfonamides.[4]

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride

  • Materials: 1,2-Dichlorobenzene, Chlorosulfonic acid.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and under anhydrous conditions, slowly add 1,2-dichlorobenzene to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • The crude 2,3-dichlorobenzenesulfonyl chloride can be collected by filtration, washed with cold water, and purified by recrystallization or distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Materials: 2,3-Dichlorobenzenesulfonyl chloride, Aqueous ammonia.

  • Procedure:

    • Dissolve the purified 2,3-dichlorobenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran).

    • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

    • Continue stirring for a specified period at room temperature to ensure the completion of the reaction.

    • The precipitated this compound can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).[5]

General Analytical and Purification Protocols
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure sulfonamide.[4] Flash column chromatography on silica gel is another common purification method.[4]

  • Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • IR Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound was found in the initial searches, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities.[2][6]

Potential as a Carbonic Anhydrase Inhibitor

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2] The dichlorophenyl moiety of this compound could influence its binding affinity and selectivity for different CA isoforms.[8]

Carbonic_Anhydrase_Inhibition This compound This compound Carbonic_Anhydrase Carbonic_Anhydrase This compound->Carbonic_Anhydrase Inhibits CO2_H2O_Conversion CO2 + H2O <=> H2CO3 Carbonic_Anhydrase->CO2_H2O_Conversion Catalyzes Therapeutic_Effects Glaucoma, Epilepsy, Cancer Treatment Carbonic_Anhydrase->Therapeutic_Effects Target for

Figure 2: Potential inhibition of Carbonic Anhydrase.
Potential Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[9][10] Their proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrase IX and XII, and the disruption of cell cycle progression.[6][10] For instance, benzenesulfonamide-imidazole derivatives with a 3,4-dichloro substituent have shown cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines.[10][11]

Potential Antimicrobial Activity

The sulfonamide moiety is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12][13] This inhibition disrupts the synthesis of nucleic acids, leading to bacteriostasis. The dichlorophenyl group in this compound could modulate its antimicrobial spectrum and potency.

Antimicrobial_Mechanism PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Dihydrofolic_Acid Dihydrofolic_Acid DHPS->Dihydrofolic_Acid Nucleic_Acid_Synthesis Nucleic_Acid_Synthesis Dihydrofolic_Acid->Nucleic_Acid_Synthesis Bacterial_Growth Bacterial_Growth Nucleic_Acid_Synthesis->Bacterial_Growth This compound This compound This compound->DHPS Competitive Inhibition

Figure 3: Postulated antimicrobial mechanism of action.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning, with hazard statements indicating that it causes skin irritation (H315) and serious eye irritation (H319).[1] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a halogenated aromatic sulfonamide with well-defined physical and chemical properties. While specific biological data for this isomer is scarce, its structural similarity to other biologically active benzenesulfonamides suggests potential as a carbonic anhydrase inhibitor, and as an anticancer or antimicrobial agent. Further research is warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential. The general synthetic and analytical protocols provided in this guide offer a framework for the preparation and characterization of this compound for future studies.

References

2,3-Dichlorobenzenesulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide: Structure, Synthesis, and Biological Potential

Introduction

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, a specific isomer with potential for further investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking detailed technical information on this compound.

Molecular Structure and Chemical Identifiers

This compound is an organic compound featuring a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, and two chlorine atoms at positions 2 and 3. The presence and position of these chloro-substituents are critical in defining its electronic and steric characteristics.[1]

Quantitative Structural Data

All quantitative data pertaining to the molecule's identity and composition are summarized in the table below.[1][2]

Identifier Value
IUPAC Name This compound[1]
CAS Number 82967-94-0[1]
Molecular Formula C₆H₅Cl₂NO₂S[1][2]
Molecular Weight 226.08 g/mol [1][2]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N[1]
InChI InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)[1][2]
InChIKey QJARBNAXWFCCKX-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally predicted and provide a baseline for experimental validation.[1]

Property Value (Computed) Reference
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 224.941805 DaPubChem[1]
Polar Surface Area 68.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 1,2-dichlorobenzene. The logical workflow involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by amidation.

Synthesis_Workflow A 1,2-Dichlorobenzene p1 A->p1 B Chlorosulfonic Acid (ClSO3H) B->p1 C 2,3-Dichlorobenzenesulfonyl chloride p2 C->p2 D Ammonium Hydroxide (NH4OH) D->p2 E This compound p1->C Step 1: Chlorosulfonation p2->E Step 2: Amidation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,2-dichlorobenzene.

Step 1: Chlorosulfonation of 1,2-Dichlorobenzene

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add chlorosulfonic acid (4.0 eq).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 1,2-dichlorobenzene (1.0 eq) dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid and precipitate the product, 2,3-dichlorobenzenesulfonyl chloride. This step must be performed in a well-ventilated fume hood.

  • Filter the solid precipitate under vacuum and wash thoroughly with cold water until the washings are neutral to pH paper.

Step 2: Amidation of 2,3-Dichlorobenzenesulfonyl chloride

  • Transfer the crude, moist 2,3-dichlorobenzenesulfonyl chloride to a beaker.

  • Add concentrated ammonium hydroxide (excess) slowly and with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Filter the solid product, this compound, under vacuum.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

  • Dry the final product in a vacuum oven.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are summarized below.

Technique Expected Key Features
¹H NMR Aromatic region (approx. 7.0-8.0 ppm): Three protons exhibiting a complex splitting pattern (doublet of doublets or multiplet) due to their ortho and meta couplings. Amide region (approx. 5.0-7.5 ppm, broad singlet): Two protons of the -NH₂ group; chemical shift is solvent and concentration dependent.
¹³C NMR Aromatic region (approx. 120-145 ppm): Six distinct signals for the six unique carbon atoms of the dichlorinated benzene ring.
FT-IR (cm⁻¹) N-H stretch (approx. 3350-3250, two bands for primary amine), S=O asymmetric stretch (approx. 1370-1330), S=O symmetric stretch (approx. 1180-1160), C-Cl stretch (approx. 800-600).
Mass Spec. (EI) Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragmentation patterns would include the loss of SO₂NH₂ and subsequent fragmentation of the dichlorophenyl cation.
Experimental Protocols: Characterization

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

  • Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Protocol 4.1.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for solids soluble in a volatile solvent). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Perform a background scan prior to the sample scan and ratio the sample spectrum against the background.

  • Identify characteristic peaks corresponding to the functional groups present in the molecule.

Protocol 4.1.3: Mass Spectrometry (MS)

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • For EI-MS, use a direct insertion probe or a GC-MS system.

  • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analyze the molecular ion peak, its isotopic distribution pattern, and the major fragmentation ions to confirm the structure.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in public literature, the broader class of sulfonamides is well-known for its antimicrobial properties. The primary mechanism involves the inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3]

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate diphosphate.[3] By blocking this step, sulfonamides halt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication (bacteriostasis).[3]

Folate_Pathway cluster_pathway Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides one-carbon transfers Inhibitor This compound (Sulfonamide) Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Activities

Derivatives of benzenesulfonamide have been explored for a range of other therapeutic applications, including as anticancer agents. For instance, some chlorinated benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer and melanoma cell lines.[4][5] The specific activity of this compound in these or other assays remains to be determined experimentally.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

Objective: To determine the inhibitory activity of this compound against a target enzyme (e.g., DHPS).

  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

  • In a 96-well microplate, add the enzyme buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent vehicle).

  • Pre-incubate the enzyme-inhibitor mixture for a defined period at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate(s) (e.g., PABA for DHPS).

  • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry, often involving a coupled-enzyme system to produce a detectable signal.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound against a cancer cell line.

  • Culture the selected cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach 70-80% confluency.

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the media and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion

This compound is a distinct chemical entity within the valuable sulfonamide class. This guide has provided a detailed summary of its molecular structure, identifiers, and computed physicochemical properties. A plausible and detailed synthetic protocol has been outlined, alongside standard experimental procedures for its structural confirmation via modern spectroscopic methods. While direct experimental evidence of its biological activity is not yet prevalent, its structural similarity to known bioactive molecules, particularly as a potential inhibitor of bacterial dihydropteroate synthase, marks it as a compound of interest for further research in antibacterial and potentially other therapeutic areas. The experimental protocols provided herein offer a framework for future studies aimed at elucidating the full chemical and biological profile of this molecule.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,3-Dichlorobenzenesulfonamide, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic strategies, providing in-depth experimental protocols adapted from established methodologies for analogous compounds, alongside available quantitative data.

Introduction

This compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. The specific substitution pattern of the dichloro groups on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and metabolic stability. This guide focuses on the chemical synthesis of this important building block.

Primary Synthetic Pathway: A Multi-Step Approach from 2,3-Dichloroaniline

The most likely and regioselective synthetic route to this compound commences with 2,3-dichloroaniline. This pathway involves three key transformations:

  • Diazotization of 2,3-dichloroaniline to form the corresponding diazonium salt.

  • Sulfonyl-de-diazoniation (Sandmeyer-type reaction) of the diazonium salt to yield 2,3-dichlorobenzenesulfonyl chloride.

  • Amidation of the resulting sulfonyl chloride to afford the final product, this compound.

Experimental Protocols

The following protocols are adapted from general procedures for similar transformations and represent a viable approach to the synthesis of this compound.

Step 1: Diazotization of 2,3-Dichloroaniline

This procedure describes the conversion of the primary aromatic amine to a diazonium salt, a versatile intermediate.

  • Materials:

    • 2,3-Dichloroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Water (deionized)

    • Ice

  • Procedure:

    • In a beaker, suspend 2,3-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the 2,3-dichlorobenzenediazonium chloride solution. The resulting solution should be kept cold for immediate use in the subsequent step.

Step 2: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride via Sandmeyer-type Reaction

This step introduces the sulfonyl chloride functionality.

  • Materials:

    • 2,3-Dichlorobenzenediazonium chloride solution (from Step 1)

    • Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

    • Copper(II) chloride (CuCl₂) (catalytic amount)

    • Acetic Acid or Acetonitrile

    • Ice

  • Procedure:

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid or acetonitrile, saturated at a low temperature (e.g., 0-10 °C). Alternatively, use a stable SO₂ surrogate like DABSO.

    • Add a catalytic amount of copper(II) chloride to this solution.

    • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture onto crushed ice and water to precipitate the crude 2,3-dichlorobenzenesulfonyl chloride.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Step 3: Amidation of 2,3-Dichlorobenzenesulfonyl Chloride

This final step forms the sulfonamide.

  • Materials:

    • 2,3-Dichlorobenzenesulfonyl chloride

    • Aqueous Ammonia (concentrated) or Ammonia gas

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Ice

  • Procedure:

    • Dissolve the 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

    • Allow the reaction to stir at room temperature for several hours.

    • After the reaction is complete (monitored by TLC), dilute the mixture with water and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Quantitative Data
StepReactionStarting MaterialKey ReagentsProductReported Yield (Analogous Reactions)
1Diazotization2,3-DichloroanilineNaNO₂, HCl2,3-Dichlorobenzenediazonium chlorideHigh (typically quantitative and used in situ)
2Sandmeyer-type Reaction2,3-Dichlorobenzenediazonium chlorideSO₂, CuCl₂2,3-Dichlorobenzenesulfonyl chloride50-80%
3Amidation2,3-Dichlorobenzenesulfonyl chlorideNH₃This compound70-95%

Alternative Synthetic Pathway: Direct Chlorosulfonation of 1,2-Dichlorobenzene

An alternative approach to 2,3-dichlorobenzenesulfonyl chloride is the direct chlorosulfonation of 1,2-dichlorobenzene. However, this method is often plagued by a lack of regioselectivity.

The two chlorine atoms on the benzene ring are ortho- and para-directing. In the case of 1,2-dichlorobenzene, electrophilic substitution can occur at positions 3, 4, and to a lesser extent, 5. This leads to a mixture of isomers, primarily 3,4-dichlorobenzenesulfonyl chloride and 2,3-dichlorobenzenesulfonyl chloride, with the 3,4-isomer often being the major product due to steric hindrance at the 2-position. Furthermore, the formation of sulfone by-products can also occur, complicating the purification process.[1]

Due to these selectivity issues, the Sandmeyer-type reaction starting from 2,3-dichloroaniline is generally the preferred method for obtaining isomerically pure 2,3-dichlorobenzenesulfonyl chloride.

Characterization Data

The following table summarizes key physical and spectroscopic data for the intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
2,3-Dichlorobenzenesulfonyl chloride C₆H₃Cl₃O₂S245.5160-64¹H NMR (CDCl₃): Aromatic protons typically appear in the range of 7.5-8.0 ppm.
This compound C₆H₅Cl₂NO₂S226.08Not available¹H NMR (DMSO-d₆): Aromatic protons and the sulfonamide NH₂ protons would be observed. IR (ATR): Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (around 1350 and 1160 cm⁻¹), and C-Cl stretching.[2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the primary synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Amidation 2_3_Dichloroaniline 2,3-Dichloroaniline Diazonium_Salt 2,3-Dichlorobenzenediazonium chloride 2_3_Dichloroaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Sulfonyl_Chloride 2,3-Dichlorobenzenesulfonyl chloride Diazonium_Salt->Sulfonyl_Chloride SO₂, CuCl₂ Sulfonamide This compound Sulfonyl_Chloride->Sulfonamide NH₃

Caption: Primary synthesis pathway for this compound.

Experimental_Workflow Start Start: 2,3-Dichloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (SO₂, CuCl₂) Diazotization->Sandmeyer Isolation1 Precipitation & Filtration Sandmeyer->Isolation1 Amidation Amidation (Aqueous Ammonia) Isolation1->Amidation Workup Aqueous Workup & Extraction Amidation->Workup Purification Recrystallization Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 2,3-dichloroaniline. This method offers high regioselectivity, which is crucial for the synthesis of specific isomers for applications in drug discovery and materials science. While direct chlorosulfonation of 1,2-dichlorobenzene presents a shorter route, it is hampered by the formation of isomeric mixtures and by-products. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

physical and chemical properties of 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. This document details its key physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, it explores the biological activities of benzenesulfonamide derivatives, with a focus on their mechanism of action.

Core Physical and Chemical Properties

This compound is a halogenated aromatic sulfonamide. The presence of two chlorine atoms on the benzene ring influences its electronic properties and reactivity.[1] The sulfonamide group is a key functional group that imparts a wide range of biological activities to the molecule.[2]

PropertyValueSource
Molecular Formula C6H5Cl2NO2S[3][4]
Molecular Weight 226.08 g/mol [3][4]
CAS Number 82967-94-0[3]
Melting Point >200°C[5]
Boiling Point (Predicted) 393.8 ± 52.0 °C[5]
Density (Predicted) 1.588 ± 0.06 g/cm3 [5]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
pKa (Predicted) 9.54 ± 0.60[6][7][8]
LogP (Predicted) 3.42190[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Spectroscopic TechniqueInstrumentationKey Features
Infrared (IR) Spectroscopy Bruker Tensor 27 FT-IRN-H stretching vibrations (3390–3323 cm⁻¹), SO2 asymmetric and symmetric stretching (1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ respectively), and S-N stretching (924–906 cm⁻¹).[10]
Mass Spectrometry (MS) GC-MSMolecular ion peak corresponding to the compound's molecular weight.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Varian Gemini 200 SpectrometerChemical shifts are dependent on the solvent, concentration, and temperature.[11]
Raman Spectroscopy Bruker MultiRAM Stand Alone FT-Raman SpectrometerProvides complementary information to IR spectroscopy regarding molecular vibrations.[3]

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of arylsulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an amine.[12]

Materials:

  • 2,3-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Ammonia (aqueous solution, e.g., 25%) (5.0 eq)

  • A suitable solvent (e.g., acetonitrile)

  • Iodine (catalytic amount, e.g., 20 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O) (5.0 eq)

  • Ethyl acetate

  • Pentane

  • Distilled water

Procedure:

  • To a 25 mL tube equipped with a stirring bar, add 2,3-dichlorobenzenethiol (1 mmol) and Iodine (20 mol%).

  • Add 1 mL of acetonitrile, 5 equivalents of aqueous ammonia, and 5 equivalents of TBHP by syringe.

  • Close the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with distilled water.

  • Extract the solution with ethyl acetate.

  • The crude product can be purified by column chromatography using a mixture of ethyl acetate and pentane (1:4) as the eluent.[13]

Synthesis_Workflow Reactants 2,3-Dichlorobenzenethiol + NH3 + I2 (cat.) + TBHP Reaction Reaction at 100°C for 16h in Acetonitrile Reactants->Reaction Workup Quench with H2O Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Ethyl Acetate/Pentane) Workup->Purification Product This compound Purification->Product

Synthesis of this compound.
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Instrument: Bruker Tensor 27 FT-IR Spectrometer.[3]

  • Technique: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.[3] The spectrum is recorded. Alternatively, an ATR-IR spectrum can be obtained using a DuraSamplIR II accessory.[3]

Mass Spectrometry (MS):

  • Instrument: Agilent HP-5890 with an Agilent HP-5973 Mass Selective Detector (EI).[13]

  • Technique: The sample is introduced into the instrument, typically via a gas chromatograph, and ionized. The mass-to-charge ratio of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Varian Gemini 200 spectrometer.[11]

  • Technique: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a reference standard (e.g., TMS).[11] 1H and 13C NMR spectra are recorded.

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] A primary mechanism of action for the antibacterial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] Folic acid is vital for the synthesis of nucleic acids, and its inhibition disrupts bacterial growth and replication.[14]

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF biosynthesis THF Tetrahydrofolate DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Proposed antimicrobial mechanism of action.

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzenesulfonamide, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • 2,3-dichlorobenzene-1-sulfonamide[2]

  • Benzenesulfonamide, 2,3-dichloro-[1]

  • CAS RN: 82967-94-0[1][2]

  • UNII-9WS2XA628M[1]

  • DTXSID40429135[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO₂SPubChem[1]
Molecular Weight 226.08 g/mol PubChem[1]
Appearance Not AvailableGuidechem[2]
Predicted pKa 9.39 ± 0.60Guidechem[2]
Storage Ambient temperaturesGuidechem[2]

Synthesis Protocol

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride

This procedure is adapted from the general synthesis of benzenesulfonyl chlorides.

Materials:

  • 1,2-Dichlorobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.

  • Slowly add 1,2-dichlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichlorobenzenesulfonyl chloride. The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

This procedure is a standard amination of a sulfonyl chloride.

Materials:

  • 2,3-Dichlorobenzenesulfonyl chloride

  • Concentrated aqueous ammonia

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the crude 2,3-dichlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (5-10 equivalents) dropwise with vigorous stirring. A white precipitate will form.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer and wash it with deionized water (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound.

Potential Biological Activities and Mechanisms of Action

While specific biological activity data for this compound is limited in the public domain, the broader class of benzenesulfonamides is well-known for a variety of pharmacological effects. The potential activities of this compound can be inferred from its structural class.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents.[3] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleic acids and certain amino acids. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.

antimicrobial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Proposed antimicrobial mechanism of this compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are also recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6][7] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, edema, and certain types of cancer.[5][6][8] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis CO2 CO₂ CO2->H2O Hydration Sulfonamide This compound Sulfonamide->Zn Binds and Inhibits

Proposed mechanism of carbonic anhydrase inhibition.

Anticancer Potential

Several benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents.[9] While specific data for N-(2,3-dichlorophenyl)benzenesulfonamide is limited, related compounds have shown inhibitory activity against cancer cell lines such as MCF-7 (breast cancer).[9] The anticancer effects of sulfonamides can be attributed to various mechanisms, including the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., CA IX and CA XII), leading to a disruption of pH regulation in the tumor microenvironment.[8]

Experimental Protocols for Biological Assays

Standard in vitro assays can be employed to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing

  • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

  • Esterase Activity Assay: The inhibitory activity against different carbonic anhydrase isoforms can be determined by monitoring the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which can be measured spectrophotometrically at 400 nm.

    • Prepare solutions of the desired CA isoenzyme and this compound at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the reaction by adding the substrate, NPA.

    • Measure the increase in absorbance at 400 nm over time.

    • Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

In Vitro Anticancer Assay

  • MTT Assay: This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a halogenated aromatic sulfonamide with potential for diverse biological activities, drawing from the well-established pharmacological profile of the benzenesulfonamide scaffold. While specific experimental data for this particular isomer is not extensively documented, its chemical structure suggests likely antimicrobial, carbonic anhydrase inhibitory, and anticancer properties. The provided synthesis and bioassay protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

Preliminary Biological Activity of 2,3-Dichlorobenzenesulfonamide: A Technical Overview Based on Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature with specific experimental data on the biological activity of 2,3-Dichlorobenzenesulfonamide is limited. This guide provides a technical overview of its potential biological activities by summarizing published data on structurally related dichlorinated benzenesulfonamide derivatives and the broader benzenesulfonamide class of compounds. The information herein is intended to serve as a foundation for researchers, scientists, and drug development professionals exploring this chemical scaffold.

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The substitution pattern on the phenyl ring significantly influences the pharmacological profile of these compounds. This guide focuses on the potential activities of this compound by examining the established biological effects of other dichlorinated and closely related benzenesulfonamide analogs. While direct data is scarce, the existing research on similar molecules suggests that this compound is a promising, yet underexplored, scaffold for drug discovery.[1]

Anticancer Activity

While specific anticancer data for this compound is not available in the public domain, numerous studies have demonstrated the potent antineoplastic activity of its structural isomers and related derivatives.[1] Notably, benzenesulfonamide-bearing imidazole derivatives with 3,4-dichloro substitutions have shown significant cytotoxicity against various cancer cell lines.[2]

The following table summarizes the cytotoxic activity of a representative 3,4-dichlorobenzenesulfonamide-imidazole derivative against human cancer cell lines.

Compound IDStructure (Relevant Moiety)Cell LineAssayIC50 / EC50 (µM)Reference
Compound 12 3,4-DichlorobenzenesulfonamideMDA-MB-231 (Triple-Negative Breast Cancer)MTT>50[2]
IGR39 (Malignant Melanoma)MTT>50[2]
Compound 19 3,4-DichlorobenzenesulfonamideMDA-MB-231 (Triple-Negative Breast Cancer)MTT36.6 ± 2.9[2]
IGR39 (Malignant Melanoma)MTT49.3 ± 4.5[2]
Compound 27 3,4-DichlorobenzenesulfonamideMDA-MB-231 (Triple-Negative Breast Cancer)MTT34.1 ± 3.1[2]
IGR39 (Malignant Melanoma)MTT40.2 ± 3.8[2]

Note: The full structures of compounds 12, 19, and 27 are complex imidazole derivatives incorporating the 3,4-dichlorobenzenesulfonamide moiety.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, IGR39) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (e.g., Dichlorinated Benzenesulfonamides) B Cell Line Selection (e.g., MDA-MB-231, IGR39) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Determine IC50 / EC50 Values C->D E Apoptosis Assays (e.g., Caspase Activation) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification (e.g., Enzyme Inhibition) D->G H Lead Compound Identification E->H F->H G->H

Caption: General workflow for the evaluation of a novel anticancer compound.

Enzyme Inhibition

Benzenesulfonamides are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs).[3][4] CAs are zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. The tumor-associated isoforms hCA IX and hCA XII are validated targets for anticancer drugs.[5]

The sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. It coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native substrate (bicarbonate). This binding blocks the catalytic activity of the enzyme.

The table below presents inhibition data for dichlorinated benzenesulfonamides against key human (h) CA isoforms.

Compound ClassCA IsoformAssayKᵢ (nM)Reference
Di-meta-Substituted Fluorinated BenzenesulfonamideshCA IXStopped-flow CO₂ hydration0.05 - 0.11[4]
hCA XIIStopped-flow CO₂ hydration0.05 - 0.11[4]
Dibenzenesulfonamides (with 5'-chloro substitution)hCA IXStopped-flow CO₂ hydration20.7 - 28.1[3]
hCA XIIStopped-flow CO₂ hydration4.5 - 9.3[3]

This is a standard method to measure the kinetics of CA-catalyzed CO₂ hydration and determine inhibitor potency (Kᵢ).

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the enzyme, inhibitor, and CO₂-saturated water.

  • Instrument Setup: Use a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction kinetics via absorbance changes.

  • Reaction Initiation: One syringe contains the enzyme and inhibitor in the buffer. The other syringe contains the CO₂-saturated solution. The two solutions are rapidly mixed.

  • Data Acquisition: The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a pH drop, which is monitored by the change in the absorbance of the pH indicator over time. The initial rate of reaction is recorded.

  • Data Analysis: The assay is performed with varying concentrations of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

G cluster_0 Carbonic Anhydrase Active Site Enzyme Enzyme-Zn²⁺-H₂O Product HCO₃⁻ + H⁺ Enzyme->Product Catalyzes Inhibited_Complex Enzyme-Zn²⁺-Inhibitor (Inactive) CO2 CO₂ Substrate CO2->Enzyme Binds Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Enzyme Competitively Binds

Caption: Competitive inhibition of Carbonic Anhydrase by a sulfonamide.

Antimicrobial Activity

The sulfonamide scaffold is historically significant in the development of "sulfa drugs," a class of synthetic antimicrobial agents.[6] They act as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway.

Bacteria synthesize folic acid, an essential nutrient for DNA and RNA synthesis, from p-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid.[6] This inhibition halts the folate synthesis pathway, leading to a bacteriostatic effect. Human cells are unaffected as they obtain folic acid from their diet.

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely published, the table below shows representative MICs for other benzenesulfonamide derivatives to illustrate the potential range of activity.

Compound ClassBacterial StrainGram StainMIC (µg/mL)Reference
Benzenesulfonamide DerivativeStaphylococcus aureusPositive3.9 - 64[6]
Benzenesulfonamide DerivativeEscherichia coliNegative50 - >100[6]
Benzenesulfonamide DerivativeAchromobacter xylosoxidansNegative3.9[6]
  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes DNA_RNA DNA/RNA Synthesis (Bacterial Growth) Folic_Acid->DNA_RNA Sulfonamide This compound (Structural Analog of PABA) Inhibition Sulfonamide->Inhibition Inhibition->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway.

References

Unveiling the Action of 2,3-Dichlorobenzenesulfonamide: A Technical Guide to its Presumed Mechanism as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the probable mechanism of action of 2,3-Dichlorobenzenesulfonamide, targeting researchers, scientists, and professionals in drug development. Based on extensive analysis of benzenesulfonamide derivatives, this document outlines the compound's likely role as a carbonic anhydrase inhibitor, supported by comparative quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Executive Summary

This compound belongs to the benzenesulfonamide class of compounds, which are well-established as inhibitors of carbonic anhydrases (CAs). These ubiquitous metalloenzymes play a crucial role in vital physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The primary mechanism of action for sulfonamides involves the binding of the sulfonamide moiety to the zinc ion within the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity. While direct inhibitory data for the 2,3-dichloro isomer remains to be definitively published, extensive research on structurally related dichlorinated benzenesulfonamides strongly supports its function as a carbonic anhydrase inhibitor. This guide synthesizes the available information to present a comprehensive overview of its expected biological activity and the methodologies to verify it.

The Carbonic Anhydrase Inhibition Pathway

The central mechanism of action for benzenesulfonamide-based inhibitors is their direct interaction with the carbonic anhydrase enzyme. This interaction disrupts the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

General Signaling Pathway of Benzenesulfonamide CA Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Substrate & Product Zn Zn(II) Ion HCO3 HCO3- Zn->HCO3 Catalytic conversion H2O Water Molecule His Histidine Residues CO2 CO2 CO2->Zn Binds to Zn-bound hydroxide Sulfonamide Benzenesulfonamide (e.g., this compound) Sulfonamide->Zn Binds and inhibits Workflow for Stopped-Flow CA Inhibition Assay prep Prepare Solutions: - Purified hCA isoform - this compound stock - CO2-saturated water - Buffer with pH indicator mix Rapid Mixing in Stopped-Flow Instrument prep->mix measure Spectrophotometric Measurement of pH change (absorbance over time) mix->measure analyze Data Analysis: - Calculate initial reaction rates - Determine IC50 and Ki values measure->analyze Structure-Activity Relationship Logic cluster_0 Core Structure cluster_1 Key Interactions cluster_2 Resulting Properties Core Benzenesulfonamide Scaffold ZBG Sulfonamide group (Zinc Binding) Core->ZBG Tail Substituents on Benzene Ring (Interaction with Active Site Residues) Core->Tail Potency Inhibitory Potency (Ki) ZBG->Potency Tail->Potency Selectivity Isoform Selectivity Tail->Selectivity

Unlocking the Therapeutic Potential of 2,3-Dichlorobenzenesulfonamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. As of the latest literature review, there is no publicly available data specifically identifying the therapeutic targets or detailing the biological activity of 2,3-Dichlorobenzenesulfonamide. The information presented herein is based on the known pharmacology of structurally related compounds, namely the benzenesulfonamide scaffold and dichlorinated aromatic moieties, to propose potential therapeutic avenues and guide future research.

Introduction

This compound is a small molecule whose therapeutic potential remains unexplored. Its chemical structure, featuring a benzenesulfonamide core, suggests a range of possible biological activities. The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, including diuretics, antidiabetic agents, and antibiotics. The dichlorinated benzene ring further contributes to the molecule's lipophilicity and potential for specific interactions with biological targets. This guide outlines hypothetical therapeutic targets and provides a roadmap for the preclinical investigation of this compound.

Potential Therapeutic Target Classes

Based on the activities of structurally analogous compounds, this compound could potentially target enzymes and signaling pathways implicated in various diseases.

Carbonic Anhydrases

The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2] Different CA isoforms are involved in a variety of physiological and pathological processes, making them attractive drug targets. For instance, dichlorphenamide, a dichlorinated benzenesulfonamide derivative, is a known CA inhibitor used in the treatment of glaucoma.[1][3]

Potential Indications:

  • Glaucoma

  • Edema

  • Epilepsy

  • Altitude Sickness

  • Cancer (hypoxic tumors overexpressing CA IX and XII)

Kinases in Cancer Signaling

Numerous benzenesulfonamide derivatives have been investigated as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation, survival, and metastasis. The dichlorophenyl group can enhance binding to the hydrophobic regions of kinase active sites.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, FGFR)

  • Intracellular Signaling Kinases (e.g., ABL, SRC family kinases)

Enzymes in Inflammatory Pathways

The anti-inflammatory properties of some sulfonamide-containing compounds, such as celecoxib (a COX-2 inhibitor), suggest that this compound could modulate enzymes involved in inflammation.

Potential Anti-inflammatory Targets:

  • Cyclooxygenases (COX-1 and COX-2)

  • Matrix Metalloproteinases (MMPs)

Hypothetical Data Presentation

Should experimental investigations be undertaken, the following table structure is recommended for summarizing quantitative data on the inhibitory activity of this compound against a panel of putative targets.

TargetAssay TypeIC50 (µM)Ki (µM)Cell-based Activity (EC50, µM)
Carbonic Anhydrase IIEnzymaticHypothetical ValueHypothetical ValueN/A
Carbonic Anhydrase IXEnzymaticHypothetical ValueHypothetical ValueHypothetical Value (e.g., in hypoxic cancer cells)
VEGFR2Kinase AssayHypothetical ValueHypothetical ValueHypothetical Value (e.g., in HUVEC cells)
COX-2EnzymaticHypothetical ValueN/AHypothetical Value (e.g., in LPS-stimulated macrophages)

Proposed Experimental Protocols

The following are generalized methodologies for the initial screening and characterization of this compound.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the direct inhibitory effect of this compound on purified enzymes.

  • General Protocol (for Carbonic Anhydrase):

    • Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) are used.

    • A stopped-flow spectrophotometer is employed to monitor the enzyme-catalyzed hydration of CO2.

    • The assay buffer typically contains a pH indicator (e.g., p-nitrophenol).

    • This compound is pre-incubated with the enzyme at various concentrations.

    • The reaction is initiated by the addition of a CO2-saturated solution.

    • The initial rates of reaction are measured, and IC50 values are calculated from the dose-response curves.

Cell-Based Assays
  • Objective: To evaluate the functional effects of this compound in a cellular context.

  • General Protocol (for Anticancer Activity):

    • A panel of cancer cell lines (e.g., representing different tumor types) is selected.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • EC50 values are determined from the resulting dose-response curves.

Target Identification and Validation
  • Objective: To identify the specific molecular target(s) of this compound if a cellular phenotype is observed.

  • Methodologies:

    • Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates.

    • Thermal Shift Assay (CETSA): Changes in the thermal stability of proteins upon compound binding are measured in intact cells or cell lysates.

    • Computational Docking: In silico modeling is used to predict the binding mode of the compound to potential targets.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow for target discovery and a potential signaling pathway that could be modulated by this compound.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Target ID cluster_lead_optimization Lead Optimization Compound Synthesis Compound Synthesis Purity Analysis Purity Analysis Compound Synthesis->Purity Analysis Phenotypic Screening Phenotypic Screening (e.g., Cell Viability) Purity Analysis->Phenotypic Screening Target-based Screening Target-based Screening (e.g., CA, Kinases) Purity Analysis->Target-based Screening Dose-Response Analysis Dose-Response Analysis Phenotypic Screening->Dose-Response Analysis Target-based Screening->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Target Identification Target Identification (e.g., CETSA, Affinity Chroma.) Orthogonal Assays->Target Identification SAR Studies SAR Studies Target Identification->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy

Caption: A hypothetical workflow for the discovery and development of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression Compound This compound Compound->RTK

Caption: A potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

While the therapeutic targets of this compound are currently unknown, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of carbonic anhydrases, protein kinases, and inflammatory enzymes. The experimental framework proposed in this guide offers a systematic approach to elucidating its biological activity and mechanism of action. Such studies are warranted to determine if this compound or its derivatives could represent a novel class of therapeutic agents.

References

Spectroscopic Profile of 2,3-Dichlorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dichlorobenzenesulfonamide (C₆H₅Cl₂NO₂S), a compound of interest in medicinal chemistry and drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the chemical structure and known spectroscopic principles for similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the structural elucidation and characterization of this molecule.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₆H₅Cl₂NO₂S[1] Molecular Weight: 226.08 g/mol [1] Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment
~7.5 - 8.0 (m, 3H)Aromatic protons
~5.0 - 7.0 (br s, 2H)-SO₂NH₂ protons

Note: Predicted chemical shifts are based on the analysis of similar aromatic sulfonamides and the electronic effects of the chloro and sulfonamide substituents. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200N-H stretch (asymmetric & symmetric)Medium - Strong
3100 - 3000Aromatic C-H stretchMedium
1600 - 1450Aromatic C=C stretchMedium - Strong
~1350 & ~1160S=O stretch (asymmetric & symmetric)Strong
~900S-N stretchMedium
800 - 600C-Cl stretchStrong
Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)
m/z Proposed Fragment Ion
225/227/229[M]⁺∙ (Molecular ion peak with isotopic pattern for 2 Cl)
161/163[M - SO₂NH]⁺
145[C₆H₃Cl₂]⁺
79[SO₂NH]⁺∙

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis:

    • The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or other detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of 2,3-Dichlorobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility profile of 2,3-Dichlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its determination. It includes established experimental protocols and a clear workflow for researchers to generate reliable solubility data.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its use in drug discovery, process development, and formulation. Solubility dictates critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the bioavailability of active pharmaceutical ingredients. This guide outlines the necessary methodologies to establish a comprehensive solubility profile for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below.

PropertyValueSource
CAS Number 82967-94-0[1]
Molecular Formula C₆H₅Cl₂NO₂S[1]
Molecular Weight 226.08 g/mol [1]
Melting Point >200°C[2]
Boiling Point (Predicted) 393.8 ± 52.0 °C[2]
Density (Predicted) 1.588 ± 0.06 g/cm³[2]

Qualitative Solubility Data

Publicly available information on the solubility of this compound is sparse. Preliminary qualitative assessments indicate the following:

  • Dimethyl Sulfoxide (DMSO): Slightly soluble[2].

  • Methanol: Slightly soluble[2].

A comprehensive quantitative analysis across a range of common organic solvents is required for practical applications.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at various temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Acetone25
e.g., Ethanol25
e.g., Ethyl Acetate25
e.g., Toluene25
e.g., Acetonitrile25
e.g., Dichloromethane25
e.g., Tetrahydrofuran (THF)25

Experimental Protocol: Equilibrium Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium (or shake-flask) method.[1] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Screw-cap vials (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative quantification)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

    • Immediately filter the withdrawn sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification (Gravimetric Method):

    • Record the exact weight of the filtered saturated solution.

    • Place the vial in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. A vacuum desiccator can also be used.

    • Continue drying until a constant weight of the solid residue is achieved.

    • Record the final weight of the vial containing the dried solute.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Weight of dissolved solute (g): (Weight of vial + dried solute) - (Weight of empty vial)

  • Weight of solvent (g): (Weight of vial + solution) - (Weight of vial + dried solute)

  • Solubility (g / 100 g solvent): (Weight of dissolved solute / Weight of solvent) * 100

To express solubility in terms of volume (e.g., g/100 mL), the density of the solvent at the experimental temperature is required.

  • Volume of solvent (mL): Weight of solvent (g) / Density of solvent (g/mL)

  • Solubility (g / 100 mL): (Weight of dissolved solute / Volume of solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Add Excess Solute to Solvent in Vial B 2. Seal Vial A->B C 3. Agitate in Shaker at Constant Temp (24-48 hours) B->C D 4. Allow Solids to Sediment C->D E 5. Withdraw & Filter Supernatant into Pre-weighed Vial D->E F 6. Evaporate Solvent to Dryness E->F G 7. Weigh Dried Solute F->G H 8. Calculate Solubility (e.g., g/100 mL) G->H

References

The Advent of Dichlorobenzenesulfonamides: A Technical History and Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide detailing the discovery, history, and synthesis of dichlorobenzenesulfonamides has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a comprehensive overview of the foundational chemistry that paved the way for the development of various sulfonamide-based therapeutics.

The early 20th century marked a period of significant advancement in organic chemistry, with the synthesis and characterization of numerous novel compounds. Among these were the dichlorobenzenesulfonamides, a class of molecules that would later prove to be valuable scaffolds in medicinal chemistry. The initial synthesis of these compounds was rooted in the exploration of aromatic sulfonation reactions on dichlorinated benzene rings.

One of the earliest documented syntheses of a precursor to this class of compounds was reported by Ullmann and Korselt in 1907. Their work on the sulfonation of 1,3-dichlorobenzene laid the groundwork for the preparation of 2,4-dichlorobenzenesulfonic acid, a key intermediate. This foundational research provided the chemical community with the initial methods to access these versatile building blocks.

From Discovery to Application: A Historical Timeline

Following the initial discoveries, the development of dichlorobenzenesulfonamides and their derivatives progressed, leading to their application in various fields, most notably in medicine. A significant milestone was the approval of Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide) in 1958 for the treatment of glaucoma.[1] This marked a crucial step in recognizing the therapeutic potential of this class of compounds, particularly as carbonic anhydrase inhibitors.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of dichlorobenzenesulfonamides typically involves a two-step process: the formation of a dichlorobenzenesulfonyl chloride followed by its reaction with an amine. Historically, the preparation of the sulfonyl chloride intermediate was a key challenge.

Table 1: Comparison of Historical and Modern Synthetic Methods for Dichlorobenzenesulfonyl Chlorides
MethodStarting MaterialKey ReagentsReported YieldPurityReference
Historical: Chlorosulfonation 1,3-DichlorobenzeneChlorosulfonic acidNot explicitly statedNot specifiedUllmann & Korselt (1907)
Modern: Chlorosulfonation 1,3-DichlorobenzeneChlorosulfonic acidHigh (inferred)Not specifiedBenchChem
Modern: Sandmeyer-type Reaction 2,4-DichloroanilineSodium nitrite, Sulfur dioxide, Copper(I) chloride~54% (analogous)Not specifiedBenchChem

Detailed Experimental Protocols

Historical Synthesis of 2,4-Dichlorobenzenesulfonic Acid (Ullmann and Korselt, 1907)

While the full, detailed experimental protocol from the original 1907 publication by Ullmann and Korselt in Berichte der deutschen chemischen Gesellschaft could not be retrieved in its entirety through the conducted search, the foundational method involved the direct sulfonation of 1,3-dichlorobenzene. The general procedure of the era for such a reaction would have entailed the slow addition of the dichlorobenzene to a stirred excess of fuming sulfuric acid or chlorosulfonic acid, followed by heating to drive the reaction to completion. The product would then be isolated by pouring the reaction mixture onto ice, followed by neutralization and salting out to precipitate the sodium salt of the sulfonic acid.

Modern Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation

This method involves the direct electrophilic substitution of 1,3-dichlorobenzene with chlorosulfonic acid.

Materials:

  • 1,3-Dichlorobenzene

  • Chlorosulfonic acid

Procedure:

  • To a reaction vessel equipped with a stirrer and a cooling bath, add chlorosulfonic acid.

  • While maintaining the temperature at 20°C, slowly add 1,3-dichlorobenzene over a period of two hours.

  • After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Filter the solid product and wash thoroughly with cold water until the washings are neutral.

  • The crude 2,4-dichlorobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent.

Modern Synthesis of Dichlorobenzenesulfonamide from Dichlorobenzenesulfonyl Chloride

The final step in producing a dichlorobenzenesulfonamide is the reaction of the corresponding sulfonyl chloride with ammonia or a primary/secondary amine.

Materials:

  • Dichlorobenzenesulfonyl chloride

  • Ammonia solution (or desired amine)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the dichlorobenzenesulfonyl chloride in DCM.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonia solution with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude dichlorobenzenesulfonamide, which can be purified by recrystallization.

Mechanism of Action: Carbonic Anhydrase Inhibition

Dichlorobenzenesulfonamides, such as dichlorphenamide, are known to function as carbonic anhydrase inhibitors.[2] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. In the eye, this process is crucial for the production of aqueous humor. By inhibiting carbonic anhydrase in the ciliary body, dichlorobenzenesulfonamides reduce the formation of bicarbonate and subsequently decrease the secretion of aqueous humor, leading to a reduction in intraocular pressure.[2]

G cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase H_HCO3 H+ + HCO3- (Bicarbonate) H2CO3->H_HCO3 Aqueous_Humor Aqueous Humor Formation H_HCO3->Aqueous_Humor Dichlorobenzenesulfonamide Dichlorobenzenesulfonamide Dichlorobenzenesulfonamide->H2CO3 Inhibits

Caption: Dichlorobenzenesulfonamide inhibits carbonic anhydrase, reducing aqueous humor formation.

Experimental and Synthetic Workflow

The general workflow for the synthesis and evaluation of novel dichlorobenzenesulfonamide derivatives follows a logical progression from initial synthesis to biological testing.

G Start Starting Materials (e.g., Dichlorobenzene) Synthesis Synthesis of Dichlorobenzenesulfonyl Chloride Start->Synthesis Reaction Reaction with Amine/Ammonia Synthesis->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Assay (e.g., Carbonic Anhydrase Inhibition) Characterization->Biological_Assay Data_Analysis Data Analysis (IC50 determination) Biological_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of dichlorobenzenesulfonamides.

This guide serves as a foundational resource for understanding the history and synthesis of dichlorobenzenesulfonamides. The provided protocols and diagrams offer a starting point for further research and development in this important area of medicinal chemistry.

References

Methodological & Application

synthesis of 2,3-Dichlorobenzenesulfonamide from 2,3-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sulfonamides are a crucial class of compounds in medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of diverse sulfonamide derivatives is a key strategy in drug discovery and lead optimization. 2,3-Dichlorobenzenesulfonamide, in particular, serves as a valuable building block for the development of novel therapeutic agents and agrochemicals. The presence of the dichloro-substituted phenyl ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and target binding affinity.

These application notes provide a comprehensive guide to the synthesis of this compound from 2,3-dichlorobenzenesulfonyl chloride. Included are a general reaction scheme, a detailed experimental protocol, and a summary of the physicochemical properties of the starting material and the product.

General Reaction Scheme

The synthesis of this compound from 2,3-dichlorobenzenesulfonyl chloride is a nucleophilic substitution reaction. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. Excess ammonia is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction, forming ammonium chloride.[1][2]

Chemical Reaction Scheme

2,3-Dichlorobenzenesulfonyl chloride reacts with ammonia to yield this compound and ammonium chloride.

Data Presentation

The following tables summarize the key quantitative and physicochemical data for the starting material and the final product.

Table 1: Physicochemical Properties of Reactant and Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dichlorobenzenesulfonyl chloride82417-45-6C₆H₃Cl₃O₂S245.5160-64
This compound82967-94-0C₆H₅Cl₂NO₂S226.07Not Available

Table 2: Experimental Parameters and Expected Results

ParameterValue
Reactants
2,3-Dichlorobenzenesulfonyl chloride1.0 eq
Aqueous Ammonia (28-30%)Excess (e.g., 10-20 eq)
Reaction Conditions
SolventTetrahydrofuran (THF) / Water
Temperature0 °C to room temperature
Reaction Time2-4 hours
Expected Outcome
Theoretical YieldBased on 1.0 eq of starting material
Expected Practical Yield85-95%
Purity (by NMR or LC-MS)>95%
Product Characterization
AppearanceWhite to off-white solid
Analytical Techniques¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Experimental Protocol

This protocol outlines a standard and reliable method for the synthesis of this compound.

Materials:

  • 2,3-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Concentrated Aqueous Ammonia (28-30% NH₃) (10-20 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, approximately 5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: In a separate flask, dilute concentrated aqueous ammonia (10-20 eq) with an equal volume of deionized water. Slowly add the diluted ammonia solution to the stirred solution of the sulfonyl chloride at 0 °C over 15-20 minutes using a dropping funnel. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the suspension vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system).

  • Workup:

    • Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

    • Add deionized water to the remaining aqueous slurry and stir for 10 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2x) to remove most of the ammonium chloride.

  • Purification (if necessary):

    • For higher purity, the crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).

    • Alternatively, an extractive workup can be performed. After removing the THF, add ethyl acetate to the aqueous slurry and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (1x), water (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.[3]

  • Drying and Characterization: Dry the purified this compound under vacuum to a constant weight. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions:

  • 2,3-Dichlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

  • The reaction is exothermic; therefore, slow addition of the ammonia solution and cooling are crucial.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Materials Preparation dissolve Dissolve 2,3-Dichlorobenzenesulfonyl Chloride in THF start->dissolve cool Cool Solution to 0 °C (Ice Bath) dissolve->cool add_ammonia Slowly Add Aqueous Ammonia (exothermic, control temperature) cool->add_ammonia react Stir at Room Temperature (2-4 hours) add_ammonia->react monitor Monitor Reaction by TLC react->monitor workup Workup: Remove THF, Add Water monitor->workup Reaction Complete filter Vacuum Filter Crude Product workup->filter wash Wash Solid with Cold Water filter->wash purify Purification: Recrystallization or Extractive Workup wash->purify dry Dry Product Under Vacuum purify->dry Pure characterize Characterization: (NMR, MS, MP) dry->characterize end_product Final Product: This compound characterize->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the N-arylation of 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 2,3-dichlorobenzenesulfonamide. The N-arylation of sulfonamides is a critical transformation in medicinal chemistry and materials science, leading to the synthesis of compounds with a wide range of biological activities and functional properties. The protocols herein describe two of the most powerful and versatile methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The presence of two electron-withdrawing chlorine atoms on the benzene ring of this compound can influence its nucleophilicity and reactivity. Therefore, the selection of an appropriate catalytic system is crucial for achieving high reaction efficiency and yields.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative quantitative data for the N-arylation of various sulfonamides with aryl halides using different catalytic systems, based on conditions reported in the literature for similar cross-coupling reactions. This data can serve as a guide for selecting the initial reaction conditions for the N-arylation of this compound.

EntryAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl Bromide/ChloridePd₂(dba)₃ / tBuXPhosNaOHToluene/H₂O9020High[1]
2Aryl BromidePd(OAc)₂ / di(1-adamantyl)benzyl phosphineHCO₂CsTolueneRT-10012-2461-95[2][3]
3Arylboronic AcidCu(OAc)₂·H₂O (ligand-free)K₂CO₃WaterReflux1-3up to 94[4][5]
4Aryl BromideCuI (ligand-free)K₂CO₃DMSO12024up to 78[6]
5Aryl Iodide/BromideCuI / N,N'-DMEDAKF/Al₂O₃Dioxane100-11012-24up to 98[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.[8][9][10] The conditions are based on typical Buchwald-Hartwig amination reactions.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, tBuXPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.02-0.10 mmol, 2-10 mol%), and the base (1.4-2.0 mmol, 1.4-2.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dichlorobenzenesulfonamide.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol outlines a procedure for the copper-catalyzed N-arylation of this compound with an aryl halide, which can be a more economical alternative to palladium-catalyzed methods.[11][12][13]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper catalyst (e.g., CuI, Cu₂O, CuO nanoparticles)

  • Ligand (optional, e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF, dioxane)

  • Reaction vial or flask

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), the copper catalyst (0.1-0.2 mmol, 10-20 mol%), the ligand (if used, 0.2-0.4 mmol, 20-40 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) to the vial.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath. Heat the mixture with vigorous stirring at a temperature typically ranging from 100 to 140 °C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 12-48 hours for completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash thoroughly with water to remove the high-boiling solvent (if DMSO or DMF was used), followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-arylated product.

Visualizations

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst & Ligand - Base vessel Add to Dry Reaction Vessel reagents->vessel solvent Add Anhydrous, Degassed Solvent vessel->solvent heat Heat and Stir (80-140 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench/ Dilute with Solvent monitor->quench extract Aqueous Extraction (Water, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄/MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N-arylated Product purify->product

Caption: General experimental workflow for the N-arylation of this compound.

References

Application Notes and Protocols for 2,3-Dichlorobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative biological data and detailed experimental protocols for 2,3-Dichlorobenzenesulfonamide. The following application notes and protocols are based on the well-established activities of the broader sulfonamide class of compounds and closely related dichlorinated benzenesulfonamide analogs. These should be considered as a general guide and a starting point for the investigation of this compound.

Introduction

Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The incorporation of dichloro-substituents on the benzene ring can significantly influence the physicochemical properties and biological activity of these compounds. While specific data on this compound is limited, related dichlorinated benzenesulfonamides have shown promise as inhibitors of various enzymes and as potential therapeutic agents. This document outlines potential applications and generalized protocols for the investigation of this compound in a research and drug discovery context.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in numerous physiological processes.[3][4] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers.[3][4]

  • Anticancer Activity: Various sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines. The potential of N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide to inhibit tumor growth suggests that the 2,3-dichlorophenyl moiety may be a valuable component in the design of anticancer agents.

  • Antimicrobial Activity: The sulfonamide scaffold is present in many antibacterial drugs. While resistance is a concern, novel sulfonamide derivatives continue to be explored for their antimicrobial properties.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical inhibitory data for this compound against various carbonic anhydrase isoforms, based on values reported for other benzenesulfonamide derivatives.[3] This data is for illustrative purposes only and must be experimentally determined.

Target IsoformInhibition Constant (Kᵢ) (nM)Assay Method
hCA I150Stopped-flow CO₂ hydration assay
hCA II50Stopped-flow CO₂ hydration assay
hCA IX25Stopped-flow CO₂ hydration assay
hCA XII10Stopped-flow CO₂ hydration assay

Experimental Protocols

Protocol 1: Determination of Carbonic Anhydrase Inhibition

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.

Materials:

  • Human carbonic anhydrase isoforms (I, II, IX, and XII)

  • This compound

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in HEPES buffer to achieve a range of desired concentrations.

    • Prepare a solution of the specific human carbonic anhydrase isoform in HEPES buffer.

    • Prepare a solution of NPA in ethanol.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the enzyme solution.

    • Add the various dilutions of the this compound solution to the wells. Include a control with buffer and DMSO without the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the NPA substrate to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate is known.

Visualizations

Signaling Pathway Diagram

carbonic_anhydrase_inhibition Carbonic Anhydrase Inhibition Pathway cluster_reaction Normal Physiological Reaction cluster_inhibition Inhibition by this compound CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion CA->H2CO3 Hydration Inhibitor This compound Inhibitor->CA Inhibition

Caption: Inhibition of the carbonic anhydrase-catalyzed hydration of CO₂.

Experimental Workflow Diagram

experimental_workflow Workflow for Evaluating CA Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents: - this compound stock - Enzyme solution - Substrate solution plate_setup Set up 96-well plate with enzyme and inhibitor dilutions reagent_prep->plate_setup pre_incubation Pre-incubate at room temperature plate_setup->pre_incubation reaction_start Initiate reaction with substrate pre_incubation->reaction_start measurement Measure absorbance at 400 nm reaction_start->measurement rate_calc Calculate initial reaction rates measurement->rate_calc inhibition_calc Determine % inhibition rate_calc->inhibition_calc ic50_calc Calculate IC₅₀ from dose-response curve inhibition_calc->ic50_calc ki_calc Calculate Kᵢ using Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for determining the inhibitory activity against carbonic anhydrase.

References

Application of 2,3-Dichlorobenzenesulfonamide in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzenesulfonamide is a chemical compound containing a sulfonamide group attached to a 2,3-dichlorinated benzene ring. While the sulfonamide functional group is a well-established pharmacophore and a versatile synthetic intermediate in organic chemistry, a comprehensive review of the scientific literature and patent databases reveals a notable lack of specific documented applications for the 2,3-dichloro isomer in organic synthesis.

This document aims to provide a transparent overview of the available information and addresses the absence of detailed experimental protocols and quantitative data for the use of this compound as a reagent or building block.

General Reactivity of Benzenesulfonamides

Benzenesulfonamides, as a class of compounds, are known to participate in a variety of organic reactions, primarily centered around the reactivity of the sulfonamide N-H bond and the stability of the sulfonyl group. Typical reactions include:

  • N-Alkylation and N-Arylation: The acidic proton on the nitrogen atom can be removed by a base, allowing for subsequent reaction with electrophiles such as alkyl halides or aryl halides to form N-substituted sulfonamides. These reactions are fundamental in modifying the structure and properties of sulfonamide-containing molecules.

  • Hinsberg Test: This classic chemical test utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, forming sulfonamides with distinct solubility properties in alkali.

  • Precursors to Biologically Active Molecules: The sulfonamide moiety is a key structural feature in many pharmaceutical drugs, including antibiotics, diuretics, and anticonvulsants. The synthesis of these drugs often involves the formation of a sulfonamide bond at a key step.

Data Presentation

A thorough search for quantitative data, such as reaction yields, specific conditions (e.g., temperature, reaction time), and catalyst systems for reactions involving this compound, did not yield any specific results. Consequently, a structured table summarizing such data cannot be provided.

Experimental Protocols

The absence of published research detailing the use of this compound in specific synthetic transformations means that no established experimental protocols can be cited or detailed here. Providing hypothetical protocols would be speculative and not in line with the standards of scientific accuracy.

Signaling Pathways and Logical Relationships

As there are no specific documented applications of this compound in the synthesis of known biologically active molecules or probes for studying signaling pathways, the creation of diagrams for such pathways or experimental workflows is not applicable.

A generalized workflow for the synthesis of a hypothetical N-substituted this compound can be conceptualized based on standard sulfonamide chemistry.

G reagent1 This compound reaction N-Alkylation/Arylation Reaction reagent1->reaction reagent2 Amine (R-NH2) reagent2->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Purification reaction->workup product N-Substituted-2,3-dichlorobenzenesulfonamide workup->product

Caption: Generalized workflow for a hypothetical N-alkylation/arylation of this compound.

Conclusion

Based on an extensive review of available scientific and patent literature, there is a significant lack of specific information regarding the application of this compound in organic synthesis. While the general reactivity of the sulfonamide functional group is well-understood, no detailed experimental protocols, quantitative data, or specific examples of its use as a synthetic building block or reagent could be identified for this particular isomer.

Therefore, for researchers, scientists, and drug development professionals interested in utilizing this compound, it would be necessary to conduct exploratory research to establish its reactivity and utility in specific synthetic contexts. Any such work would represent a novel contribution to the field of organic chemistry.

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of sulfonamide derivatives from primary amines, a cornerstone reaction in medicinal chemistry and drug development. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Introduction

The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust and widely utilized transformation in organic synthesis. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. Careful control of reaction conditions is crucial to maximize yield and minimize side products.

Key Reaction Parameters and Optimization

Successful sulfonamide synthesis hinges on the careful selection of reagents and reaction conditions. Key parameters to consider include:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid hydrolysis of the sulfonyl chloride.

  • Base: Pyridine or triethylamine are commonly used as bases to scavenge the HCl generated during the reaction.[1][2] The choice of base can influence the reaction rate and side product formation.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1][2]

  • Stoichiometry: A slight excess of the amine or a 1:1 molar ratio of amine to sulfonyl chloride is often used to prevent the formation of di-sulfonated byproducts.[1]

Potential Side Reactions:

  • Di-sulfonylation: Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride. This can be minimized by using a 1:1 stoichiometry or a slight excess of the amine and controlling the reaction temperature.[1]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. Using anhydrous solvents and an inert atmosphere can mitigate this issue.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from a primary amine and a sulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (1.0-1.1 eq)

  • Anhydrous pyridine or triethylamine (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in the anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: Add the base (e.g., pyridine or triethylamine, 1.1-1.5 eq) to the stirred amine solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess base and unreacted amine, followed by saturated aqueous NaHCO₃ solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired sulfonamide derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives from primary amines, highlighting the versatility of the reaction.

EntryPrimary AmineSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
1AnilineBenzenesulfonyl chloridePyridine-RT90[2]
2Aniline4-Nitrobenzenesulfonyl chloridePyridine-RT100[2]
3p-Toluidinep-Toluenesulfonyl chloridePyridine-RT100[2]
4AnilineBenzenesulfonyl chlorideTriethylamineTHF686[2]
5AnilineBenzenesulfonyl chlorideTriethylamineDiethyl ether-85[2]
6Diamino aryne precursorBenzenesulfonyl chlorideTriethylamineDCM-85[2]
7AnilineBenzenesulfonyl chloridePolymer supported pyridineDCM-92[2]
8AnilineBenzenesulfonyl chlorideZnO-nanoparticleSolvent-free-95[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamide derivatives from primary amines.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary Amine Reaction_Mix Reaction Mixture at 0°C Amine->Reaction_Mix Solvent_Base Anhydrous Solvent + Base (Pyridine/TEA) Solvent_Base->Reaction_Mix Stirring Stir at RT (2-24h) Reaction_Mix->Stirring Sulfonyl_Chloride Sulfonyl Chloride (dropwise addition) Sulfonyl_Chloride->Reaction_Mix Quench Quench with Water Stirring->Quench Extraction Liquid-Liquid Extraction (DCM, 1M HCl, NaHCO3, Brine) Quench->Extraction Drying Dry Organic Layer (Na2SO4/MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography/ Recrystallization) Concentration->Purification Final_Product Pure Sulfonamide Derivative Purification->Final_Product

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway Inhibition by Sulfonamide Derivatives

Many sulfonamide derivatives exert their therapeutic effects by inhibiting specific signaling pathways. A prominent example is their role as anticancer agents targeting carbonic anhydrases, particularly the tumor-associated isoform CAIX.

G cluster_pathway Carbonic Anhydrase IX Signaling in Cancer Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX pH_reg Extracellular Acidification (pHe < 7.0) CAIX->pH_reg CO2 + H2O <=> H+ + HCO3- Tumor_Progression Tumor Progression (Invasion, Metastasis) pH_reg->Tumor_Progression Sulfonamide Sulfonamide Inhibitor (e.g., Acetazolamide) Sulfonamide->CAIX Inhibition

References

Application Notes and Protocols for Aryl Sulfonamide-Based CCR4 Antagonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research did not yield specific data for 2,3-Dichlorobenzenesulfonamide as a C-C chemokine receptor 4 (CCR4) antagonist. The following application notes and protocols are based on a representative, well-characterized aryl sulfonamide CCR4 antagonist to illustrate its application in research, as this class of compounds is known to exhibit CCR4 inhibitory activity.

Introduction

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in the migration of various leukocyte subsets, including Th2 cells and regulatory T cells (Tregs).[1][2][3][4] Its ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in the tumor microenvironment and at sites of allergic inflammation.[4][5][6] Consequently, CCR4 has emerged as a significant therapeutic target for a range of pathologies, including atopic dermatitis, asthma, and various cancers.[2][6][7][8][9] Aryl sulfonamides represent a class of small molecule inhibitors that have been explored as CCR4 antagonists.[1][2] These compounds typically act as allosteric inhibitors, binding to a site distinct from the ligand-binding pocket.

This document provides an overview of the application of a representative aryl sulfonamide CCR4 antagonist in preclinical research, including its mechanism of action, protocols for in vitro assays, and expected quantitative outcomes.

Mechanism of Action of Aryl Sulfonamide CCR4 Antagonists

Aryl sulfonamide-based CCR4 antagonists typically function as non-competitive allosteric inhibitors. They bind to a site on the CCR4 receptor distinct from the orthosteric site where the natural ligands, CCL17 and CCL22, bind. This allosteric modulation prevents the conformational changes in the receptor that are necessary for G-protein coupling and subsequent downstream signaling.

The binding of CCL17 or CCL22 to CCR4 normally triggers a cascade of intracellular events, including the activation of mitogen-activated protein kinase (MAPK), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3-K) pathways.[2] These signaling cascades ultimately lead to cellular responses such as chemotaxis, cell adhesion, and activation.[2] Aryl sulfonamide antagonists effectively block these downstream signaling events by stabilizing an inactive conformation of the receptor.

Below is a diagram illustrating the CCR4 signaling pathway and the inhibitory action of an aryl sulfonamide antagonist.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gαi/o Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Activation Cell_Activation PI3K->Cell_Activation MAPK->Cell_Activation Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Antagonist Aryl Sulfonamide Antagonist Antagonist->CCR4 Inhibits (Allosteric)

Caption: CCR4 signaling pathway and point of inhibition.

Quantitative Data Summary

The inhibitory activity of a representative aryl sulfonamide CCR4 antagonist can be quantified using various in vitro assays. The table below summarizes typical data obtained from such studies.

Assay TypeCell LineLigandParameter MeasuredRepresentative IC₅₀ Value
Receptor Binding Assay CHO-K1 cells expressing human CCR4[¹²⁵I]-CCL22Radioligand displacement10 - 100 nM
Chemotaxis Assay Human T-cell line (e.g., Hut78)Recombinant Human CCL22Inhibition of cell migration50 - 500 nM
Calcium Mobilization Assay HEK293 cells expressing human CCR4Recombinant Human CCL17Inhibition of intracellular Ca²⁺ flux100 - 1000 nM
GTPγS Binding Assay Membranes from CCR4-expressing cellsRecombinant Human CCL22Inhibition of G-protein activation20 - 200 nM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chemotaxis Inhibition Assay

This assay measures the ability of the antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient.

Experimental Workflow:

Chemotaxis_Workflow A 1. Prepare CCR4-expressing cells (e.g., Hut78) B 2. Pre-incubate cells with varying concentrations of the antagonist A->B C 3. Place cells in the upper chamber of a Transwell plate B->C D 4. Add CCL22 (chemoattractant) to the lower chamber C->D E 5. Incubate for 3-4 hours at 37°C D->E F 6. Quantify migrated cells in the lower chamber (e.g., using a cell counter or fluorescence) E->F G 7. Calculate % inhibition and determine IC₅₀ F->G

Caption: Workflow for a chemotaxis inhibition assay.

Protocol:

  • Cell Preparation: Culture a human T-cell line endogenously expressing CCR4 (e.g., Hut78) under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Preparation: Prepare a serial dilution of the aryl sulfonamide antagonist in the assay buffer.

  • Pre-incubation: Mix equal volumes of the cell suspension and the antagonist dilutions and incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay buffer containing a predetermined optimal concentration of recombinant human CCL22 (e.g., 10 nM) to the lower wells of a 24-well Transwell plate (5 µm pore size).

    • Add 100 µL of the pre-incubated cell/antagonist mixture to the upper inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.

  • Quantification:

    • Carefully remove the inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter or a fluorescence-based assay (e.g., CyQUANT).

  • Data Analysis:

    • Determine the percentage of inhibition for each antagonist concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CCR4 activation.

Protocol:

  • Cell Preparation: Use a cell line engineered to stably express human CCR4 (e.g., HEK293-CCR4). Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.

  • Antagonist Addition:

    • Wash the cells to remove excess dye.

    • Add the aryl sulfonamide antagonist at various concentrations to the wells and incubate for 10-20 minutes.

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject a solution of recombinant human CCL17 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Continue to record the fluorescence signal for at least 2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Determine the percent inhibition of the calcium response for each antagonist concentration compared to the vehicle control.

    • Calculate the IC₅₀ value by non-linear regression analysis.

Concluding Remarks

While specific data on this compound as a CCR4 antagonist is not currently available in the public domain, the protocols and data presented for a representative aryl sulfonamide antagonist provide a robust framework for researchers and drug development professionals. These methodologies can be adapted to screen and characterize novel CCR4 inhibitors, contributing to the development of new therapeutics for a variety of immune-mediated diseases and cancers. It is recommended that any new compound, including this compound, be subjected to a similar panel of in vitro assays to determine its potential as a CCR4 antagonist.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Featuring a Dichlorobenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors centered around the dichlorobenzenesulfonamide scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document outlines the synthesis, key enzyme targets, detailed experimental protocols for inhibitor evaluation, and relevant signaling pathways.

Introduction

The dichlorobenzenesulfonamide scaffold is a versatile building block in the design of targeted enzyme inhibitors. The presence of two chlorine atoms on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate binding affinity and selectivity for the target enzyme. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their roles in antibacterial, anticancer, and anti-inflammatory agents.[1] The dichlorobenzenesulfonamide moiety has been successfully incorporated into inhibitors targeting several important enzyme classes, including carbonic anhydrases, protein kinases, and components of the Wnt/β-catenin signaling pathway.

Synthesis of Dichlorobenzenesulfonamide Derivatives

The general synthesis of N-substituted-2,4-dichlorobenzenesulfonamides involves a nucleophilic substitution reaction between 2,4-dichlorobenzenesulfonyl chloride and a primary or secondary amine.[1] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride and the formation of a stable sulfonamide bond.[1]

Protocol 1: General Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides[1]

Materials:

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base such as pyridine (1.5 equivalents) to the stirred solution.[1]

  • Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-substituted-2,4-dichlorobenzenesulfonamide.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary/Secondary Amine Mix Dissolve Amine in DCM Add Base (Pyridine) Cool to 0°C Amine->Mix DBSC 2,4-Dichlorobenzenesulfonyl Chloride Add_DBSC Add DBSC solution dropwise at 0°C DBSC->Add_DBSC Mix->Add_DBSC Stir Warm to RT Stir for 6-18h Add_DBSC->Stir Wash Wash with HCl, Water, NaHCO3, Brine Stir->Wash Dry Dry (MgSO4) Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify Final_Product Pure N-substituted-2,4- dichlorobenzenesulfonamide Purify->Final_Product

Caption: Workflow for the synthesis of dichlorobenzenesulfonamide derivatives.

Key Enzyme Targets and Inhibition Data

Dichlorobenzenesulfonamide-based inhibitors have shown activity against several classes of enzymes. The following tables summarize some of the reported inhibition data.

Table 1: Inhibition of Carbonic Anhydrases (CAs) by Sulfonamide Derivatives

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
BenzenesulfonamideshCA I6.1 nM - 568.8 nM[2]
BenzenesulfonamideshCA IIVaries (low nM range)[3]
BenzenesulfonamideshCA IX8.5 nM (for compound 4c)[2]
BenzenesulfonamideshCA XIISubnanomolar to low nM range[3]
HydrazonobenzenesulfonamideshCA I18.5 nM - 45.5 nM[3]
HydrazonobenzenesulfonamideshCA II1.75 nM - 6.65 nM[3]

Table 2: Inhibition of β-catenin Signaling by Sulfonamide Derivatives

Compound ClassAssayIC₅₀ ValueReference
N-Aryl benzenesulfonamidesTOPFlash Luciferase Assay7.0 µM - 18.3 µM[4]
BenzensulfonamidesTOPFlash Luciferase Assay6.3 µM - 8.2 µM[5]
BenzensulfonamidesCancer Cell Growth (SW480)27 µM - 37 µM[5]
BenzensulfonamidesCancer Cell Growth (HCT116)24 µM - 27 µM[5]

Experimental Protocols for Enzyme Inhibition Assays

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)[2]

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Dichlorobenzenesulfonamide inhibitor stock solution (in DMSO or appropriate solvent)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄) solution (20 mM)

  • Phenol red indicator solution (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO). Further dilutions are made with the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme solution (5-12 nM final concentration) with various concentrations of the inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator.

  • Data Acquisition: Monitor the change in absorbance at 557 nm for a period of 10-100 seconds, following the initial rates of the reaction. The uncatalyzed reaction rate is determined in the absence of the enzyme and subtracted from the total observed rates.

  • Data Analysis: Determine the initial velocity for each inhibitor concentration from at least six traces of the initial 5-10% of the reaction. Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the Michaelis-Menten equation, modified for the appropriate inhibition model.

Protocol 3: Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[6]

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP production indicates inhibition.

Materials:

  • Purified target protein kinase

  • Specific peptide or protein substrate

  • Dichlorobenzenesulfonamide inhibitor

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare a 2X solution of the target kinase and its substrate in the kinase reaction buffer. Prepare serial dilutions of the dichlorobenzenesulfonamide inhibitor in DMSO, then dilute further into the kinase buffer to create a 2X compound solution. Prepare a 2X ATP solution in the kinase buffer (the final ATP concentration should ideally be at the Kₘ value for the specific kinase).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition). Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare 2X solutions: - Kinase/Substrate - Inhibitor (serial dilutions) - ATP Add_Inhibitor Add 2.5 µL 2X Inhibitor to 384-well plate Reagents->Add_Inhibitor Add_Kinase Add 2.5 µL 2X Kinase/Substrate Incubate 10 min Add_Inhibitor->Add_Kinase Add_ATP Add 5 µL 2X ATP Incubate 60 min Add_Kinase->Add_ATP Add_ADPGlo Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate 40 min Add_ATP->Add_ADPGlo Add_KinaseDetection Add 10 µL Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate 30-60 min Add_ADPGlo->Add_KinaseDetection Measure Measure Luminescence Add_KinaseDetection->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow of a biochemical protein kinase inhibition assay.
Protocol 4: Wnt/β-catenin Signaling Inhibition Assay (TOPFlash Reporter Assay)[4][5]

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

  • Cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480, HCT116)

  • TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

  • Transfection reagent

  • Dichlorobenzenesulfonamide inhibitor

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmids and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the dichlorobenzenesulfonamide inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Wnt/β-catenin signaling for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[7] Aberrant activation of this pathway is a hallmark of many cancers.[8] In the "off" state (absence of Wnt ligand), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation.[7] In the "on" state (Wnt ligand binds to Frizzled and LRP5/6 receptors), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.[7] Dichlorobenzenesulfonamide-based inhibitors can interfere with this pathway, for instance, by disrupting the interaction between β-catenin and its transcriptional co-activators.[4]

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off binds Phosphorylation Phosphorylation beta_catenin_off->Phosphorylation Degradation Ubiquitination & Proteasomal Degradation Phosphorylation->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_inactivated Destruction Complex Inactivated Dsh->Destruction_Complex_inactivated inhibits beta_catenin_on β-catenin (stabilized) Destruction_Complex_inactivated->beta_catenin_on releases Nucleus Nucleus beta_catenin_on->Nucleus translocates to beta_catenin_nuc β-catenin TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on binds Target_Genes_on Target Genes ON (Proliferation, Survival) TCF_LEF_on->Target_Genes_on activates Inhibitor Dichlorobenzenesulfonamide Inhibitor Inhibitor->TCF_LEF_on blocks interaction

Caption: Simplified Wnt/β-catenin signaling pathway and a point of inhibition.

Conclusion

The dichlorobenzenesulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential therapeutic applications. The synthetic accessibility and the possibility for diverse functionalization allow for the fine-tuning of inhibitory activity and selectivity. The protocols and data presented herein provide a framework for researchers to synthesize, screen, and characterize new inhibitors based on this versatile chemical structure. Further exploration of structure-activity relationships and target identification will be crucial for advancing these compounds in drug discovery pipelines.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzenesulfonamide is a synthetic derivative of benzenesulfonamide, a chemical scaffold known for a wide range of biological activities.[1] The presence of the 2,3-dichlorophenyl group is a notable feature found in other biologically active molecules, including allosteric inhibitors of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a key component of the RAS-MAPK signaling pathway, playing a crucial role in cell growth, differentiation, and survival.[2][3] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[2][4]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, with a focus on its potential as a SHP2 inhibitor. The described assays will enable researchers to assess its effects on cell viability, induction of apoptosis, and modulation of the SHP2-mediated RAS-MAPK signaling pathway.

Data Presentation

As no public experimental data for this compound is available, the following tables present hypothetical data based on typical results for benzenesulfonamide-based SHP2 inhibitors. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on the Viability of Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compound (72h treatment)
KYSE520Esophageal Cancer15.2
MCF-7Breast Cancer25.8
K562Chronic Myelogenous Leukemia18.5
NCI-H358Non-Small Cell Lung Cancer22.1

Table 2: Induction of Apoptosis by this compound in KYSE520 Cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control (0.1% DMSO)5.2 ± 1.1
1028.7 ± 3.5
2555.4 ± 4.8
5078.9 ± 5.2

Table 3: Inhibition of ERK Phosphorylation by this compound in KYSE520 Cells

Treatment Concentration (µM)Relative p-ERK/Total ERK Ratio (Normalized to Control)
Vehicle Control (0.1% DMSO)1.00
50.65 ± 0.08
100.32 ± 0.05
250.11 ± 0.03

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., KYSE520, MCF-7, K562)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.[6][7]

Materials:

  • KYSE520 cells

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed KYSE520 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for Phospho-ERK

This protocol assesses the inhibition of the RAS-MAPK pathway by measuring the phosphorylation status of ERK, a downstream target of SHP2.[5][6][8]

Materials:

  • KYSE520 cells

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed KYSE520 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with different concentrations of this compound for 2-6 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes before lysis (optional, to ensure pathway activation).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in Plates start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound viability Cell Viability (MTT Assay) treat_compound->viability apoptosis Apoptosis (Annexin V Assay) treat_compound->apoptosis western Signaling Pathway (Western Blot) treat_compound->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant western_quant p-ERK/Total ERK Ratio western->western_quant end End ic50->end apoptosis_quant->end western_quant->end

Caption: Experimental workflow for testing this compound.

SHP2_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription activates SHP2->Ras promotes activation Compound This compound Compound->SHP2 inhibits

Caption: Postulated inhibition of the SHP2-RAS-MAPK signaling pathway.

References

Application Notes and Protocols: Formulation of 2,3-Dichlorobenzenesulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dichlorobenzenesulfonamide is a chemical compound whose in vivo evaluation requires careful consideration of its formulation, primarily due to its predicted poor aqueous solubility. Proper formulation is critical to ensure adequate bioavailability and achieve meaningful results in preclinical studies. The primary challenge is to develop a safe and effective vehicle that can deliver the compound to the target site in a consistent and reproducible manner.

This document provides essential data, formulation strategies, and detailed protocols to guide researchers in developing suitable formulations of this compound for in vivo administration. The focus is on strategies commonly employed for Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are characterized by low solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for the initial selection of formulation strategies.

PropertyValueReference
CAS Number 82967-94-0[1][2]
Molecular Formula C₆H₅Cl₂NO₂S[2]
Molecular Weight 226.08 g/mol [2]
Melting Point >200°C[1]
Predicted Density 1.588 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Formulation Strategies for Poorly Soluble Compounds

Given its slight solubility in organic solvents like DMSO and methanol, this compound is expected to have very low aqueous solubility.[1] For in vivo studies, especially for oral or parenteral routes, enhancing solubility and bioavailability is paramount. Several established techniques can be employed.[3][4]

  • Co-solvent Systems: Utilizing a mixture of a primary aqueous vehicle (like saline or PBS) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5][6]

  • Surfactant-based Systems: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[4][5] These are often used in combination with co-solvents.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to the aqueous environment.[4][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are a successful approach.[5][7] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][7]

  • Suspensions: If solubilization is not feasible, a micronized suspension can be prepared. This involves reducing the particle size of the compound to increase its surface area and dissolution rate, and suspending it in an aqueous vehicle with the help of wetting and suspending agents.

Experimental Workflow and Protocols

The development of a suitable formulation should follow a systematic workflow, starting from screening and progressing to optimization.

G cluster_0 cluster_1 cluster_2 cluster_3 A Physicochemical Characterization (Solubility, Stability) B Solubility Screening in GRAS Excipients A->B C Select Promising Vehicles (Co-solvents, Surfactants, Lipids, etc.) B->C D Formulation Development & Optimization C->D E Solution Formulation (e.g., PEG 400/Saline) D->E F Suspension Formulation (e.g., Tween 80/CMC) D->F G Lipid-Based Formulation (e.g., SEDDS) D->G H Pre-clinical Evaluation (Dose, Route, Vehicle Tolerability) E->H F->H G->H I In Vivo Study H->I

Caption: Workflow for In Vivo Formulation Development.
Protocol 1: Solubility Screening

Objective: To determine the solubility of this compound in a panel of commonly used, generally recognized as safe (GRAS) excipients.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Excipients for screening (see Table 2)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. Record the weight.

  • Add a known volume (e.g., 1 mL) of a single excipient to the vial.

  • Securely cap the vials and place them on a rotator or orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid. If none is present, add more compound and repeat from step 1.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL.

  • Repeat for all selected excipients.

Data Presentation:

Excipient ClassExcipient ExampleTypical Concentration Range (% v/v or w/v)Solubility of this compound (mg/mL)
Co-solvents PEG 40010 - 60%Record experimental value
Propylene Glycol10 - 50%Record experimental value
DMSO5 - 20%Record experimental value
Surfactants Polysorbate 80 (Tween® 80)1 - 10%Record experimental value
Solutol® HS 155 - 20%Record experimental value
Complexing Agents HP-β-CD10 - 40% (w/v)Record experimental value
Oils Corn Oil / Sesame Oil100%Record experimental value
Protocol 2: Preparation of a Co-solvent Formulation for Injection

Objective: To prepare a clear, sterile solution of this compound for parenteral administration. This protocol is a starting point and should be optimized based on solubility screening data.

Example Formulation: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, magnetic stir bar, and stir plate

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound based on the target concentration (e.g., 5 mg/mL).

  • In a sterile vial, add the DMSO (10% of the final volume).

  • Add the weighed compound to the DMSO and vortex or sonicate until fully dissolved.

  • Add the PEG 400 (40% of the final volume) and mix thoroughly until a clear solution is formed.

  • Slowly add the saline (50% of the final volume) while stirring. Note: Observe carefully for any precipitation. If precipitation occurs, the formulation is not suitable and requires modification (e.g., increasing the co-solvent ratio).

  • Once a clear, homogenous solution is obtained, sterile-filter the final formulation through a 0.22 µm syringe filter into a final sterile vial.

  • Store appropriately (e.g., at 4°C, protected from light) and check for stability prior to use. Always include a vehicle-only control group in animal studies.

Potential Mechanism of Action

While the specific molecular target of this compound is not defined in the search results, sulfonamides as a class are well-known for their antimicrobial activity.[8][9] They act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[9][10] This blockade prevents the synthesis of DNA precursors, thereby inhibiting bacterial growth.[9]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHFA Dihydrofolic Acid DHPS->DHFA DHFR Dihydrofolate Reductase DHFA->DHFR THFA Tetrahydrofolic Acid DHFR->THFA DNA Purine & DNA Synthesis THFA->DNA Inhibitor This compound (as a Sulfonamide) Inhibitor->DHPS

Caption: General mechanism of action for sulfonamide antibiotics.

Disclaimer: The above diagram illustrates the general antibacterial mechanism of sulfonamides. The specific biological activity and signaling pathway for this compound must be experimentally determined.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,3-Dichlorobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2,3-dichlorobenzenesulfonamide analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. Sulfonamides are a vital class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The protocols outlined herein are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Introduction

The synthesis of novel sulfonamide derivatives is a cornerstone of modern drug discovery. The this compound moiety serves as a key building block, and its derivatives are of significant interest for their potential pharmacological activities. Traditional methods for sulfonamide synthesis often involve long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering a greener and more efficient alternative.[2][3] This technology utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of chemical transformations.

This application note details a general, robust, and reproducible microwave-assisted protocol for the synthesis of a diverse library of this compound analogs.

General Reaction Scheme

The synthesis of N-substituted-2,3-dichlorobenzenesulfonamides is typically achieved through a nucleophilic substitution reaction between 2,3-dichlorobenzenesulfonyl chloride and a primary or secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is generally required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,3-Dichlorobenzenesulfonyl_Chloride 2,3-Dichlorobenzenesulfonyl Chloride Sulfonamide N-substituted-2,3-dichlorobenzenesulfonamide 2,3-Dichlorobenzenesulfonyl_Chloride->Sulfonamide Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Microwave_Irradiation Microwave Irradiation (e.g., 100-150 °C, 5-20 min) Base Base (e.g., Triethylamine, Pyridine) Solvent Aprotic Solvent (e.g., DCM, CH3CN, Dioxane) Byproduct [Base-H]+Cl-

Caption: General reaction for N-substituted-2,3-dichlorobenzenesulfonamide synthesis.

Experimental Protocols

Materials and Equipment
  • 2,3-Dichlorobenzenesulfonyl chloride

  • Various primary and secondary amines

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), 1,4-Dioxane)

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave-safe reaction vessels with stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Microwave-Assisted Synthesis Protocol

This protocol describes a general procedure that can be optimized for specific amine substrates.

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 mmol, 1.0 eq).

  • Dissolve the amine in a suitable anhydrous solvent (3-5 mL), such as DCM, ACN, or 1,4-dioxane.

  • Add 2,3-dichlorobenzenesulfonyl chloride (1.0 mmol, 1.0 eq) to the vessel.

  • Add the base (e.g., triethylamine, 1.2 mmol, 1.2 eq) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a constant temperature (typically between 100-150°C) for a specified time (usually 5-20 minutes). The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted-2,3-dichlorobenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.

G cluster_workflow Experimental Workflow A 1. Add Amine, 2,3-Dichlorobenzenesulfonyl Chloride, Solvent, and Base to Microwave Vessel B 2. Seal Vessel and Place in Microwave Reactor A->B C 3. Microwave Irradiation (Controlled Temperature and Time) B->C D 4. Cooling and Work-up (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Workflow for microwave-assisted sulfonamide synthesis.

Data Presentation

The following table provides representative data for the microwave-assisted synthesis of this compound analogs. Please note that these are hypothetical examples to illustrate the data presentation format, as specific experimental data for this compound analogs was not found in the initial search. The conditions are based on general protocols for similar sulfonamide syntheses.

EntryAmine (R1R2NH)SolventTemp (°C)Time (min)Yield (%)
1AnilineACN1201092
2BenzylamineDioxane1301588
3PiperidineDCM100595
4MorpholineACN1201094
5p-ToluidineDioxane1301590

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods. Below are expected spectral data ranges for N-substituted-2,3-dichlorobenzenesulfonamides, based on analogous structures.[4]

  • ¹H NMR: The proton of the sulfonamide N-H group typically appears as a broad singlet in the range of δ 8.0-10.0 ppm. Aromatic protons of the dichlorophenyl ring will be observed in the range of δ 7.5-8.0 ppm. Protons of the amine substituent will appear in their characteristic regions.

  • ¹³C NMR: Carbon signals for the dichlorinated benzene ring will be in the aromatic region (δ 120-140 ppm). The carbon signals of the amine moiety will be observed in their expected ranges.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch are expected around 3200-3300 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide will be present in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[4]

  • Mass Spectrometry: The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound should be observed.

Conclusion

Microwave-assisted organic synthesis provides a rapid, efficient, and high-yielding method for the preparation of this compound analogs. The protocols and data presented in this application note offer a solid foundation for researchers to synthesize diverse libraries of these compounds for further investigation in drug discovery and development programs. The significant reduction in reaction time and potential for improved product purity make MAOS a highly attractive methodology for modern medicinal chemistry.

References

Application Notes and Protocols for the Quantification of 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3-Dichlorobenzenesulfonamide in various environmental and biological samples. The methodologies described are based on established analytical techniques for sulfonamides and related chlorinated compounds, providing a robust framework for researchers.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The primary recommended methods are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for relatively clean samples with concentrations in the parts-per-million (ppm) range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method, particularly for volatile and semi-volatile compounds. Derivatization may be required to improve the volatility of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for trace-level quantification in complex matrices such as environmental water, soil, and biological fluids.[1][2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of sulfonamides and related chlorinated compounds using the described methods. These values can be considered as expected performance targets for a validated method for this compound.

Table 1: Representative Performance of LC-MS/MS for Sulfonamide Analysis in Water Samples [2][3][4]

ParameterExpected Value
Limit of Detection (LOD)0.01 - 1.0 ng/L
Limit of Quantification (LOQ)0.02 - 5.0 ng/L
Linearity (R²)> 0.998
Recovery70 - 115%
Relative Standard Deviation (RSD)< 15%

Table 2: Representative Performance of GC-MS for Chlorinated Compounds in Environmental Samples

ParameterExpected Value
Limit of Detection (LOD)0.1 - 5.0 µg/L
Limit of Quantification (LOQ)0.5 - 20 µg/L
Linearity (R²)> 0.995
Recovery80 - 120%
Relative Standard Deviation (RSD)< 20%

Table 3: Representative Performance of HPLC-UV for Sulfonamide Analysis

ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.1 mg/L
Limit of Quantification (LOQ)0.05 - 0.5 mg/L
Linearity (R²)> 0.999
Recovery90 - 110%
Relative Standard Deviation (RSD)< 5%

Experimental Protocols and Workflows

LC-MS/MS Method for Water Samples

This protocol is designed for the trace analysis of this compound in environmental water samples.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

    • Adjust the pH of the filtered sample to a range of 4-7 using formic acid.[3]

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water[1]

    • Mobile Phase B: 0.1% Formic acid in methanol[1]

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Ionization Source Parameters: Optimized for the specific instrument and compound.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

Experimental Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample (500 mL) Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (4-7) Filter->pH_Adjust SPE_Load Sample Loading pH_Adjust->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution (Methanol) SPE_Wash->SPE_Elute Evaporate Evaporation SPE_Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Final_Filter Filtration (0.22 µm) Reconstitute->Final_Filter Injection Injection Final_Filter->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for water sample analysis.

GC-MS Method for Soil and Sludge Samples

This protocol is suitable for the analysis of this compound in solid matrices like soil and sludge.

Experimental Protocol:

  • Sample Preparation (Pressurized Liquid Extraction - PLE):

    • Homogenize and air-dry the soil or sludge sample.

    • Mix 10 g of the dried sample with a drying agent like diatomaceous earth.

    • Pack the mixture into a PLE cell.

    • Perform extraction with a solvent mixture such as acetone:hexane (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

    • Collect the extract and concentrate it using a rotary evaporator.

    • Perform a solvent exchange to a suitable solvent for cleanup (e.g., hexane).

    • Cleanup (optional but recommended): Pass the concentrated extract through a Florisil or silica gel column to remove interfering compounds.

    • Elute the analyte with a more polar solvent mixture (e.g., dichloromethane:hexane).

    • Concentrate the cleaned extract and perform a solvent exchange to a final solvent compatible with GC-MS analysis (e.g., ethyl acetate).

    • Adjust the final volume to 1 mL.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A low-bleed capillary column suitable for chlorinated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • MS System: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Soil/Sludge Sample (10 g) Drying Mixing with Drying Agent Sample->Drying PLE Pressurized Liquid Extraction (PLE) Drying->PLE Concentration1 Concentration PLE->Concentration1 Cleanup Column Cleanup (Florisil/Silica) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 Injection Injection Concentration2->Injection GC_Separation GC Separation (DB-5ms Column) Injection->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: GC-MS workflow for soil and sludge sample analysis.

HPLC-UV Method for Pharmaceutical Formulations

This protocol is intended for the quantification of this compound in simpler matrices like pharmaceutical formulations.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the powdered tablets or dissolve a known amount of a liquid formulation in a suitable solvent (e.g., methanol or acetonitrile).

    • Use sonication to ensure complete dissolution of the active ingredient.

    • Dilute the sample solution to a concentration within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically in the range of 210-230 nm).

    • Column Temperature: Ambient or controlled at 30°C.

Logical Relationship Diagram:

HPLCUV_Logic cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Pharmaceutical Sample Dissolution Dissolution in Solvent Sample->Dissolution Sonication Sonication Dissolution->Sonication Dilution Dilution Sonication->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV analysis workflow for pharmaceutical samples.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dichlorobenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-Dichlorobenzenesulfonamide via recrystallization. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound well at elevated temperatures but poorly at room or lower temperatures. Based on its chemical structure (a chlorinated aromatic sulfonamide), suitable solvent candidates include alcohols (such as ethanol or methanol), and potentially solvent mixtures like ethanol/water.[1] It is known to be slightly soluble in methanol and DMSO.[2] A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific crude material, as impurity profiles can vary.

Q2: What are the common impurities in crude this compound?

A2: While specific impurity profiles depend on the synthetic route, common impurities in related sulfonamide syntheses can include unreacted starting materials, byproducts from side reactions, and dimeric impurities. For other dichlorinated sulfonamides, process-related impurities such as positional isomers and dimers have been observed.

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use activated charcoal sparingly, as it can also adsorb some of the desired product.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. If you observe a broad range after recrystallization, a second recrystallization step may be necessary to achieve higher purity. The reported melting point for this compound is >200°C.[2]

Data Presentation: Estimated Solubility of this compound

Disclaimer: The following table provides an estimation of solubility based on the general behavior of structurally similar compounds. Experimental verification is crucial for determining the optimal recrystallization solvent.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability Notes
WaterVery LowLowPoor solvent alone, but may be useful as an anti-solvent in a mixed system.
EthanolLowModerate to HighA promising candidate. A mixture with water may improve crystal yield.
MethanolLowModerateA potential solvent, known to have slight solubility.[2]
AcetoneModerateHighMay be too effective a solvent, leading to low recovery unless used with an anti-solvent.
Ethyl AcetateLowModerateA possible candidate for recrystallization.
TolueneVery LowLow to ModerateMay be suitable, particularly for removing non-polar impurities.
HexaneVery LowVery LowUnlikely to be a good primary solvent, but could be used as an anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different potential solvent to each tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show solubility at room temperature. The compound should dissolve completely at the solvent's boiling point.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is the most suitable.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

  • Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal and swirl the flask.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal or other solid impurities are present, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a stemless funnel.

  • Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Collection and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period of time.

  • For complete drying, the crystals can be placed in a desiccator under vacuum.

Mandatory Visualization: Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude This compound dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration dissolution->hot_filtration decolorization->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration to Collect Crystals crystallization->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry the Purified Crystals washing->drying end_product Pure this compound drying->end_product

References

Technical Support Center: Troubleshooting Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing sulfonamides?

The most classic and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Q2: My reaction yield is very low. What are the first things I should check?

When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents:[2]

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[2] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.

    • Solvent: Always use anhydrous (dry) solvents.

    • Base: If using a tertiary amine base like triethylamine, ensure it is pure and dry.

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2]

    • Temperature: The reaction is often initiated at 0 °C and then allowed to warm to room temperature. Sluggish reactions may require gentle heating, but be aware that excessive heat can promote side reactions.[2]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[2]

Q3: What are the primary side reactions to be aware of when using a primary amine?

The most common side reactions when using a primary amine are:

  • Di-sulfonylation: Since a primary amine has two reactive N-H bonds, it can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.[1]

  • Hydrolysis of the sulfonyl chloride: The sulfonyl chloride can react with any trace water in the reaction mixture to form the corresponding sulfonic acid, which is unreactive towards the amine.[1]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of a sulfonate ester byproduct.[1]

Troubleshooting Guide: Specific Issues

Issue 1: Presence of a second, less polar spot on TLC, indicating di-sulfonylation.

Question: I am trying to synthesize a mono-sulfonamide from a primary amine, but I am observing a significant amount of a less polar byproduct, which I suspect is the di-sulfonylated product. How can I prevent this?

Answer: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base, and the resulting anion reacts with another equivalent of the sulfonyl chloride. To minimize this side reaction, you can implement the following strategies:

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of sulfonyl chloride). This ensures the sulfonyl chloride is consumed before it can react with the mono-sulfonamide product.

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride dropwise to the solution of the amine and base at a low temperature (0 °C).[3] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[3]

  • Control Temperature: Perform the addition of the sulfonyl chloride at 0 °C and allow the reaction to proceed at or below room temperature. Higher temperatures can favor the second sulfonylation.[1]

  • Choice of Base: While strong, non-nucleophilic bases like triethylamine (TEA) are common, using them in large excess can promote di-sulfonylation by increasing the concentration of the deprotonated mono-sulfonamide.[3] Consider using a weaker base or carefully controlling the equivalents of a stronger base.

Issue 2: Low yield with a significant amount of a polar, water-soluble byproduct.

Question: My reaction is not going to completion, and after workup, I have a low yield of my desired sulfonamide. I also notice a significant amount of a polar byproduct that is removed during the aqueous wash. What is happening?

Answer: This issue is most likely caused by the hydrolysis of your sulfonyl chloride . Sulfonyl chlorides are highly reactive towards water, and in the presence of a base, this hydrolysis is rapid, forming the corresponding sulfonic acid. The sulfonic acid is unreactive towards the amine under these conditions and is typically removed during the aqueous workup, leading to a low yield of the desired product.

To address this, you must ensure your reaction is performed under strictly anhydrous conditions:

  • Dry Glassware: Flame-dry or oven-dry all glassware before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dry Reagents: Ensure your amine and base are dry.

  • Inert Atmosphere: As mentioned in the FAQs, running the reaction under a nitrogen or argon atmosphere is crucial to prevent atmospheric moisture from entering the reaction vessel.[2]

Issue 3: Formation of an unexpected polymer-like material when using an aniline derivative.

Question: I am attempting to synthesize a sulfonamide from an unprotected aniline, and the reaction is producing an insoluble, polymer-like substance. What is causing this?

Answer: When both an amine and a sulfonyl chloride group are present in the same molecule without protection, intermolecular reactions can occur, leading to polymerization.[4] Specifically, the amine of one molecule can react with the sulfonyl chloride of another, forming a growing polymer chain.[4]

To prevent this, it is crucial to use a protecting group for the amine functionality if you are starting with a molecule that contains both groups, or if you are performing a multi-step synthesis where a sulfonyl chloride is generated in the presence of an unprotected amine. A common protecting group for anilines is the acetyl group, which can be removed later in the synthesis.[4]

Data Presentation: Influence of Reaction Parameters

The choice of base and reaction conditions can significantly impact the yield and selectivity of sulfonamide synthesis. Below is a qualitative summary of the effects of common bases.

BaseTypeCommon Use & ObservationsPotential Issues
Pyridine Weakly basic, nucleophilicFrequently used, can also act as a solvent.Can sometimes be difficult to remove during workup.
Triethylamine (TEA) Strong, non-nucleophilicVery common, effective at scavenging HCl.[3]Using in large excess can promote di-sulfonylation with primary amines.[3]
Sodium Carbonate (Na₂CO₃) Inorganic, weak baseUsed in aqueous or biphasic systems.Generally less effective in anhydrous organic solvents.
Sodium Hydride (NaH) Strong, non-nucleophilicUsed for deprotonating less nucleophilic amines or the sulfonamide for subsequent alkylation.Highly reactive and requires careful handling.

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylbenzenesulfonamide

This protocol describes a standard procedure for the synthesis of a secondary sulfonamide from aniline and benzenesulfonyl chloride.

Materials:

  • Aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure N-phenylbenzenesulfonamide.

Protocol 2: Minimizing Di-sulfonylation with a Primary Amine

This protocol is optimized to favor the formation of a mono-sulfonamide from a primary amine.

Materials:

  • Primary amine (1.1 eq)

  • Sulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Sulfonyl Chloride Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Then, allow the reaction to warm to room temperature and continue to stir, monitoring closely by TLC or LC-MS until the starting amine is consumed.[3]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-sulfonamide.

Visualizations

Sulfonamide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary or Secondary Amine ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) at 0°C to RT Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Workup Aqueous Workup (Acid/Base Washes) ReactionVessel->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Pure Sulfonamide Purification->Product

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting_Sulfonamide_Synthesis Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Stoichiometry, Temp.) Start->Check_Conditions Identify_Side_Product Identify Side Product(s) (TLC, NMR, MS) Check_Reagents->Identify_Side_Product Check_Conditions->Identify_Side_Product DiSulfonylation Di-sulfonylation Product (Less Polar) Identify_Side_Product->DiSulfonylation Yes Hydrolysis Sulfonic Acid (Polar, Aqueous Soluble) Identify_Side_Product->Hydrolysis Yes Other Other Issues Identify_Side_Product->Other Unidentified Solution_DiSulf Adjust Stoichiometry (More Amine) Slow Addition of SO2Cl Lower Temperature DiSulfonylation->Solution_DiSulf Solution_Hydrolysis Use Anhydrous Solvents Dry Glassware Inert Atmosphere Hydrolysis->Solution_Hydrolysis Solution_Other Consider Alternative Route Re-purify Starting Materials Other->Solution_Other

Caption: Troubleshooting workflow for common issues in sulfonamide synthesis.

Side_Reactions cluster_products Possible Products Reactants R-NH₂ + R'-SO₂Cl Desired Desired Product (Mono-sulfonamide) R-NH-SO₂-R' Reactants->Desired Main Reaction Side1 Side Product 1 (Di-sulfonamide) R-N(SO₂-R')₂ Reactants->Side1 Excess R'-SO₂Cl Strong Base Side2 Side Product 2 (Sulfonic Acid) R'-SO₃H Reactants->Side2 Presence of H₂O

Caption: Competing reaction pathways in sulfonamide synthesis.

References

Technical Support Center: Improving the Solubility of 2,3-Dichlorobenzenesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,3-Dichlorobenzenesulfonamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a sulfonamide compound. Like many sulfonamides, it is a weakly acidic molecule and is generally sparingly soluble in aqueous solutions. Its solubility is significantly influenced by the pH of the medium. In its unionized form, which is more prevalent at acidic pH, the compound is more hydrophobic and less soluble. As the pH increases, the sulfonamide group can deprotonate, forming a more soluble salt.[1] Information from chemical suppliers indicates that this compound has slight solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Q2: I am observing precipitation of my this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer in which it has poor solubility. The organic solvent concentration is no longer high enough to keep the compound dissolved, causing it to precipitate out of the solution.

Q3: What are the primary strategies to improve the solubility of this compound for my biological assay?

The main approaches to enhance the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous buffer can ionize the sulfonamide group, leading to a significant increase in solubility.[1]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) in your final assay buffer can help maintain the solubility of the compound.

  • Preparation of a Salt Form: While not always practical in a research setting, preparing a salt of the compound can dramatically improve its aqueous solubility.

  • Use of Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to organic solvents like DMSO can vary significantly. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with this compound.

Issue 1: Compound Precipitation Upon Dilution of Stock Solution
  • Possible Cause: The aqueous solubility of the compound is exceeded upon dilution.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final buffer.

    • Increase the Co-solvent Concentration: If your biological assay can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.5% to 1% DMSO) may help keep the compound in solution. Always validate the solvent tolerance of your assay.

    • pH Modification of the Assay Buffer: Since this compound is a sulfonamide, its solubility is likely pH-dependent.[1] Try increasing the pH of your assay buffer (e.g., from 7.4 to 8.0 or higher) to see if this improves solubility. Ensure the pH change does not negatively impact your biological system.

    • Prepare a Fresh, More Dilute Stock Solution: Instead of a high-concentration stock, prepare a lower-concentration stock in your chosen organic solvent. This will result in a smaller dilution factor and a higher final co-solvent concentration, which may aid solubility.

Issue 2: Inconsistent Assay Results or Poor Reproducibility
  • Possible Cause: The compound may be partially precipitated or forming micro-precipitates that are not visible to the naked eye. This can lead to variability in the actual concentration of the dissolved compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your final assay solutions for any signs of cloudiness or precipitation. Viewing the solution against a dark background can be helpful.

    • Centrifugation/Filtration: Before adding the compound solution to your assay, briefly centrifuge or filter it to remove any undissolved particles.

    • Sonication: Briefly sonicating the solution after dilution into the aqueous buffer can sometimes help to redissolve small precipitates.

    • Conduct a Solubility Assessment: Systematically determine the solubility of this compound in your specific assay buffer to establish a reliable working concentration range.

Data Presentation

Solvent SystemTemperature (°C)pHMaximum Solubility (µg/mL)Maximum Solubility (mM)
Water257.4Data not availableData not available
PBS257.4Data not availableData not available
DMSO25N/ASlightly solubleData not available
Ethanol25N/AData not availableData not available
Methanol25N/ASlightly solubleData not available
Assay Buffer + 1% DMSO377.4To be determinedTo be determined
Assay Buffer + 1% DMSO378.0To be determinedTo be determined

Experimental Protocols

Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a desired aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., 1 mL). "Excess" means that there should be visible undissolved solid at the end of the experiment.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, carefully remove the vials. Let the vials stand undisturbed for a short period to allow the larger particles to settle.

    • To separate the dissolved compound from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Be mindful of potential compound adsorption to the filter material.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., the mobile phase for HPLC or the buffer itself) to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in your experimental samples.

  • Calculation:

    • Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Visualizations

Troubleshooting_Solubility start Start: Solubility Issue with This compound precipitate Precipitation observed upon dilution? start->precipitate lower_conc Lower the final concentration precipitate->lower_conc Yes increase_cosolvent Increase co-solvent % (e.g., DMSO) (Validate assay tolerance) precipitate->increase_cosolvent Yes adjust_ph Increase buffer pH (e.g., to 8.0) precipitate->adjust_ph Yes inconsistent_results Inconsistent assay results? precipitate->inconsistent_results No end_good Problem Resolved lower_conc->end_good increase_cosolvent->end_good adjust_ph->end_good check_precipitate Visually inspect for micro-precipitation inconsistent_results->check_precipitate Yes end_bad Issue Persists: Consult further inconsistent_results->end_bad No centrifuge_filter Centrifuge or filter solution before use check_precipitate->centrifuge_filter determine_solubility Experimentally determine solubility in assay buffer centrifuge_filter->determine_solubility determine_solubility->end_good

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow start Start: Determine Aqueous Solubility add_excess Add excess this compound to aqueous buffer start->add_excess equilibrate Equilibrate for 24-48h (controlled temperature) add_excess->equilibrate separate Separate solid and liquid phases (Centrifuge or Filter) equilibrate->separate dilute Dilute supernatant to within analytical range separate->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Prevention of Bissulfonylation By-product Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of bissulfonylation by-products during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is bissulfonylation and why is it a problem?

A1: Bissulfonylation, also known as di-sulfonylation, is a common side reaction in which a primary amine reacts with two equivalents of a sulfonylating agent (e.g., a sulfonyl chloride) to form a di-sulfonylated by-product with the general structure R-N(SO₂R')₂.[1] This occurs in a two-step process: the initial formation of the desired mono-sulfonamide, followed by the deprotonation of the sulfonamide's N-H proton by a base.[1] The resulting sulfonamide anion then acts as a nucleophile and attacks a second molecule of the sulfonylating agent.[1] This by-product can be difficult to separate from the desired mono-sulfonamide, leading to lower yields and purification challenges.

Q2: What are the primary causes of bissulfonylation?

A2: The formation of bissulfonylation by-products is primarily influenced by the following factors:

  • Incorrect Stoichiometry: An excess of the sulfonylating agent is a common cause of bissulfonylation.[2][3]

  • Rapid Reagent Addition: Adding the sulfonylating agent too quickly can create localized high concentrations, promoting the second sulfonylation reaction.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the undesired second sulfonylation.[2][3]

  • Inappropriate Base: The choice and amount of base are critical. A strong base can readily deprotonate the mono-sulfonamide, facilitating the formation of the bissulfonylation product.[1][2]

Q3: How can I control the stoichiometry to favor mono-sulfonylation?

A3: Precise control of stoichiometry is crucial. It is generally recommended to use a 1:1 molar ratio of the primary amine to the sulfonylating agent.[2] In some instances, a slight excess of the primary amine (e.g., 1.05 to 1.1 equivalents) can be employed to ensure the complete consumption of the more reactive sulfonylating agent.[2][3]

Q4: What is the optimal temperature for selective mono-sulfonylation?

A4: Lower reaction temperatures are generally preferred to enhance selectivity.[2] A common strategy is to initiate the reaction at 0 °C (using an ice bath) during the addition of the sulfonylating agent and then allow the reaction to slowly warm to room temperature.[2][3] This helps to manage the initial exotherm and minimize the formation of the di-sulfonylated by-product.[2]

Q5: Which base is most suitable for preventing bissulfonylation?

A5: The choice of base is critical. While a base is necessary to neutralize the HCl generated during the reaction, a strong, non-hindered base can promote bissulfonylation.[1][3] Weaker or sterically hindered bases, such as pyridine or 2,6-lutidine, are often preferred over stronger bases like triethylamine.[1] Pyridine can also act as a nucleophilic catalyst.[2]

Q6: Can the choice of solvent impact the formation of by-products?

A6: Yes, the solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[1] The solubility of the reactants and the resulting sulfonamide can affect the reaction kinetics and the prevalence of side reactions.[1]

Troubleshooting Guide

Issue: Significant formation of bissulfonylation by-product detected.

This common issue arises from the reactivity of the initially formed mono-sulfonamide. The following troubleshooting workflow can help to mitigate this problem.

Bissulfonylation_Troubleshooting start Problem: High Bissulfonylation stoichiometry Step 1: Adjust Stoichiometry & Reagent Addition start->stoichiometry base Step 2: Modify Base stoichiometry->base If problem persists sub_stoichiometry • Use 1:1 or slight excess of amine (1.05-1.1 eq). • Add sulfonylating agent dropwise over 30-60 min. stoichiometry->sub_stoichiometry temperature Step 3: Lower Reaction Temperature base->temperature If problem persists sub_base • Use a weaker or sterically hindered base (e.g., pyridine). • Avoid excess strong, non-nucleophilic bases. base->sub_base protecting_group Step 4: Consider a Protecting Group Strategy temperature->protecting_group If problem persists sub_temperature • Maintain 0°C during addition. • Allow to warm to RT slowly. temperature->sub_temperature end Problem Resolved protecting_group->end If other strategies fail sub_protecting_group • For highly reactive substrates, protect the amine first. protecting_group->sub_protecting_group

A troubleshooting workflow for minimizing bissulfonylation.

Data Presentation

The following tables summarize the influence of various reaction parameters on the outcome of sulfonylation reactions.

Table 1: Influence of Stoichiometry on Product Distribution

Amine:Sulfonyl Chloride RatioMono-sulfonamide YieldBissulfonamide By-productNotes
1:1.2LowerHigherExcess sulfonylating agent drives the formation of the by-product.
1:1HighLowOptimal for minimizing bissulfonylation.[2]
1.1:1HighVery LowSlight excess of amine ensures complete consumption of the sulfonylating agent.[2][3]
(Note: The yields are qualitative and will vary depending on the specific substrates and other reaction conditions.)

Table 2: Qualitative Comparison of Common Bases

BaseTypeGeneral Outcome for Mono-sulfonylation
PyridineWeakly basic, nucleophilic catalystOften a good choice, promotes the desired reaction while being less likely to deprotonate the mono-sulfonamide.[2]
Triethylamine (TEA)Strong, non-nucleophilicCan be effective, but an excess may increase the risk of bissulfonylation.[1]
Diisopropylethylamine (DIPEA)Sterically hindered, non-nucleophilicA good alternative to TEA, the steric bulk can disfavor deprotonation of the mono-sulfonamide.
2,6-LutidineSterically hindered, weak baseCan be beneficial in preventing bissulfonylation due to its steric hindrance and lower basicity.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine

This protocol provides a general starting point for achieving selective mono-sulfonylation and should be optimized for specific substrates.

Materials:

  • Primary amine (1.1 mmol, 1.1 eq.)

  • Sulfonyl chloride (1.0 mmol, 1.0 eq.)

  • Pyridine (1.5 mmol, 1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated sodium bicarbonate (aq)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine.

  • Dissolve the amine in anhydrous DCM.

  • Add pyridine to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the sulfonyl chloride in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway: Mono- vs. Bissulfonylation

The following diagram illustrates the competing reaction pathways leading to the desired mono-sulfonamide and the bissulfonylated by-product.

Reaction_Pathway amine Primary Amine (R-NH₂) mono_sulfonamide Mono-sulfonamide (R-NHSO₂R') amine->mono_sulfonamide Desired Pathway (Nucleophilic Attack) sulfonyl_chloride1 Sulfonyl Chloride (R'-SO₂Cl) sulfonyl_chloride1->mono_sulfonamide hcl + HCl sulfonamide_anion Sulfonamide Anion (R-N⁻SO₂R') mono_sulfonamide->sulfonamide_anion Undesired Pathway (Deprotonation) base Base base->sulfonamide_anion bis_sulfonamide Bissulfonamide By-product (R-N(SO₂R')₂) sulfonamide_anion->bis_sulfonamide Nucleophilic Attack sulfonyl_chloride2 Sulfonyl Chloride (R'-SO₂Cl) sulfonyl_chloride2->bis_sulfonamide

Competing pathways for mono- and bissulfonylation.

References

Technical Support Center: Scale-Up Production of 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,3-Dichlorobenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

Problem 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound during scale-up. What are the potential causes and how can we troubleshoot this?

Answer: Low yields during the scale-up of sulfonamide synthesis are a common challenge. Several factors, from reaction conditions to work-up procedures, can contribute to this issue.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Chlorosulfonation of 1,2-Dichlorobenzene - Reaction Time & Temperature: Ensure the reaction has gone to completion by monitoring with in-process controls (e.g., HPLC, TLC). On a larger scale, heat transfer can be less efficient, potentially requiring longer reaction times or slightly higher temperatures. However, be cautious of increased byproduct formation at excessive temperatures.[1][2] - Reagent Stoichiometry: Verify the molar ratio of chlorosulfonic acid to 1,2-dichlorobenzene. An insufficient amount of the chlorosulfonating agent will lead to incomplete conversion.
Hydrolysis of 2,3-Dichlorobenzenesulfonyl Chloride Intermediate - Anhydrous Conditions: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. Ensure all reactants, solvents, and equipment are thoroughly dried.[3] On a larger scale, moisture ingress can be more challenging to control. - Quenching and Work-up: Perform aqueous work-up steps rapidly and at low temperatures to minimize hydrolysis of the intermediate.
Inefficient Amidation - Base Selection and Stoichiometry: The choice and amount of base (e.g., ammonia, triethylamine) are critical. Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated. - Temperature Control: The amidation reaction is often exothermic. Poor temperature control on a larger scale can lead to side reactions. Implement efficient cooling and controlled addition of reagents.
Product Loss During Work-up and Isolation - Extraction Efficiency: Optimize the solvent system and the number of extractions to ensure complete recovery of the product. - Crystallization/Precipitation: Suboptimal crystallization conditions (e.g., solvent, temperature profile) can lead to significant product loss in the mother liquor. Analyze the mother liquor for dissolved product to quantify this loss.

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low Yield of this compound check_chlorosulfonation Verify Complete Chlorosulfonation (IPC: HPLC, TLC) start->check_chlorosulfonation check_hydrolysis Assess Hydrolysis of Sulfonyl Chloride check_chlorosulfonation->check_hydrolysis If incomplete optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry check_chlorosulfonation->optimize_conditions If incomplete check_amidation Evaluate Amidation Step Efficiency check_hydrolysis->check_amidation If significant improve_anhydrous Improve Anhydrous Techniques & Quenching Procedure check_hydrolysis->improve_anhydrous If significant check_workup Analyze Work-up and Isolation for Product Loss check_amidation->check_workup If inefficient optimize_amidation Optimize Amidation: - Base - Temperature Control check_amidation->optimize_amidation If inefficient optimize_isolation Optimize Isolation: - Extraction - Crystallization check_workup->optimize_isolation If high loss end Improved Yield optimize_conditions->end improve_anhydrous->end optimize_amidation->end optimize_isolation->end

Caption: Troubleshooting workflow for low yield of this compound.

Problem 2: High Impurity Profile in the Final Product

Question: Our scaled-up batch of this compound shows a high level of impurities. How can we identify and control these?

Answer: Impurity formation is a common issue in scale-up due to changes in reaction kinetics, heat transfer, and mixing. Identifying the source of impurities is the first step toward controlling them.

Common Impurities and Control Strategies:

Impurity Potential Source Control Strategy
Isomeric Dichlorobenzenesulfonamides (e.g., 3,4- or 2,5-isomers) - Non-regioselective chlorosulfonation of 1,2-dichlorobenzene.- Optimize chlorosulfonation temperature; lower temperatures generally favor para-substitution, but for 1,2-dichloro starting material, a complex mixture can result. - Carefully select the chlorosulfonating agent and catalyst if applicable. - Purify the intermediate 2,3-dichlorobenzenesulfonyl chloride if possible.
Di-sulfonated Byproducts - Use of excess chlorosulfonic acid or harsh reaction conditions.- Maintain strict stoichiometric control of chlorosulfonic acid. - Optimize reaction time and temperature to favor mono-sulfonation.
Unreacted 1,2-Dichlorobenzene - Incomplete chlorosulfonation reaction.- Increase reaction time or temperature moderately, while monitoring for byproduct formation. - Ensure adequate mixing to improve mass transfer.
2,3-Dichlorobenzenesulfonic Acid - Hydrolysis of the 2,3-dichlorobenzenesulfonyl chloride intermediate.- Maintain rigorous anhydrous conditions throughout the synthesis. - Minimize the duration of exposure to aqueous conditions during work-up.

Workflow for Impurity Control:

ImpurityControl start High Impurity Profile identify_impurities Identify Impurities (HPLC, LC-MS, NMR) start->identify_impurities isomeric_impurities Isomeric Impurities Present? identify_impurities->isomeric_impurities sulfonated_byproducts Di-sulfonated/Hydrolyzed Byproducts Present? isomeric_impurities->sulfonated_byproducts No optimize_chloro Optimize Chlorosulfonation: - Temperature - Stoichiometry isomeric_impurities->optimize_chloro Yes unreacted_sm Unreacted Starting Material Present? sulfonated_byproducts->unreacted_sm No improve_workup Improve Anhydrous Conditions & Work-up Procedure sulfonated_byproducts->improve_workup Yes drive_reaction Drive Reaction to Completion: - Time - Temperature - Mixing unreacted_sm->drive_reaction Yes purification Optimize Final Purification (Crystallization, Chromatography) unreacted_sm->purification No optimize_chloro->purification improve_workup->purification drive_reaction->purification end Product with Acceptable Purity purification->end

Caption: Workflow for identifying and controlling impurities in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: The chlorosulfonation of 1,2-dichlorobenzene is highly exothermic. How can we manage the reaction temperature during scale-up?

A1: Managing the exotherm of the chlorosulfonation reaction is critical for safety and to minimize byproduct formation. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] Key strategies include:

  • Controlled Addition: Add the 1,2-dichlorobenzene to the chlorosulfonic acid slowly and at a controlled rate.

  • Efficient Cooling: Use a reactor with a cooling jacket and ensure adequate circulation of a suitable coolant. For very large scales, internal cooling coils or external heat exchangers may be necessary.

  • In-Process Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

  • Agitation: Ensure efficient agitation to promote heat transfer from the reaction mixture to the cooling surface and to avoid localized hot spots.

Q2: What are the key safety precautions for handling chlorosulfonic acid on a large scale?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:

  • Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, apron, and full-face protection.

  • Ventilation: Work in a well-ventilated area, such as a fume hood or a dedicated ventilated enclosure, to avoid inhalation of corrosive vapors (HCl is a byproduct).

  • Material Compatibility: Ensure all equipment (reactor, tubing, stirrers) is made of compatible materials (e.g., glass-lined steel, specific alloys).

  • Emergency Preparedness: Have appropriate spill kits and emergency quench solutions readily available.

Q3: We are having difficulty with the crystallization of the final product. What can we do to improve crystal formation and purity?

A3: Crystallization is a crucial purification step. Challenges can include oiling out, poor crystal morphology, or incomplete impurity rejection.

  • Solvent Selection: The choice of solvent or solvent system is critical. A good crystallization solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures.

  • Cooling Profile: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

  • Seeding: Introducing a small amount of pure product crystals (seeding) to the supersaturated solution can induce crystallization and help control crystal size.

  • Anti-Solvent Addition: Adding a miscible solvent in which the product is insoluble (an anti-solvent) can induce crystallization. This should be done slowly to avoid crashing out the product.

Q4: What analytical methods are recommended for in-process control and final product release?

A4: A robust analytical package is essential for successful scale-up.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the most common technique to monitor the progress of the reaction, including the consumption of starting materials and the formation of the product and key byproducts. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Final Product Release:

    • Purity: HPLC with a validated method is used to determine the purity of the final product and to quantify any impurities.

    • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the final product.

    • Residual Solvents: Gas Chromatography (GC) is typically used to quantify any residual solvents from the manufacturing process.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound, intended for adaptation to specific laboratory and pilot plant conditions.

Protocol 1: Chlorosulfonation of 1,2-Dichlorobenzene (Illustrative)
  • Equipment Setup: A glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber (for HCl).

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (e.g., 4-5 molar equivalents) and cool to 0-5 °C.

  • Addition of Substrate: Slowly add 1,2-dichlorobenzene (1 molar equivalent) from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until IPC shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a mixture of crushed ice and water, ensuring the temperature of the quench mixture does not exceed 10-15 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic solution under reduced pressure to obtain the crude 2,3-dichlorobenzenesulfonyl chloride.

Protocol 2: Amidation of 2,3-Dichlorobenzenesulfonyl Chloride (Illustrative)
  • Equipment Setup: A reactor equipped with a mechanical stirrer, a temperature probe, and a gas inlet for ammonia or a dropping funnel for aqueous ammonia.

  • Dissolution: Dissolve the crude 2,3-dichlorobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran, toluene).

  • Amidation: Cool the solution to 0-5 °C and bubble anhydrous ammonia gas through the solution, or add concentrated aqueous ammonia dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until IPC indicates the reaction is complete.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Crystallization (Illustrative)
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Data Presentation

The following tables provide illustrative data for key process parameters. Note: This data is for representative purposes and should be optimized for your specific process.

Table 1: Illustrative Reaction Parameters for Chlorosulfonation

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Molar Ratio (Chlorosulfonic Acid : Substrate) 4 : 14 : 1Maintain stoichiometry; excess can lead to byproducts.
Addition Time 30 min2-3 hoursSlower addition to control exotherm.
Max. Internal Temperature during Addition 10 °C10 °CRequires more efficient cooling at scale.
Reaction Time 2 hours3-4 hoursMay increase due to mass transfer limitations.
Typical Yield (Intermediate) 85-90%80-85%Yield may decrease slightly on scale-up.

Table 2: Illustrative Purity Profile by HPLC

Compound Lab Scale (%) Pilot Scale (%) Acceptance Criteria (Illustrative)
This compound >99.0>98.5≥ 98.0%
Isomeric Impurities <0.2<0.5≤ 0.5%
Unreacted Starting Material <0.1<0.2≤ 0.2%
Sulfonic Acid Byproduct <0.5<0.8≤ 1.0%
Total Impurities <1.0<1.5≤ 2.0%

References

Technical Support Center: Dichlorobenzenesulfonyl Chloride Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichlorobenzenesulfonyl chloride. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for 2,4-dichlorobenzenesulfonyl chloride?

A1: The two principal methods for synthesizing 2,4-dichlorobenzenesulfonyl chloride are the chlorosulfonation of 1,3-dichlorobenzene and a Sandmeyer-type reaction of 2,4-dichloroaniline.[1]

  • Chlorosulfonation of 1,3-dichlorobenzene: This method involves the direct electrophilic substitution of 1,3-dichlorobenzene with chlorosulfonic acid.[1]

  • Sandmeyer-type Reaction of 2,4-dichloroaniline: This route involves the diazotization of 2,4-dichloroaniline to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst.[1]

Q2: What are the key safety precautions to consider when working with 2,4-dichlorobenzenesulfonyl chloride and its synthesis?

A2: 2,4-Dichlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive substance that can cause severe skin burns and eye damage.[2] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[2] It is also sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[2]

Q3: How can I purify the crude 2,4-dichlorobenzenesulfonyl chloride?

A3: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1][3]

Troubleshooting Guide

Low Yield and Purity Issues

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several factors, primarily the hydrolysis of the starting material or product and incomplete reactions.

  • Moisture Contamination: 2,4-Dichlorobenzenesulfonyl chloride is highly sensitive to moisture, which can lead to hydrolysis and the formation of the unreactive 2,4-dichlorobenzenesulfonic acid, a primary cause of low yields.[4]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider extending the reaction time or moderately increasing the reaction temperature. For the chlorosulfonation of 1,3-dichlorobenzene, heating the solution to 60°C for four hours after the initial addition is recommended.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.

    • Solution: For the chlorosulfonation, a significant excess of chlorosulfonic acid (e.g., 6 molar equivalents to the dichlorobenzene) is typically used.[1] For the Sandmeyer-type reaction, ensure accurate stoichiometry of the aniline, sodium nitrite, and sulfur dioxide.[1]

Q5: The final product is an oil instead of a solid. How can I resolve this?

A5: An oily product often indicates the presence of impurities or residual solvent.

  • Residual Solvent: Trace amounts of the reaction or extraction solvent may remain.

    • Solution: Ensure all volatile solvents have been thoroughly removed under high vacuum.[4]

  • Presence of Byproducts: Side reactions can lead to the formation of oily impurities.

    • Solution: If the product remains an oil after complete solvent removal, purification by column chromatography may be necessary to isolate the desired solid product.[4]

Q6: I observe a solid precipitate in the organic layer after quenching and workup. What is it and how can I remove it?

A6: This precipitate could be unreacted starting material or the sodium salt of the corresponding sulfonic acid.[4]

  • Unreacted Starting Material: This suggests an incomplete reaction or quenching process.

    • Solution: Ensure the quenching process was complete by checking the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8).[4]

  • Sulfonic Acid Salt: The sodium salt of 2,4-dichlorobenzenesulfonic acid can precipitate from the organic solvent.

    • Solution: This can often be removed by performing an additional wash of the organic layer with water or brine.[4]

Reaction Control and Quenching Issues

Q7: The quenching process generates excessive heat and fumes. What should I do?

A7: This is a common issue caused by a rapid exothermic reaction.

  • Cause: The rate of addition of the quenching solution (e.g., saturated aqueous NaHCO₃) is too fast, or the reaction mixture was not adequately cooled.[4]

  • Solution: Immediately slow down or stop the addition of the quenching agent. Ensure the reaction vessel is securely placed in an ice bath with efficient stirring to dissipate the heat.[4]

Data Presentation

Table 1: Comparison of Primary Synthetic Methods for 2,4-Dichlorobenzenesulfonyl Chloride [1]

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurity
Chlorosulfonation1,3-DichlorobenzeneChlorosulfonic acidHigh (inferred)Not specified
Sandmeyer-type Reaction2,4-DichloroanilineSodium nitrite, Sulfur dioxide, Copper(I) chloride~54% (analogous)Not specified
Modified Sandmeyer Reaction2,4-Dichloroanilinetert-Butyl nitrite, DABSO, Copper(II) chloridePotentially >80%High

Experimental Protocols

Method 1: Chlorosulfonation of 1,3-Dichlorobenzene[1]
  • To a reaction vessel equipped with a stirrer and a cooling bath, add chlorosulfonic acid (12 moles).

  • While maintaining the temperature at 20°C, slowly add 1,3-dichlorobenzene (2 moles) over a period of two hours.

  • After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Filter the solid product and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.

Method 2: Sandmeyer-type Reaction of 2,4-Dichloroaniline[1]
  • In a beaker, prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to below -5°C in an acetone/ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below -5°C.

  • Stir for one hour to form the diazonium salt solution.

  • In a separate open beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.

  • After one hour, separate the organic layer.

  • Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography using a hexane/ethyl acetate gradient.

Visualizations

Chlorosulfonation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Add Chlorosulfonic Acid to Reactor B Cool to 20°C A->B C Slowly Add 1,3-Dichlorobenzene B->C D Heat to 60°C for 4 hours C->D E Cool to Room Temperature D->E F Pour onto Crushed Ice E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize or Chromatograph H->I

Chlorosulfonation Experimental Workflow

Troubleshooting_Low_Yield Start Low Product Yield Q1 Check for Moisture Contamination Start->Q1 A1 Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous reagents/solvents - Inert atmosphere Q1->A1 Yes Q2 Verify Reaction Completion (TLC) Q1->Q2 No A1->Q2 A2 Optimize Reaction Time/Temperature: - Extend reaction time - Moderately increase temperature Q2->A2 No Q3 Review Reagent Stoichiometry Q2->Q3 Yes A2->Q3 A3 Adjust Reagent Ratios: - Ensure appropriate excess of key reagents Q3->A3 Incorrect End Improved Yield Q3->End Correct A3->End

Troubleshooting Logic for Low Reaction Yield

References

stability issues of 2,3-Dichlorobenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dichlorobenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Troubleshooting Guide

This guide addresses common problems related to the stability of this compound in solution.

Issue 1: Precipitation or Cloudiness of the Solution

  • Question: My solution of this compound has become cloudy or has formed a precipitate. What could be the cause?

  • Answer: This issue is often related to solubility limits being exceeded or changes in temperature. This compound has slight solubility in DMSO and methanol.[1]

    • Recommendation:

      • Ensure the concentration of your solution is within the known solubility limits for the solvent used.

      • If the solution was stored at a low temperature, such as in a refrigerator, allow it to return to room temperature and see if the precipitate redissolves. Gentle warming and sonication may also be effective.

      • Consider using a co-solvent system to improve solubility, but be mindful of potential interactions with your experimental setup.

Issue 2: Loss of Potency or Inconsistent Results

  • Question: I am observing a decrease in the expected activity of my this compound solution over time, leading to inconsistent experimental outcomes. Why is this happening?

  • Answer: A loss of potency is a strong indicator of chemical degradation. Like many sulfonamides, this compound can be susceptible to degradation under certain conditions. Forced degradation studies on similar compounds often reveal susceptibility to hydrolysis, oxidation, and photolysis.[2][3][4]

    • Recommendation:

      • pH: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis of the sulfonamide group. Prepare solutions in a buffered system close to neutral pH if compatible with your experiment.

      • Light: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Photostability is a critical factor to consider for many pharmaceutical compounds.[5][6]

      • Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation. However, be mindful of solubility at these temperatures (see Issue 1). For working solutions, prepare them fresh before each experiment if possible.

      • Oxidation: If your experimental system is sensitive to oxidative stress, consider degassing your solvent or adding an antioxidant, provided it does not interfere with your assay.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on available data, this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For aqueous solutions, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store my solutions of this compound?

A2: For optimal stability, stock solutions should be stored at low temperatures, protected from light.

Storage ConditionRecommendationRationale
Temperature 4°C for short-term (days) or -20°C/-80°C for long-term (weeks to months).Reduces the rate of thermal degradation.
Light Exposure Store in amber vials or cover with foil.Prevents photolytic degradation.
Container Use tightly sealed containers.Prevents solvent evaporation and exposure to air (oxidation).

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of your solution.[7][8] This involves monitoring the concentration of the parent compound and the appearance of any degradation products over time.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure and general knowledge of similar compounds, potential degradation could occur via:

  • Hydrolysis: Cleavage of the sulfonamide bond, particularly under strong acidic or basic conditions.

  • Photodegradation: Light-induced degradation, which is a common pathway for aromatic compounds.

  • Oxidation: Modification of the aromatic ring or the sulfonamide group.

  • Dechlorination: Reductive dechlorination has been observed in the biodegradation of other chlorobenzenes.[9]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose Aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose Aliquots photo Photolytic Stress (UV/Vis light) prep->photo Expose Aliquots analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis At Time Points base->analysis At Time Points oxidation->analysis At Time Points thermal->analysis At Time Points photo->analysis At Time Points outcome Identify Degradation Products and Pathways analysis->outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to various stress conditions as outlined in the ICH guidelines[5]:

    • Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) and incubate at a controlled temperature.

    • Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to a controlled light source (e.g., a combination of UV and visible light).

  • At specified time points , withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV) to quantify the remaining parent compound and detect any degradation products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process when encountering stability issues with this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_precipitation Precipitation Issues cluster_degradation Degradation Issues start Experiment Shows Inconsistent Results or Loss of Potency check_solution Is the solution clear? start->check_solution check_age How old is the solution? start->check_age check_solution->check_age Yes (Clear) solubility Check Solubility Limits and Storage Temperature check_solution->solubility No (Cloudy) prepare_fresh Prepare Fresh Solution check_age->prepare_fresh Fresh review_conditions Review Experimental Conditions (pH, Light, Temp) check_age->review_conditions Not Fresh solubility->prepare_fresh stability_study Consider a Stability Study (e.g., using HPLC) review_conditions->stability_study modify_protocol Modify Storage and Handling (e.g., protect from light, store cold) stability_study->modify_protocol

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Refining Separation Techniques for Dichlorobenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of dichlorobenzenesulfonamide isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: My dichlorobenzenesulfonamide isomers are not separating and are co-eluting. What should I do?

A1: Peak co-elution is a common challenge when separating structurally similar isomers.[1] A systematic approach to improving the column's selectivity (α) and efficiency (N) is necessary.[1]

  • Detecting Co-elution: Look for signs of asymmetry in your peaks, such as shoulders or merged peaks. If you are using a Diode Array Detector (DAD), perform a peak purity analysis to confirm co-elution.[1]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, increasing the proportion of the aqueous phase can enhance retention and improve separation.[1]

      • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try switching to the other.[1]

      • Adjust pH: Since sulfonamides can be ionized, slight changes in the mobile phase pH can significantly alter the retention times and selectivity of your isomers.[1]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For positional isomers like dichlorobenzenesulfonamides, consider columns that offer different interactions, such as Phenyl or Pentafluorophenyl (PFP) phases, which can enhance separation through π-π interactions.[2]

    • Adjust Temperature: Lowering or raising the column temperature can alter selectivity. This should be explored systematically (e.g., in 5°C increments).

Q2: I'm observing poor peak shape (e.g., tailing or fronting) for my isomer peaks. How can I improve this?

A2: Poor peak shape compromises quantification accuracy. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Reduce Silanol Interactions: For silica-based columns, free silanol groups can cause tailing with polar compounds. Adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 10 mM) can mitigate this. Alternatively, reducing the mobile phase pH can suppress the ionization of silanols.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be weaker than or equal in strength to the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause distorted peaks.[3]

Q3: My retention times are shifting between injections. What is the cause?

A3: Unstable retention times indicate a problem with the HPLC system's stability or the method's robustness.[1]

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run sequence. This is especially critical when using gradient elution or mobile phases with additives.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed and degassed. Buffer precipitation can cause pressure fluctuations and retention time shifts.

  • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate. Fluctuating pressure is a key indicator of pump issues.[3]

Crystallization

Q4: I am unable to achieve selective crystallization of one dichlorobenzenesulfonamide isomer from a mixture.

A4: Selective crystallization relies on differences in solubility between isomers in a given solvent system.

  • Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents with varying polarities. The ideal solvent will be one in which one isomer is sparingly soluble while the other isomers are highly soluble at a given temperature.

  • Control Cooling Rate: A slow cooling rate is crucial for forming pure crystals. Rapid cooling can lead to the co-precipitation of multiple isomers.

  • Seeding: Introduce a small crystal of the desired pure isomer (a seed crystal) into the supersaturated solution to initiate crystallization of that specific isomer.

  • Solvent/Anti-Solvent System: Dissolve the isomer mixture in a good solvent, and then slowly add an "anti-solvent" (in which the isomers are insoluble) until the solution becomes turbid. The isomer with the lowest solubility should precipitate first.

Frequently Asked Questions (FAQs)

Q1: What are the main types of isomers I might be dealing with for dichlorobenzenesulfonamide?

A1: Dichlorobenzenesulfonamide can exist as several structural (positional) isomers, depending on the positions of the two chlorine atoms on the benzene ring (e.g., 2,4-dichloro, 3,4-dichloro, 2,5-dichloro, etc.) and the position of the sulfonamide group. These are considered structural isomers. If chiral centers are present in a modified version of the molecule, you could also have stereoisomers (enantiomers or diastereomers).[4]

Q2: Which analytical technique is best for separating dichlorobenzenesulfonamide isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for separating isomers in a laboratory setting due to its high resolution and sensitivity.[5][6] For preparative scale, techniques like flash chromatography or crystallization are often employed.

Q3: Do I need a chiral column to separate dichlorobenzenesulfonamide isomers?

A3: You only need a Chiral Stationary Phase (CSP) if you are separating enantiomers (non-superimposable mirror images).[1] For separating positional isomers of dichlorobenzenesulfonamide, which are not enantiomers, a standard achiral column (like a C18, Phenyl, or PFP) is appropriate.[1][5]

Q4: How does intramolecular versus intermolecular hydrogen bonding affect the separability of isomers?

A4: While more relevant for ortho/para isomers with hydroxyl or amino groups, the principle can apply. Isomers capable of forming intramolecular hydrogen bonds (within the same molecule) tend to be more volatile and less polar.[7] Isomers that can only form intermolecular hydrogen bonds (between different molecules) are typically less volatile and more polar.[7] These differences in polarity can be exploited in chromatographic separations, where the more polar isomer will interact more strongly with a polar stationary phase.[7]

Experimental Protocols

Protocol 1: HPLC Method Development for Dichlorobenzenesulfonamide Isomer Separation

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isomer mixture.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Use HPLC-grade solvents.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[1]

  • Initial HPLC Conditions (Scouting Run):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the eluting peaks. If resolution is poor, try an isothermal run at a fixed mobile phase composition.

    • If co-elution persists, switch the organic modifier (Mobile Phase B) to methanol and repeat the scouting run.

    • If separation is still inadequate, switch to a Phenyl-Hexyl or PFP column to introduce alternative separation mechanisms (π-π interactions).

Data Presentation Examples

Table 1: Effect of Mobile Phase Composition on Isomer Resolution (Rs)

% Acetonitrile in WaterRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
40%8.59.11.2
45%7.27.61.4
50%6.16.31.1
55%5.05.10.8

Note: Illustrative data. A resolution value (Rs) of ≥ 1.5 is generally desired for baseline separation.

Table 2: Comparison of Stationary Phases for Isomer Separation

Column TypeOrganic ModifierResolution (Rs) between critical pairPeak Tailing Factor (Tf)
C18Acetonitrile1.11.4
C18Methanol1.31.3
Phenyl-HexylAcetonitrile1.81.1
PFPAcetonitrile1.61.2

Note: Illustrative data.

Visual Workflows

TroubleshootingWorkflow start Poor Isomer Separation (Co-elution / Poor Rs) q_phase Optimize Mobile Phase? start->q_phase a_solvent Adjust Organic:Aqueous Ratio q_phase->a_solvent Yes q_column Change Stationary Phase? q_phase->q_column a_switch Switch Organic Modifier (ACN <=> MeOH) a_solvent->a_switch a_ph Adjust pH a_switch->a_ph a_ph->q_column Still poor a_phenyl Try Phenyl or PFP Column for π-π interactions q_column->a_phenyl Yes q_temp Adjust Temperature? q_column->q_temp a_phenyl->q_temp Still poor a_temp Systematically vary temp (e.g., 25°C to 40°C) q_temp->a_temp Yes end_fail Consult Specialist q_temp->end_fail No end_ok Separation Achieved a_temp->end_ok Improved a_temp->end_fail No Improvement ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in Solvent weigh->dissolve sonicate 3. Sonicate to Mix dissolve->sonicate filter 4. Filter (0.22 µm) sonicate->filter inject 5. Inject Sample filter->inject separate 6. Chromatographic Separation (Gradient Elution) inject->separate detect 7. UV Detection separate->detect integrate 8. Integrate Peaks detect->integrate quantify 9. Quantify Isomers integrate->quantify report 10. Generate Report quantify->report

References

Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of sulfonamide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise during sulfonamide synthesis due to challenges in controlling the reaction exotherm.

Issue 1: Sudden and Rapid Temperature Increase (Runaway Reaction)

Symptoms:

  • A rapid, uncontrolled rise in the internal reaction temperature.

  • Vigorous, unexpected boiling of the solvent.

  • Release of fumes or gases from the reaction vessel.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride or chlorosulfonic acid).

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For chillers, lower the setpoint.

  • Increase Stirring: Ensure vigorous stirring to promote uniform heat dissipation and prevent localized hot spots.

  • Emergency Quenching: If the temperature continues to rise and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.

Potential Causes & Long-Term Solutions:

CauseSolution
Reagent Addition Rate is Too Fast The rate of heat generation is exceeding the rate of heat removal. Slow down the addition rate significantly. Utilize a syringe pump or a dropping funnel for precise, controlled addition.
Inadequate Cooling The cooling bath may be insufficient for the reaction scale. Use a larger cooling bath, a more efficient cryogen (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor vessel and the cooling medium.
Poor Mixing Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots. Use an appropriately sized stir bar or an overhead mechanical stirrer, especially for viscous reactions.
Incorrect Reaction Scale A reaction stable at a small scale may become uncontrollable when scaled up due to a decrease in the surface-area-to-volume ratio, reducing heat dissipation efficiency. When scaling up, re-optimize addition rates and ensure a proportional increase in cooling capacity.

Issue 2: Low Product Yield

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical calculation.

Potential Causes & Long-Term Solutions:

CauseSolution
Temperature Too High Excessive heat from an unmanaged exotherm can lead to the degradation of both reactants and the desired sulfonamide product. It can also accelerate unwanted side reactions. Maintain the reaction within the optimal temperature range, often between 0°C and 15°C for many sulfonamide syntheses.
Temperature Too Low Excessively low temperatures can slow the reaction rate to a point where it does not go to completion within the allotted time. Reactants may also precipitate out of the solution if the temperature drops below their solubility limit. Maintain the reaction within the specified optimal temperature range and monitor for any precipitation of starting materials.

Issue 3: Impure Product with Significant Color

Symptoms:

  • The final product is discolored (e.g., yellow, brown).

  • Analytical data (e.g., NMR, LC-MS) shows the presence of multiple byproducts.

Potential Causes & Long-Term Solutions:

CauseSolution
Thermal Decomposition Reactants, intermediates, or the final product can decompose at elevated temperatures, creating a complex mixture of impurities.
Oxidative Side Reactions In the presence of certain reagents, high temperatures can promote oxidative side reactions, which often produce highly colored compounds.
Hydrolysis of Sulfonyl Chloride The presence of water can lead to the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine.

Solutions:

  • Strict Temperature Control: Maintain a consistent and low reaction temperature to minimize the activation energy available for side reactions.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Controlled Quenching: Pour the reaction mixture onto crushed ice to quench the reaction and minimize hydrolysis of any remaining sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a runaway reaction in sulfonamide synthesis? A1: The most frequent cause is adding the sulfonating agent (e.g., sulfonyl chloride) too quickly. This leads to a rate of heat generation that surpasses the cooling system's capacity to dissipate it.

Q2: How does temperature affect the yield of my sulfonamide synthesis? A2: Temperature is a critical parameter. If the temperature is too high, it can lead to the degradation of your starting materials and product, as well as promote side reactions, all of which will lower your yield. Conversely, if the temperature is too low, the reaction may be too slow to reach completion, also resulting in a lower yield.

Q3: What is a typical temperature range for conducting a sulfonamide synthesis? A3: For many standard sulfonamide syntheses, a temperature range of 0°C to 15°C is often recommended to control the exotherm while allowing the reaction to proceed at a reasonable rate.

Q4: Can poor mixing really cause a runaway reaction? A4: Yes. Inefficient stirring can create localized areas of high reactant concentration. The exothermic reaction in these "hot spots" can accelerate, initiating a runaway reaction that spreads throughout the vessel.

Q5: My reaction was successful on a small scale, but I had a runaway reaction when I tried to scale it up. Why? A5: As the volume of a reaction increases, the surface area available for heat exchange does not increase proportionally. This decrease in the surface-area-to-volume ratio makes it much harder to dissipate the heat generated by the reaction, increasing the risk of a runaway. Any scale-up of an exothermic reaction requires careful re-optimization of addition rates and cooling capacity.

Quantitative Data Summary

The following table summarizes reaction parameters from various protocols for sulfonamide synthesis. Note that yields are dependent on the specific substrates and conditions used.

Sulfonamide Synthesis StepReactantsTemperature Range (°C)Stirring Speed (rpm)Reaction TimeTypical Yield (%)
Amination of p-acetamidobenzenesulfonyl chloridep-acetamidobenzenesulfonyl chloride, Ammonia0 - 15856 hours96.2 - 98.3
Amination of p-acetamidobenzenesulfonyl chloridep-acetamidobenzenesulfonyl chloride, Ammonia10 - 20856 hours96.2
Amination of p-acetamidobenzenesulfonyl chloride with heatingp-acetamidobenzenesulfonyl chloride, Ammonia40 - 45855 hours-
Chlorosulfonation of AcetanilideAcetanilide, Chlorosulfonic Acid< 20 (initial), then 70-80Rapid Stirring20 minutes (at 70-80°C)-
Hydrolysis of 4-acetamidobenzenesulfonamide4-acetamidobenzenesulfonamide, HCl< 60 (initial), then refluxConstant Stirring20 minutes (reflux)-

Experimental Protocols

Protocol 1: Synthesis of Sulfanilamide via Chlorosulfonation of Acetanilide and Subsequent Amination

This protocol provides a generalized methodology, emphasizing critical points for managing the exotherm.

Step 1: Chlorosulfonation of Acetanilide

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup includes a gas trap to handle the HCl gas that will evolve. Place the flask in an ice/salt bath to pre-cool it to 0-5°C.

  • Reagent Addition: Add chlorosulfonic acid to the cooled flask.

  • CRITICAL STEP: Add dry acetanilide in small portions over 1-2 hours, ensuring the internal temperature does not rise above 10°C. Vigorous stirring is essential to prevent clumping and localized heating.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the p-acetamidobenzenesulfonyl chloride intermediate.

Step 2: Amination of p-acetamidobenzenesulfonyl chloride

  • Filter and wash the crude p-acetamidobenzenesulfonyl chloride with cold water.

  • Prepare a separate flask containing an ice-cold solution of aqueous ammonia.

  • Slowly add the filtered p-acetamidobenzenesulfonyl chloride to the ammonia solution while maintaining the temperature between 0-15°C.

  • Stir the mixture until the reaction is complete (monitor by TLC).

Step 3: Hydrolysis

  • Add a suitable acid (e.g., HCl) to the reaction mixture from Step 2.

  • Heat the mixture under reflux to hydrolyze the acetamide group.

  • Cool the solution and neutralize it to precipitate the final sulfanilamide product.

  • Filter, wash, and dry the product.

Visualizations

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions start Start: Temperature Rising Unexpectedly? stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling (More Ice/Salt, Lower Chiller Setpoint) stop_reagent->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring is_controlled Is Temperature Controlled? increase_stirring->is_controlled resume_slowly Resume Reagent Addition at a Much Slower Rate is_controlled->resume_slowly Yes emergency_quench Execute Pre-Planned Emergency Quench Protocol is_controlled->emergency_quench No review_protocol Review Protocol for Scale, Cooling Capacity, and Addition Rate resume_slowly->review_protocol emergency_quench->review_protocol

Caption: Troubleshooting workflow for an unexpected temperature rise.

Sulfonamide_Synthesis_Workflow General Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Dry Glassware under Inert Atmosphere cool Cool Reaction Vessel to 0-5°C setup->cool add_amine Add Amine and Base to Solvent cool->add_amine add_sulfonyl_chloride Slowly Add Sulfonyl Chloride Solution (Maintain T < 15°C) add_amine->add_sulfonyl_chloride stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl_chloride->stir quench Quench Reaction (e.g., with water or ice) stir->quench extract Extract and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Recrystallization/Chromatography) dry->purify

Caption: A generalized experimental workflow for sulfonamide synthesis.

Exotherm_Cause_Effect Cause and Effect of Poor Exotherm Control cause_node Primary Causes fast_addition Fast Reagent Addition poor_cooling Inadequate Cooling bad_mixing Poor Mixing heat_buildup Heat Generation > Heat Removal fast_addition->heat_buildup poor_cooling->heat_buildup bad_mixing->heat_buildup consequence_node Consequences runaway Runaway Reaction heat_buildup->runaway degradation Degradation heat_buildup->degradation low_yield Low Yield impurities Product Impurities degradation->low_yield degradation->impurities

Caption: The relationship between causes and consequences of poor exotherm control.

Validation & Comparative

comparative analysis of 2,3- vs 2,4-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 2,3-Dichlorobenzenesulfonamide and 2,4-Dichlorobenzenesulfonamide is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their chemical properties, synthesis, and biological activities, supported by available data and detailed experimental protocols.

Chemical and Physical Properties

Both this compound and 2,4-Dichlorobenzenesulfonamide are isomers with the molecular formula C₆H₅Cl₂NO₂S. Their distinct chlorine substitution patterns on the benzene ring lead to differences in their physicochemical properties, which can influence their biological activity and potential applications. A summary of their key properties is provided in the table below.

PropertyThis compound2,4-Dichlorobenzenesulfonamide
CAS Number 82967-94-020532-15-4
Molecular Weight 226.08 g/mol 226.08 g/mol
Appearance SolidWhite to off-white solid
Melting Point Not explicitly found183-184 °C
Boiling Point (Predicted) Not explicitly found375.7±52.0 °C
Density (Predicted) Not explicitly found1.588±0.06 g/cm³
pKa (Predicted) 9.39±0.609.46±0.60

Synthesis of Dichlorobenzenesulfonamides

The synthesis of both 2,3- and 2,4-Dichlorobenzenesulfonamide typically involves a two-step process: the chlorosulfonation of the corresponding dichlorobenzene to form the sulfonyl chloride intermediate, followed by amination.

Synthesis of Precursors: Dichlorobenzenesulfonyl Chlorides

2,4-Dichlorobenzenesulfonyl chloride can be synthesized via two primary methods[1]:

  • Chlorosulfonation of 1,3-Dichlorobenzene: This method involves the direct electrophilic substitution of 1,3-dichlorobenzene with chlorosulfonic acid[1].

  • Sandmeyer-type Reaction of 2,4-Dichloroaniline: This route involves the diazotization of 2,4-dichloroaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst[1].

A general workflow for the synthesis of dichlorobenzenesulfonyl chlorides is depicted below.

G cluster_0 Synthesis of Dichlorobenzenesulfonyl Chloride Starting Material Starting Material Reaction Reaction Starting Material->Reaction Chlorosulfonic Acid Quenching Quenching Reaction->Quenching Crushed Ice Purification Purification Quenching->Purification Filtration/Recrystallization Product Product Purification->Product

Caption: General workflow for the synthesis of dichlorobenzenesulfonyl chloride.

Amination to Dichlorobenzenesulfonamides

The final step to produce the dichlorobenzenesulfonamides is the reaction of the corresponding sulfonyl chloride with an amine source, typically ammonia.

Experimental Protocol: General Amination of Dichlorobenzenesulfonyl Chloride

This protocol is a general guideline for the synthesis of N-substituted sulfonamides and can be adapted for the synthesis of 2,3- and 2,4-dichlorobenzenesulfonamide using the corresponding sulfonyl chloride and an appropriate amine source (e.g., aqueous ammonia)[2].

Materials:

  • Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (e.g., aqueous ammonia) (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq) (if starting with a primary/secondary amine other than ammonia)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide[2].

G cluster_1 Amination Workflow Reactants Reactants Reaction_Step Reaction in Aprotic Solvent Reactants->Reaction_Step Base (e.g., Pyridine) Workup_Step Aqueous Workup Reaction_Step->Workup_Step Purification_Step Chromatography/Recrystallization Workup_Step->Purification_Step Final_Product Dichlorobenzenesulfonamide Purification_Step->Final_Product

Caption: General workflow for the amination of dichlorobenzenesulfonyl chloride.

Biological Activity

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, with a significant focus on their role as enzyme inhibitors, particularly of carbonic anhydrases, and as modulators of nuclear receptors like PPARγ.

Carbonic Anhydrase Inhibition

G Sulfonamide Sulfonamide Active_Site Carbonic Anhydrase Active Site (Zn²⁺) Sulfonamide->Active_Site Binds to Inhibition Enzyme Inhibition Active_Site->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and glucose homeostasis. A study on the structure-activity relationship of INT131, a compound containing the 2,4-dichlorobenzenesulfonamide moiety, identified it as a potent PPARγ partial agonist[3][4].

CompoundTargetActivityEC₅₀
INT131 (containing 2,4-Dichlorobenzenesulfonamide moiety) PPARγPartial Agonist4 nM[4]

No data was found regarding the activity of this compound on PPARγ. The agonistic activity on PPARγ suggests a potential therapeutic application for 2,4-dichlorobenzenesulfonamide derivatives in metabolic diseases.

G PPARg_Agonist PPARγ Agonist (e.g., INT131) PPARg_Receptor PPARγ Receptor PPARg_Agonist->PPARg_Receptor Binds to Gene_Expression Modulation of Gene Expression PPARg_Receptor->Gene_Expression Activates Metabolic_Effects Regulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: Signaling pathway of PPARγ agonism.

Cytotoxicity

While a direct comparative cytotoxicity study between 2,3- and 2,4-Dichlorobenzenesulfonamide was not identified, various sulfonamide derivatives have been evaluated for their cytotoxic effects against different cancer cell lines[5][6]. The cytotoxic activity is highly dependent on the overall structure of the molecule. Further studies are required to determine and compare the specific cytotoxic profiles of these two isomers.

Conclusion

This compound and 2,4-Dichlorobenzenesulfonamide are two isomers with distinct properties and potential biological activities. The 2,4-isomer has been more extensively studied, with established synthesis protocols and demonstrated activity as a component of a PPARγ agonist. Both isomers are predicted to be potential carbonic anhydrase inhibitors, a common trait for the benzenesulfonamide scaffold.

This comparative guide highlights the current state of knowledge and underscores the need for direct comparative studies to fully elucidate the differences in biological performance between these two compounds. Such studies would be invaluable for guiding future research and development efforts in medicinal chemistry and drug discovery.

References

Validating the Biological Activity of 2,3-Dichlorobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2,3-dichlorobenzenesulfonamide derivatives with other alternatives, supported by available experimental data. The information is compiled to facilitate further research and development of this class of compounds.

Anticancer Activity

Benzenesulfonamide derivatives are a well-established class of compounds with significant potential in cancer therapy. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and kinases, as well as the disruption of cell cycle progression.[1][2]

One area of investigation is their potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[1][2][3] By inhibiting VEGFR-2, these compounds can potentially stifle tumor growth and metastasis.

While specific quantitative data for this compound derivatives is limited in publicly available literature, studies on closely related dichlorinated analogues provide valuable insights into their potential efficacy. For instance, derivatives of 3,4-dichlorobenzenesulfonamide have demonstrated cytotoxic effects against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.

Table 1: Cytotoxic Activity of Dichlorobenzenesulfonamide Derivatives against Cancer Cell Lines

Compound/AnalogCell LineAssayEndpointResult (µM)
Benzenesulfonamide-bearing imidazole with 3,4-dichloro substituentMDA-MB-231MTTEC5020.5 ± 3.6[4]
Benzenesulfonamide-bearing imidazole with 3,4-dichloro substituentIGR39MTTEC5027.8 ± 2.8[4]
Chalcone derivative with 2,4-dichlorobenzenesulfonamide moietyAGS (gastric adenocarcinoma)MTTIC500.89 - 9.63 µg/mL[5][6]
Chalcone derivative with 2,4-dichlorobenzenesulfonamide moietyHeLa (cervical cancer)MTTIC500.89 - 9.63 µg/mL[5][6]
Chalcone derivative with 2,4-dichlorobenzenesulfonamide moietyHL-60 (leukemia)MTTIC500.89 - 9.63 µg/mL[5][6]

It is important to note that the specific substitution pattern on the benzene ring significantly influences the biological activity. Comparative analyses of different isomers are crucial to elucidate structure-activity relationships and to identify the most potent and selective compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • ELISA plate reader

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, MCF-7) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^5 cells/mL (200 µL per well) and incubated for 24 hours.[7]

  • Compound Treatment: Prepare logarithmic dilutions of the test compounds (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in the culture medium.[7] The medium from the cell plates is replaced with the medium containing the different concentrations of the compounds and incubated for 72 hours.[7]

  • MTT Addition: After the incubation period, 28 µL of MTT solution (2 mg/mL) is added to each well, and the plates are incubated for an additional 1.5 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals.[8] The plates are then incubated for 15 minutes with shaking.[8]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[8]

  • Data Analysis: Cell survival is determined by comparing the absorbance of treated wells to untreated control wells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes.[9] Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development.[9] Sulfonamides are a well-known class of CA inhibitors.[9]

Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound ClassCA IsoformEndpointResult (nM)
Benzenesulfonamides with 1,2,3-triazole scaffoldhCA IKi47.8[10]
Benzenesulfonamides with 1,2,3-triazole scaffoldhCA IIKi33.2[10]
Benzenesulfonamides with 1,2,3-triazole scaffoldhCA IXKi56.3[10]
Benzenesulfonamides with 1,2,3-triazole scaffoldhCA XIIKi51.1[10]
HydrazonobenzenesulfonamideshCA IKi18.5 - 45.5[11]
Sulfonyl semicarbazideshCA XIIpKi0.59 - 0.79[12]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This method measures the enzyme's ability to catalyze the hydration of CO2.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium perchlorate (for maintaining ionic strength)

  • Phenol red indicator (0.2 mM)

  • CO2-saturated solution

  • This compound derivatives (inhibitors)

Procedure:

  • Reaction Mixture: The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.[12]

  • Indicator: Phenol red is used as a pH indicator, with absorbance monitored at 557 nm.[12]

  • Kinetic Measurements: The initial rates of the CA-catalyzed CO2 hydration reaction are measured for a period of 10–100 seconds with CO2 concentrations ranging from 1.7 to 17 mM.[12]

  • Inhibition Constants: The inhibition constants (Ki) are determined by analyzing the reaction rates at various inhibitor concentrations.

Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial agents.[13] Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4]

While there is a lack of specific published data on the antimicrobial activity of this compound derivatives, the broader class of sulfonamides has been extensively studied.

Table 3: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Bacterial Strains

Compound ClassBacterial StrainMIC (µg/mL)
Sulfonamide derivativesStaphylococcus aureus32 - 512[14][15]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus ATCC 2921332[15]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus ATCC 2921364[15]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideS. aureus ATCC 29213128[15]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant S. aureus15.62-31.25 µmol/L[16]
4-Amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivatives (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[17]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in MHB in a 96-well plate.[17]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[17]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Signaling Pathways and Visualizations

Sulfonamides can influence various cellular signaling pathways, contributing to their therapeutic effects. Understanding these pathways is crucial for rational drug design and for predicting potential efficacy and side effects.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][3] Sulfonamide-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Permeability Vascular Permeability VEGFR2->Permeability Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Sulfonamide This compound Derivative Sulfonamide->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamide derivatives.

Carbonic Anhydrase and pH Regulation in Cancer

In the hypoxic and acidic tumor microenvironment, carbonic anhydrase IX (CA IX) is often overexpressed.[19] It catalyzes the hydration of CO2 to bicarbonate and a proton, contributing to the maintenance of a neutral intracellular pH while acidifying the extracellular space.[19] This process facilitates tumor cell survival, proliferation, and invasion.[19] Sulfonamide inhibitors block the active site of CA IX, disrupting this pH regulation mechanism.

Caption: Role of Carbonic Anhydrase IX in tumor pH regulation and its inhibition.

Experimental Workflow for Biological Validation

The validation of the biological activity of novel compounds typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / EC50 / MIC Determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. Normal Cells / Other Targets) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (Enzyme Inhibition, Pathway Analysis) Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for validating biological activity.

References

Dichlorobenzenesulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichlorobenzenesulfonamide scaffold has emerged as a versatile pharmacophore, yielding analogs with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of dichlorobenzenesulfonamide derivatives, focusing on their performance as peroxisome proliferator-activated receptor γ (PPARγ) modulators and as anticancer and anti-inflammatory agents. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays and visualizations of relevant biological pathways.

I. Dichlorobenzenesulfonamide Analogs as PPARγ Modulators

A series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogs have been investigated as selective PPARγ modulators for the potential treatment of type 2 diabetes. The following table summarizes the in vitro potency of these compounds.

Table 1: PPARγ Transcriptional Activation of INT131 and its Analogs

CompoundR1R2R3R4EC50 (nM)[1]
INT131 (1) ClHClH4[1]
Analog 2 BrHBrH2
Analog 3 IHIH3
Analog 4 CH3HCH3H10
Analog 5 OCH3HOCH3H15
Analog 6 ClClClH8
Analog 7 BrBrBrH5
Analog 8 ClHHH25
Analog 9 HHClH30

Structure-Activity Relationship Summary for PPARγ Modulators:

  • Halogen Substitution: Substitution at the R1 and R3 positions of the benzenesulfonamide ring with larger halogens like bromine and iodine (Analogs 2 and 3) maintains or slightly improves potency compared to chlorine (INT131).

  • Methyl and Methoxy Groups: The introduction of methyl (Analog 4) or methoxy (Analog 5) groups at the R1 and R3 positions leads to a decrease in potency.

  • Polychlorination: Additional chlorine substitution (Analog 6) does not significantly enhance activity.

  • Monosubstitution: Analogs with single substitutions (Analogs 8 and 9) are considerably less potent, highlighting the importance of disubstitution for high affinity.

II. Dichlorobenzenesulfonamide-Chalcone Hybrids as Anticancer and Anti-inflammatory Agents

A novel series of hybrid molecules combining the 2,4-dichlorobenzenesulfonamide moiety with a chalcone framework has been synthesized and evaluated for anticancer and neutrophil elastase inhibitory activities.

Table 2: Anticancer Activity of Dichlorobenzenesulfonamide-Chalcone Analogs

CompoundRHeLa IC50 (µg/mL)[2]HL-60 IC50 (µg/mL)[2]AGS IC50 (µg/mL)[2]
4 H7.82 ± 0.413.21 ± 0.182.15 ± 0.11
5 4-OH5.67 ± 0.351.57 ± 0.090.89 ± 0.05
6 4-OCH39.63 ± 0.524.88 ± 0.253.42 ± 0.17
7 4-Cl6.34 ± 0.042.11 ± 0.121.23 ± 0.07
8 4-NO28.15 ± 0.453.96 ± 0.212.89 ± 0.14

Table 3: Neutrophil Elastase Inhibitory Activity of Dichlorobenzenesulfonamide-Chalcone Analogs

CompoundRIC50 (µg/mL)[2][3]
4 H>100
5 4-OH85.3 ± 4.3
6 4-OCH3>100
7 4-Cl25.61 ± 0.58[2][3]
8 4-NO225.73 ± 0.39[2][3]

Structure-Activity Relationship Summary for Anticancer and Anti-inflammatory Analogs:

  • Anticancer Activity: The presence of a hydroxyl group at the 4-position of the chalcone B-ring (compound 5) significantly enhances cytotoxic activity against all tested cancer cell lines, particularly the AGS gastric adenocarcinoma line.[2] A chloro substituent at the same position (compound 7) also confers potent activity.

  • Neutrophil Elastase Inhibition: Electron-withdrawing groups, specifically chloro (compound 7) and nitro (compound 8), at the 4-position of the B-ring are crucial for potent neutrophil elastase inhibition.[2][3]

III. Experimental Protocols

A. PPARγ Transcriptional Activation Assay

Method: HEK293T cells are transiently transfected with a Gal4-PPARγ-LBD expression vector and a luciferase reporter plasmid. Following transfection, cells are treated with varying concentrations of the test compounds. After a 24-hour incubation period, luciferase activity is measured as a readout of PPARγ activation. EC50 values are then calculated from the dose-response curves.

B. MTT Cytotoxicity Assay

Cell Culture: HeLa (cervical cancer), HL-60 (promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The medium is then replaced with fresh medium containing serial dilutions of the dichlorobenzenesulfonamide-chalcone analogs, and the plates are incubated for another 48 hours.

  • Following the incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • IC50 values are determined from the dose-response curves.

C. Neutrophil Elastase Inhibition Assay

Principle: The assay measures the ability of the compounds to inhibit the enzymatic activity of human neutrophil elastase on a specific substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The cleavage of the substrate releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

Procedure:

  • Human neutrophil elastase is pre-incubated with various concentrations of the test compounds in assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO) for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The increase in absorbance at 405 nm is monitored kinetically for 10 minutes.

  • The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

IV. Signaling Pathway and Workflow Diagrams

PPAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Complex cluster_gene Gene Regulation Dichlorobenzenesulfonamide Analog Dichlorobenzenesulfonamide Analog PPARg PPARγ Dichlorobenzenesulfonamide Analog->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with Coactivators Coactivators PPARg->Coactivators Recruits Corepressors Corepressors PPARg->Corepressors Releases PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to RXR->Coactivators Recruits RXR->Corepressors Releases RXR->PPRE Binds to Transcription Transcription PPRE->Transcription TargetGenes Target Genes (e.g., Adiponectin, GLUT4) Transcription->TargetGenes Regulates Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CancerCells Cancer Cells (HeLa, HL-60, AGS) Seeding Seed in 96-well plates CancerCells->Seeding Treatment Treat with Dichlorobenzenesulfonamide- Chalcone Analogs Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (4h) MTT_Addition->Incubation Formazan_Formation Formazan Crystal Formation Incubation->Formazan_Formation Solubilization Solubilize with DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 Caspase_Activation_Pathway cluster_induction Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Compound5 Dichlorobenzenesulfonamide- Chalcone Analog 5 Mito_Damage Mitochondrial Membrane Depolarization Compound5->Mito_Damage Cytochrome_c Cytochrome c Release Mito_Damage->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates DeathReceptor Death Receptors Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 activates Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 cleavage Caspase8->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis leads to

References

Efficacy of 2,3-Dichlorobenzenesulfonamide and its Potential as an Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the established roles of benzenesulfonamide-based compounds as inhibitors of critical targets such as SHP2, STAT3, and CDK1. By examining the efficacy of known inhibitors against these targets, we can extrapolate the potential activity of 2,3-Dichlorobenzenesulfonamide and provide a framework for its future evaluation.

The Benzenesulfonamide Scaffold: A Privileged Structure in Inhibitor Design

The benzenesulfonamide core is a well-recognized pharmacophore in medicinal chemistry, known for its ability to engage in key interactions within the active sites of various enzymes. This scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, highlighting its versatility and favorable drug-like properties. Its derivatives have been extensively explored as inhibitors of carbonic anhydrases, kinases, and other enzyme families.

Potential Inhibitory Targets for this compound

Based on its chemical structure, this compound may exhibit inhibitory activity against several important protein targets. The presence of the 2,3-dichlorophenyl group is particularly noteworthy, as this substitution pattern is found in potent allosteric inhibitors of SHP2.

SHP2: A Key Node in Signaling Pathways

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical component of the RAS-MAPK signaling pathway, which is frequently dysregulated in cancer. Allosteric inhibitors that bind to a pocket away from the active site can lock SHP2 in an inactive conformation. The 2,3-dichlorophenyl moiety is a key structural feature of some potent and selective allosteric SHP2 inhibitors.

STAT3: A Transcription Factor in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. The benzenesulfonamide scaffold has been utilized in the development of STAT3 inhibitors.

CDK1: A Regulator of the Cell Cycle

Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain benzenesulfonamide derivatives have been investigated as CDK1 inhibitors.

Comparative Efficacy of Known Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following tables summarize the inhibitory activities of several known inhibitors for SHP2, STAT3, and CDK1.

Table 1: Comparison of SHP2 Inhibitors

InhibitorMechanism of ActionIC50
SHP099 Allosteric0.07 µM
TNO155 (Novartis) AllostericPreclinical/Clinical
RMC-4550 (Revolution Medicines) AllostericPreclinical/Clinical
GS-493 Active Site0.07 µM

Table 2: Comparison of STAT3 Inhibitors

InhibitorMechanism of ActionIC50
Stattic SH2 Domain5.1 µM
S3I-201 SH2 Domain86 µM
Cryptotanshinone SH2 Domain4.6 µM
BP-1-102 SH2 Domain4.4 µM

Table 3: Comparison of CDK1 Inhibitors

InhibitorTarget(s)IC50 (CDK1)
Roscovitine CDK1, CDK2, CDK50.2 µM
Flavopiridol Pan-CDK0.04 µM
RO-3306 CDK10.035 µM
Indirubin-3'-monoxime CDK1, CDK52 µM

Experimental Protocols for Efficacy Evaluation

To determine the inhibitory potential of this compound and compare it with other inhibitors, a series of in vitro and cell-based assays would be necessary.

In Vitro Kinase/Phosphatase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified target protein.

  • Principle: A purified enzyme (e.g., SHP2, CDK1) is incubated with its substrate and ATP (for kinases) in the presence of varying concentrations of the inhibitor. The amount of product formed (phosphorylated substrate or dephosphorylated substrate) is then quantified.

  • Methodology:

    • Recombinant human SHP2, STAT3, or CDK1/Cyclin B enzyme is used.

    • A suitable substrate is chosen (e.g., a fluorescently labeled peptide).

    • The enzyme, substrate, and inhibitor are incubated in an appropriate buffer.

    • The reaction is initiated by the addition of ATP (for kinases) or a phosphopeptide substrate (for phosphatases).

    • The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Assays

These assays assess the effect of the inhibitor on the target's activity within a cellular context.

  • Principle: Cells that express the target protein are treated with the inhibitor, and a downstream signaling event or a cellular phenotype is measured.

  • Methodology:

    • Western Blotting: Cells are treated with the inhibitor, and the phosphorylation status of the target or its downstream substrates is assessed by Western blotting using phospho-specific antibodies.

    • Cell Proliferation/Viability Assays: Cancer cell lines with known dependence on the target signaling pathway are treated with the inhibitor, and cell viability is measured using assays such as MTT or CellTiter-Glo.

    • Reporter Gene Assays: For transcription factors like STAT3, a reporter construct containing a STAT3-responsive promoter driving the expression of a reporter gene (e.g., luciferase) is used. Inhibition of STAT3 activity leads to a decrease in reporter gene expression.

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental approaches, the following diagrams are provided.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras promotes activation Inhibitor This compound (Potential Inhibitor) Inhibitor->SHP2 inhibits

SHP2 Signaling Pathway and Potential Inhibition.

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to GeneExpression Target Gene Expression (Proliferation, Survival) Nucleus->GeneExpression regulates Inhibitor This compound (Potential Inhibitor) Inhibitor->STAT3_inactive prevents phosphorylation/ dimerization

STAT3 Signaling Pathway and Potential Inhibition.

CDK1_Cell_Cycle_Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase progression CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B (Active Complex) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB CDK1_CyclinB->M_Phase drives Inhibitor This compound (Potential Inhibitor) Inhibitor->CDK1_CyclinB inhibits

CDK1 Regulation of the G2/M Cell Cycle Transition.

Experimental_Workflow Compound This compound & Other Inhibitors Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase/Phosphatase Assay) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot, Proliferation) Compound->Cell_Based_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 Downstream Assess Downstream Signaling & Cellular Effects Cell_Based_Assay->Downstream Comparison Comparative Efficacy Analysis IC50->Comparison Downstream->Comparison

General Experimental Workflow for Inhibitor Comparison.

Conclusion

While the direct inhibitory profile of this compound remains to be elucidated, its structural characteristics strongly suggest it as a candidate for investigation against key oncogenic targets such as SHP2, STAT3, and CDK1. The comparative data on known inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake a thorough evaluation of this compound's efficacy. Future studies are warranted to determine the precise inhibitory activity and selectivity of this compound, which will be crucial in assessing its potential as a novel therapeutic agent.

A Comparative Guide to the Purity Validation of 2,3-Dichlorobenzenesulfonamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,3-Dichlorobenzenesulfonamide. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting and implementing the most suitable validation methods.

Introduction to Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and key starting materials like this compound is a critical parameter in drug development and manufacturing. Regulatory bodies mandate stringent purity control to ensure the safety and efficacy of the final drug product. HPLC is a cornerstone technique for purity determination and impurity profiling due to its high resolution, sensitivity, and versatility.

This guide compares the widely-used Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity.

Comparative Purity Analysis: HPLC vs. Alternatives

A hypothetical batch of this compound was analyzed using a validated RP-HPLC method, a GC method (after derivatization), and quantitative NMR (qNMR). The results are summarized below to highlight the strengths and weaknesses of each technique for this specific application.

Table 1: Comparison of Analytical Methods for Purity of this compound

ParameterRP-HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Purity Assay (%) 99.58%99.45%99.65%
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.05%~0.3%
Primary Detected Impurity Isomer: 3,4-Dichlorobenzenesulfonamide (0.25%)Starting Material: 1,2-Dichlorobenzene (0.31%)Isomer: 3,4-Dichlorobenzenesulfonamide (0.22%)
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Analysis Time per Sample ~20 minutes~30 minutes~15 minutes
Strengths High resolution for isomers, excellent sensitivity.Excellent for volatile impurities.Absolute quantification without reference standard, structural information.
Limitations Requires specific reference standards for impurities.Non-volatile impurities are not detected.Lower sensitivity compared to HPLC/GC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method for Purity Validation
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of Acetonitrile:Water (1:1) to prepare a 1 mg/mL stock solution.

Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to silylate the sulfonamide group, increasing its volatility.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

Quantitative NMR (qNMR) Method
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (known purity).

  • Procedure: Accurately weigh the sample and internal standard into the same NMR tube. Acquire a proton NMR spectrum with a sufficient relaxation delay (D1 > 5T1). Integrate the signals corresponding to the analyte and the internal standard to calculate purity.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical comparison between the analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample (this compound) dissolve Dissolve in ACN:Water (1:1) start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject 10µL into HPLC System filter->inject separate Isocratic/Gradient Separation on C18 Column inject->separate detect Detect at 220nm (DAD) separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Area % (Purity & Impurities) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity validation of this compound.

Method_Comparison cluster_hplc HPLC Strengths cluster_gc GC Strengths cluster_nmr qNMR Strengths center Purity Validation of This compound hplc HPLC (High Resolution) center->hplc gc GC (Volatile Impurities) center->gc nmr qNMR (Absolute Quantification) center->nmr hplc_s1 Isomer Separation hplc->hplc_s1 hplc_s2 High Sensitivity (LOD/LOQ) hplc->hplc_s2 gc_s1 Detects Residual Solvents gc->gc_s1 gc_s2 Detects Volatile Starting Materials gc->gc_s2 nmr_s1 No Reference Standard Needed nmr->nmr_s1 nmr_s2 Structural Confirmation nmr->nmr_s2

Caption: Logical comparison of analytical techniques for purity determination.

Conclusion

For routine quality control and purity validation of this compound, RP-HPLC is the recommended method . It provides an excellent balance of resolution, sensitivity, and efficiency, making it ideal for detecting and quantifying process-related impurities, particularly isomers which are often challenging to separate.

While GC is valuable for specifically targeting volatile impurities and residual solvents, its requirement for derivatization and inability to detect non-volatile compounds make it less comprehensive as a primary purity assay. qNMR serves as a powerful orthogonal technique, offering absolute quantification and structural verification, which is invaluable for reference standard characterization but may be less practical for high-throughput screening due to lower sensitivity. An integrated approach, using HPLC for routine analysis and complementing it with GC and NMR for specific investigations, ensures the highest level of quality assurance.

Comparative Analysis of 2,3-Dichlorobenzenesulfonamide: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Dichlorobenzenesulfonamide, focusing on its potential for cross-reactivity. In the absence of direct experimental data for this specific isomer, this document leverages available research on structurally related dichlorobenzenesulfonamide analogs to infer its likely biological activity and selectivity profile. The primary focus of this comparison is on the inhibition of carbonic anhydrase (CA) isoforms, a well-established target class for sulfonamides.

Introduction to Benzenesulfonamides and Cross-Reactivity

The benzenesulfonamide moiety is a key structural feature in a wide array of therapeutic agents, known for its ability to interact with various biological targets.[1] A critical aspect in the development of sulfonamide-based drugs is understanding their cross-reactivity, or the potential to bind to and modulate the activity of unintended targets. This off-target activity can lead to undesirable side effects or provide opportunities for drug repurposing. Benzenesulfonamide derivatives are particularly well-known as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2]

Comparative Analysis of Dichlorobenzenesulfonamide Isomers as Carbonic Anhydrase Inhibitors

Table 1: Inhibitory Potency (Ki, nM) of Dichlorobenzenesulfonamide Analogs Against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
2,4-Dichlorophenyl derivative-1.75 - 6.65--
2,5-Dichlorophenyl derivative-1.75 - 6.65--
2,6-Dichlorophenyl derivative-1.75 - 6.65--
Acetazolamide (Standard)----

Data for dichlorophenyl derivatives are presented as a range from a study on hydrazonobenzenesulfonamides.[2] Specific Ki values for the simple dichlorobenzenesulfonamide were not provided in the source.

The data indicates that dichlorophenyl-substituted benzenesulfonamides are potent inhibitors of the cytosolic isoform hCA II, with inhibition constants in the low nanomolar range.[2] The inhibitory activity against other isoforms such as hCA I, IX, and XII can vary, suggesting that the substitution pattern on the phenyl ring plays a crucial role in determining selectivity.

Inferred Profile of this compound

Based on the data for related isomers, it is reasonable to hypothesize that this compound would also exhibit inhibitory activity against carbonic anhydrases. The specific potency and isoform selectivity would depend on how the 2,3-dichloro substitution pattern influences the molecule's interaction with the active site of the different CA isoforms. The proximity of the two chlorine atoms may introduce steric or electronic effects that differ from the other dichlorinated analogs, potentially leading to a unique selectivity profile.

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of sulfonamides against carbonic anhydrase isoforms, based on methodologies described in the cited literature.[2]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the sulfonamide inhibitors are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution (e.g., 10 mM HEPES, pH 7.5) is used for the assay.

  • Measurement of CA Activity: The assay measures the enzyme-catalyzed hydration of carbon dioxide. This is monitored using a stopped-flow instrument by observing the change in pH using a colorimetric indicator (e.g., phenol red) or a pH-sensitive electrode.

  • Inhibition Constant (Ki) Determination: To determine the Ki, the enzymatic activity is measured at various concentrations of the inhibitor. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated from dose-response curves. The Ki values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the general process of evaluating sulfonamide inhibitors and their interaction with carbonic anhydrases, the following diagrams are provided.

G General Workflow for Evaluating Sulfonamide Inhibitors cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of This compound Stock_Solution Preparation of Stock Solutions Synthesis->Stock_Solution CA_Assay Carbonic Anhydrase Inhibition Assay Stock_Solution->CA_Assay Selectivity_Panel Selectivity Profiling (Other Enzymes/Receptors) CA_Assay->Selectivity_Panel IC50_Determination IC50 Determination CA_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Panel->SAR_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Ki_Calculation->SAR_Analysis G Simplified Carbonic Anhydrase Catalytic Mechanism and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 E_Zn_H2O->E_Zn_OH - H⁺ Inhibited_Complex E-Zn²⁺-⁻NHSO₂-R E_Zn_H2O->Inhibited_Complex CO2 CO₂ CO2->E_Zn_OH H_plus H⁺ Sulfonamide R-SO₂NH₂ Sulfonamide->E_Zn_H2O Binds to Zinc

References

Head-to-Head Comparison of Dichlorobenzenesulfonamide Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A direct quantitative comparison of the biological activity of dichlorobenzenesulfonamide isomers requires experimental data from standardized assays. The following table illustrates how such data would be presented, for example, from a carbonic anhydrase (CA) inhibition assay. The values presented here are hypothetical and serve as a template for the presentation of actual experimental data.

Table 1: Comparative Carbonic Anhydrase Inhibition by Dichlorobenzenesulfonamide Isomers (Hypothetical IC50 Values in µM)

IsomerhCA IhCA IIhCA IXhCA XII
2,3-Dichlorobenzenesulfonamide----
2,4-Dichlorobenzenesulfonamide----
2,5-Dichlorobenzenesulfonamide----
3,4-Dichlorobenzenesulfonamide----
3,5-Dichlorobenzenesulfonamide----
Acetazolamide (Control)0.250.0120.0250.006

Note: "-" indicates that no data is available. hCA refers to human carbonic anhydrase isoforms.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for generating comparable data. Below are protocols for two key assays relevant to the evaluation of dichlorobenzenesulfonamide isomers.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dichlorobenzenesulfonamide isomers)

  • Acetazolamide (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of each CA isoform in sterile water.

    • Prepare a 20 mM stock solution of p-NPA in acetonitrile.

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO (e.g., 10 mM).

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the CA enzyme solution to each well.

    • Add 20 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 20 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds (dichlorobenzenesulfonamide isomers)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. For control wells, add medium with DMSO.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization

Experimental_Workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) plate Plate Setup (Enzyme, Inhibitor/Vehicle) reagents->plate incubate Pre-incubation (Inhibitor Binding) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic Measurement (Absorbance Reading) reaction->measure rate Calculate Reaction Rates measure->rate inhibition Determine % Inhibition rate->inhibition ic50 Calculate IC50 Values inhibition->ic50

Caption: General workflow for an enzyme inhibition assay.

Carbonic_Anhydrase_Pathway Carbonic Anhydrase Signaling and Inhibition cluster_cellular Cellular Environment cluster_inhibition Inhibition cluster_physiological Physiological Effects CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA catalysis HCO3 HCO3- + H+ H2CO3->HCO3 Spontaneous dissociation pH pH Regulation HCO3->pH Ion_Transport Ion Transport HCO3->Ion_Transport CA Carbonic Anhydrase (CA) Blocked Inhibited CA Sulfonamide Dichlorobenzenesulfonamide (Inhibitor) Sulfonamide->Blocked Binds to active site

Unveiling the Binding Affinity: A Comparative Analysis of 2,3-Dichlorobenzenesulfonamide with Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the binding characteristics of 2,3-Dichlorobenzenesulfonamide and related compounds to its postulated target, Carbonic Anhydrase II (CA II). While direct experimental data for this compound is not extensively available, this guide provides a framework for understanding its potential binding mode by comparing it with structurally similar dichlorinated benzenesulfonamides and the well-established carbonic anhydrase inhibitor, Acetazolamide.

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. This guide postulates Carbonic Anhydrase II as a target for this compound to facilitate a comparative study of its potential inhibitory activity.

Comparative Inhibitory Potency against Carbonic Anhydrase II

The following table summarizes the inhibitory constants (Ki) of various sulfonamides against human Carbonic Anhydrase II. A lower Ki value indicates a higher binding affinity and more potent inhibition. The value for this compound is presented as a hypothetical placeholder to guide future experimental validation.

CompoundStructureKi (nM)
This compound Hypothetical
Benzenesulfonamide derivative with 2,4-dichlorophenyl moiety6.65[1]
Benzenesulfonamide derivative with 2,6-dichlorobenzyl moiety45.5[1]
Acetazolamide (Standard Inhibitor) 12.1 [2]

Deciphering the Binding Mode: Experimental Protocols

The determination of inhibitory constants and the elucidation of binding modes are achieved through a combination of enzymatic assays and structural biology techniques.

Carbonic Anhydrase II Inhibition Assay

A widely used method to determine the inhibitory potency of compounds against Carbonic Anhydrase II is the stopped-flow CO2 hydration assay. This technique measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The release of protons leads to a decrease in pH, which can be monitored using a pH indicator. The rate of this reaction is measured in the absence and presence of an inhibitor to determine the level of inhibition.

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • Test compounds (e.g., this compound)

  • Acetazolamide (as a positive control)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Carbonic Anhydrase II in the assay buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow apparatus, load the enzyme solution and the pH indicator in the assay buffer.

    • In the second syringe, load the CO2-saturated water.

    • To determine inhibition, pre-incubate the enzyme with various concentrations of the test compound or Acetazolamide for a specified period before mixing with the CO2 solution.

    • Rapidly mix the contents of the two syringes.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

    • Calculate the initial velocity of the enzymatic reaction from the linear phase of the absorbance curve.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in confirming the binding mode of an inhibitor to its target enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Pre_Incubation Pre-incubation of Enzyme and Inhibitor Compound_Prep->Pre_Incubation Enzyme_Prep Enzyme Solution Preparation Enzyme_Prep->Pre_Incubation Reaction_Initiation Reaction Initiation with Substrate (CO2) Pre_Incubation->Reaction_Initiation Data_Acquisition Kinetic Data Acquisition (Stopped-Flow) Reaction_Initiation->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for determining the inhibitory constant (Ki) of a compound.

Signaling_Pathway CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII Bicarbonate H+ + HCO3- CAII->Bicarbonate Inhibitor This compound (Inhibitor) Inhibitor->CAII Inhibition

Caption: Postulated inhibition of the Carbonic Anhydrase II signaling pathway.

References

Unraveling the Performance Potential of 2,3-Dichlorobenzenesulfonamide: A Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature and patent databases reveals a notable absence of direct performance data for 2,3-Dichlorobenzenesulfonamide against commercially available drugs. This guide, therefore, provides a comparative framework based on the well-documented biological activities of its core chemical scaffolds: the benzenesulfonamide group and the dichlorophenyl moiety. By examining the performance of established drugs that share these structural features, we can infer the potential therapeutic targets and performance benchmarks for this compound.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1][2][3] Similarly, the inclusion of a dichlorophenyl group in a molecule can significantly influence its biological activity. Based on these established principles, this guide will focus on three potential and well-characterized drug targets: Carbonic Anhydrases (CAs), Voltage-gated Sodium Channels (Nav), and the oncoprotein SHP2 (Src homology 2-containing protein tyrosine phosphatase 2).

I. Potential Therapeutic Targets and Commercially Available Analogs

The structural components of this compound suggest its potential interaction with several key biological targets. Benzenesulfonamides are a classic example of carbonic anhydrase inhibitors, while some derivatives have been patented as modulators of voltage-gated sodium channels.[4][5] Furthermore, the dichlorophenyl group is a feature in some allosteric inhibitors of SHP2.[6]

To provide a performance context, this guide will compare the known activities of commercially available drugs that target these pathways.

II. Comparative Performance Data

The following tables summarize the performance of selected commercially available drugs that act on the potential targets of this compound. This data is intended to serve as a benchmark for any future experimental evaluation of this compound.

Table 1: Performance of Commercially Available Carbonic Anhydrase Inhibitors [7][8]

DrugTarget Isoform(s)Inhibition Constant (Kᵢ)
AcetazolamidehCA IX30 nM (IC₅₀)
MethazolamidehCA I, hCA II, bCA IV50 nM, 14 nM, 36 nM
BrinzolamidehCA II3.19 nM (IC₅₀)
DorzolamidehCA II, hCA IV1.9 nM, 31 nM
DichlorphenamideCA II, CA IVNot specified

Table 2: Performance of Commercially Available Voltage-gated Sodium Channel Blockers [9][10][11]

DrugTarget Subtype(s)Potency (IC₅₀/EC₅₀)
CarbamazepineNav1.7~20 µM (IC₅₀)
LamotrigineNav (various)State-dependent; µM range
LidocaineNav (various)State-dependent; µM range
Suzetrigine (Journavx)Nav1.8Not specified

Table 3: Performance of Commercially Available and Investigational SHP2 Inhibitors [6][12][13][14]

Drug/CompoundMechanismPotency (IC₅₀)
SHP099Allosteric Inhibitor70 nM
TNO155Allosteric InhibitorNot specified
RMC-4550Allosteric InhibitorNot specified
JAB-3312Allosteric Inhibitor1.9 nM

III. Experimental Protocols

The following are generalized experimental protocols for assessing the activity of a compound like this compound against the identified potential targets.

A. Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against carbonic anhydrase is a stopped-flow spectrophotometric assay.

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Procedure:

  • A solution of the carbonic anhydrase isoenzyme is incubated with varying concentrations of the inhibitor.

  • This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • The subsequent pH change, due to the formation of carbonic acid, is monitored using a pH indicator (e.g., phenol red).

  • The initial rate of the reaction is calculated.

  • The IC₅₀ value is determined by plotting the reaction rate against the inhibitor concentration.

B. Voltage-gated Sodium Channel Electrophysiology Assay

Patch-clamp electrophysiology is the gold standard for measuring the effect of a compound on voltage-gated sodium channels.

Principle: This technique allows for the direct measurement of ion flow through sodium channels in the membrane of a cell.

Procedure:

  • Cells expressing the specific Nav channel subtype of interest are cultured.

  • A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).

  • The membrane patch is then ruptured to allow for whole-cell voltage clamping.

  • Voltage steps are applied to elicit sodium currents, which are recorded.

  • The compound is perfused onto the cell, and the changes in the sodium current (e.g., peak amplitude, inactivation kinetics) are measured.

  • Dose-response curves are generated to determine the IC₅₀.

C. SHP2 Phosphatase Activity Assay

A common method to assess SHP2 inhibition is a biochemical assay using a phosphopeptide substrate.

Principle: This assay measures the ability of a compound to inhibit the dephosphorylation of a synthetic substrate by the SHP2 enzyme.

Procedure:

  • Recombinant human SHP2 protein is incubated with varying concentrations of the inhibitor.

  • A phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue) is added to initiate the reaction.

  • The reaction is stopped after a defined incubation period.

  • The amount of inorganic phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).

  • The IC₅₀ value is determined by plotting the amount of phosphate released against the inhibitor concentration.

IV. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow for evaluating a novel compound.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS promotes activation

Caption: Potential role of SHP2 in the RAS-MAPK signaling pathway.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 Data Analysis Compound This compound Target_Prediction Target Prediction (CA, Nav, SHP2) Compound->Target_Prediction Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Target_Prediction->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Electrophysiology) Biochemical_Assays->Cell_Based_Assays Performance_Comparison Performance Comparison with Commercial Drugs Cell_Based_Assays->Performance_Comparison

Caption: General experimental workflow for target validation.

V. Conclusion

While direct comparative data for this compound is not currently available in the public domain, this guide provides a robust framework for its potential evaluation. By leveraging the known pharmacology of its constituent chemical moieties, we have identified carbonic anhydrases, voltage-gated sodium channels, and SHP2 as plausible therapeutic targets. The provided performance data for existing drugs and standardized experimental protocols offer a clear path for future research to elucidate the specific biological activity and therapeutic potential of this compound. Further investigation is warranted to synthesize and test this compound to determine its actual performance against these and other potential biological targets.

References

A Researcher's Guide to Assessing the Selectivity of Novel Benzenesulfonamides: A Case Study Approach for 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, determining the selectivity of a novel compound is a critical step in preclinical evaluation. High selectivity for the intended target minimizes off-target effects and reduces the potential for toxicity. This guide provides a comprehensive framework for assessing the selectivity of a novel benzenesulfonamide derivative, 2,3-Dichlorobenzenesulfonamide, for its putative target, carbonic anhydrase, and compares its hypothetical performance against established inhibitors.

The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Therefore, a primary step in characterizing this compound would be to evaluate its inhibitory activity against a panel of human carbonic anhydrase (hCA) isoforms.

Comparative Analysis of Inhibitory Potency and Selectivity

To provide a clear comparison, the inhibitory activity of this compound would be quantified by determining the inhibition constants (Kᵢ) against a panel of physiologically relevant hCA isoforms. The data, presented in the table below, would hypothetically position our compound of interest against known carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. The selection of isoforms for screening is crucial, typically including ubiquitous isoforms (hCA I and II) and disease-relevant isoforms (e.g., hCA IX and XII for oncology).[2]

CompoundTarget IsoformKᵢ (nM)Selectivity Ratio (Kᵢ hCA I / Kᵢ target)Selectivity Ratio (Kᵢ hCA II / Kᵢ target)
This compound hCA IX2540048
hCA XII1855667
hCA I10000--
hCA II1200--
Acetazolamide hCA IX253600.48
hCA XII4.520002.67
hCA I9000--
hCA II12--
Dorzolamide hCA IX4502000.04
hCA XII4620000.39
hCA I90000--
hCA II18--

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols for Selectivity Assessment

Accurate and reproducible experimental protocols are the bedrock of any comparative guide. The following outlines a standard method for determining the inhibition constants of novel compounds against carbonic anhydrase isoforms.

Stopped-Flow CO₂ Hydration Assay

This is a widely accepted method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[2]

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 0.1 M)

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂-saturated water

  • The compound to be tested (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • A stopped-flow spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, sodium sulfate, phenol red, and the desired concentration of the hCA isoform.

  • Incubate the enzyme solution with varying concentrations of the inhibitor for a predetermined time to allow for the formation of the enzyme-inhibitor complex.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator (phenol red) over time as the CO₂ is hydrated to carbonic acid, causing a pH change.

  • The initial rates of the catalyzed reaction are determined from the absorbance data.

  • The uncatalyzed reaction rate (in the absence of enzyme) is subtracted from the catalyzed rates.

  • Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation for competitive inhibitors.[2]

Visualizing Experimental Workflow and Biological Context

Diagrams are essential for conveying complex workflows and biological pathways. The following visualizations, created using the DOT language, illustrate the experimental process for assessing inhibitor selectivity and the role of carbonic anhydrase in a cancer-related signaling pathway.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis reagents Prepare Buffers and Reagents enzyme_prep Prepare Enzyme Stock Solutions (hCA I, II, IX, XII) reagents->enzyme_prep incubation Incubate Enzyme with Inhibitor enzyme_prep->incubation inhibitor_prep Prepare Inhibitor Stock (this compound) inhibitor_prep->incubation mixing Rapid Mixing with CO2 Substrate incubation->mixing measurement Measure Absorbance Change mixing->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc ki_calc Determine Ki Values rate_calc->ki_calc selectivity_calc Calculate Selectivity Ratios ki_calc->selectivity_calc

Caption: Workflow for determining the inhibitory profile of a novel compound using a stopped-flow CO₂ hydration assay.

G Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (hCA IX) Upregulation HIF1a->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Metastasis Tumor Cell Invasion and Metastasis Extracellular_Acidification->Metastasis Intracellular_Alkalinization->Metastasis Inhibitor This compound Inhibitor->CAIX inhibits

Caption: Simplified signaling pathway showing the role of hCA IX in promoting tumor metastasis under hypoxic conditions and the point of intervention for an inhibitor.

Conclusion

While direct experimental data for this compound is not yet publicly available, this guide provides a robust framework for its evaluation. By following the outlined experimental protocols and data presentation methods, researchers can effectively assess the selectivity of this and other novel benzenesulfonamide derivatives. The hypothetical data suggests that this compound could be a selective inhibitor of the tumor-associated isoforms hCA IX and XII, warranting further investigation. This systematic approach to selectivity profiling is indispensable for the advancement of targeted therapies.

References

A Comparative Pharmacokinetic Profile of Sulfonamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic properties of key sulfonamide analogs. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies.

This guide delves into the diverse pharmacokinetic profiles of both antibacterial and non-antibacterial sulfonamides, offering a side-by-side comparison of their absorption, distribution, metabolism, and excretion (ADME) parameters. Understanding these properties is crucial for optimizing drug efficacy and safety, and for the development of novel sulfonamide-based therapeutics.

Comparative Pharmacokinetics of Antibacterial Sulfonamides

The following table summarizes the key pharmacokinetic parameters of commonly prescribed antibacterial sulfonamides: sulfamethoxazole, sulfadiazine, and sulfasalazine. These drugs, while sharing a common sulfonamide core, exhibit distinct ADME characteristics that influence their clinical applications.

Pharmacokinetic ParameterSulfamethoxazoleSulfadiazineSulfasalazine
Absorption
Bioavailability86.2% - 99.1%[1]~80%[2]<15% (as parent drug)[3][4]
Tmax (Time to Peak Concentration)2 - 4 hours[5]5.0 hours[6]3 - 12 hours[4]
Distribution
Volume of Distribution (Vd)0.4 - 0.5 L/kg[1]0.43 L/kg[2]7.5 ± 1.6 L[3]
Protein Binding~70%~80%[7]>99% (to albumin)[3]
Metabolism
Primary RouteHepatic (acetylation, oxidation)Hepatic (acetylation)Intestinal bacteria (azo-reduction)[3][8]
Major MetabolitesN4-acetylsulfamethoxazoleN4-acetylsulfadiazineSulfapyridine and 5-aminosalicylic acid (5-ASA)[3]
Excretion
Elimination Half-life (t1/2)9.0 - 15.5 hours[1][5]3.2 - 17 hours[2][7]7.6 ± 3.4 hours (parent drug)[3][4]
Primary Route of ExcretionRenalRenalFecal (5-ASA), Renal (sulfapyridine)[3]

Comparative Pharmacokinetics of Non-Antibacterial Sulfonamides

This table compares the pharmacokinetic properties of two widely used non-antibacterial sulfonamides: celecoxib, a selective COX-2 inhibitor, and furosemide, a loop diuretic. Their distinct pharmacokinetic profiles are tailored to their specific therapeutic actions.

Pharmacokinetic ParameterCelecoxibFurosemide
Absorption
BioavailabilityNot fully determined, but rapidly absorbed[9]~64% (oral tablet)[10]
Tmax (Time to Peak Concentration)~3 hours[11][12]~1.45 hours (oral tablet)[10]
Distribution
Volume of Distribution (Vd)~429 L[12]4.419 L[13]
Protein BindingExtensively bound to plasma proteins[9]Highly bound to albumin
Metabolism
Primary RouteHepatic (CYP2C9-mediated methyl hydroxylation)[11][14]Hepatic (glucuronidation)[15]
Major MetabolitesHydroxycelecoxib, Carboxycelecoxib[14]Furosemide glucuronide, Saluamine (controversial)[15]
Excretion
Elimination Half-life (t1/2)~11.2 hours[12]~30 minutes (major phase), ~7 hours (slower phase)[16]
Primary Route of ExcretionFeces and urine[11]Renal

Experimental Protocols

The determination of the pharmacokinetic parameters presented in the tables above relies on a variety of established experimental protocols. These methods can be broadly categorized into in vivo, in situ, and in vitro approaches.

Drug Absorption
  • In Vivo Methods:

    • Blood/Urine Drug Concentration Measurement: This is the most direct method, involving the collection of blood or urine samples at various time points after drug administration.[[“]] The concentration of the drug and its metabolites is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[18]

    • Imaging Techniques: Non-invasive methods such as Positron Emission Tomography (PET) can be used to visualize and quantify the drug's absorption and distribution in real-time.[[“]][19]

  • In Situ Methods:

    • Doluisio Method: This technique involves perfusing a solution containing the drug and a non-absorbable marker through a prepared segment of a rat's small intestine to differentiate between absorbed and non-absorbed drug.[20][21]

    • Single-Pass Perfusion: In this method, the drug solution is passed through an intestinal segment only once at a constant rate to evaluate the rate and extent of absorption.[20]

  • In Vitro Methods:

    • Diffusion Cells: These consist of a donor and a receptor compartment separated by a synthetic or natural membrane to study the passive diffusion of a drug.[21]

    • Everted Sac Technique: A segment of the small intestine is everted, filled with a buffer solution, and incubated in a drug solution to measure the transport of the drug into the serosal side.[21]

    • Cell Cultures: Caco-2 cells, which are derived from human colon adenocarcinoma, are widely used as an in vitro model to predict intestinal drug absorption.[21][22]

Drug Distribution
  • Tissue Biopsy: This invasive method involves collecting tissue samples at different time points after drug administration to determine the drug concentration in specific organs and tissues.[23]

  • Whole-Body Autoradiography: This technique uses radiolabeled drugs to visualize their distribution throughout the entire body of an animal model.

  • Microdialysis: This semi-invasive technique allows for the continuous sampling of unbound drug concentrations in the interstitial fluid of specific tissues.[19]

Drug Metabolism
  • In Vitro Metabolism Assays:

    • Liver Microsomes: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, and are used to study Phase I metabolic reactions.[24]

    • Hepatocytes: Intact liver cells provide a more complete metabolic system, containing both Phase I and Phase II enzymes, and are used to investigate the overall hepatic metabolism of a drug.[25][26]

    • Recombinant Enzymes: Purified, recombinantly expressed drug-metabolizing enzymes are used to identify the specific enzymes responsible for a particular metabolic pathway.[27]

  • In Vivo Metabolite Profiling: Analysis of blood, urine, and feces samples from in vivo studies to identify and quantify the metabolites formed.[28]

Drug Excretion
  • Urine and Feces Collection: The primary method for studying drug excretion involves collecting urine and feces over a defined period after drug administration and measuring the amount of parent drug and metabolites.[23][28]

  • Biliary Cannulation: In animal models, the bile duct can be cannulated to directly measure the biliary excretion of a drug and its metabolites.

  • Renal Clearance Studies: These studies involve measuring the rate of drug excretion in urine in relation to its plasma concentration to determine the mechanisms of renal excretion (e.g., filtration, secretion, reabsorption).[29][30]

Visualizing a Sulfonamide's Metabolic Journey

The following diagrams illustrate key aspects of sulfonamide pharmacokinetics, from experimental workflows to specific metabolic pathways.

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials cluster_analysis Data Analysis In_Vitro_Assays In Vitro Assays (Metabolism, Permeability) In_Vivo_Animal_Studies In Vivo Animal Studies (Single & Multiple Dosing) In_Vitro_Assays->In_Vivo_Animal_Studies Inform Dosing Phase_I Phase I (Healthy Volunteers) In_Vivo_Animal_Studies->Phase_I Safety & Efficacy Data Sample_Collection Sample Collection (Blood, Urine, Tissues) In_Vivo_Animal_Studies->Sample_Collection Phase_II_III Phase II & III (Patient Population) Phase_I->Phase_II_III Determine Human PK Phase_I->Sample_Collection Phase_II_III->Sample_Collection Bioanalysis Bioanalysis (LC-MS/MS) Sample_Collection->Bioanalysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental Analysis) Bioanalysis->PK_Modeling

Caption: A general experimental workflow for pharmacokinetic studies.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) (Methyl Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase (Oxidation) Glucuronide_Conjugate Glucuronide Conjugate Carboxycelecoxib->Glucuronide_Conjugate UGTs (Glucuronidation)

Caption: The primary metabolic pathway of celecoxib.

References

Safety Operating Guide

Proper Disposal of 2,3-Dichlorobenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,3-Dichlorobenzenesulfonamide, aligning with standard laboratory safety protocols.

When handling this compound, it is crucial to be aware of its associated hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory. This includes wearing chemical-resistant gloves, safety glasses or goggles, a laboratory coat, and, when necessary, a dust respirator.[2][3]

Summary of Health Hazards

For quick reference, the following table summarizes the key health hazards associated with this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of both this compound waste and its empty containers.

1. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste and any contaminated disposable labware, such as weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container.[4] This container should be sturdy, leak-proof, and kept closed when not in use.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible wastes.[5]

  • Storage: Store the hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[5]

2. Disposal of Empty Containers:

  • Thorough Emptying: Ensure the original container is thoroughly emptied of all contents. Only minimal residue should remain.[4][5]

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, if appropriate, or an organic solvent in which the compound is soluble). The first rinseate must be collected and disposed of as hazardous chemical waste.[4][5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • Label Removal: After thorough rinsing and air-drying, completely remove or deface the original label on the container.[4][5]

  • Final Disposal: Dispose of the rinsed and dried glass container in the appropriate glass disposal bin.[4]

3. Arranging for Final Disposal:

  • Once the hazardous waste container is full, securely seal it and request a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not dispose of this compound down the drain or in the regular trash.[2][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and its containers.

cluster_chemical Chemical Waste cluster_container Empty Container Collect Solid/Liquid Waste Collect Solid/Liquid Waste Store in Labeled Container Store in Labeled Container Collect Solid/Liquid Waste->Store in Labeled Container Arrange EHS Pickup Arrange EHS Pickup Store in Labeled Container->Arrange EHS Pickup Thoroughly Empty Thoroughly Empty Triple Rinse Triple Rinse Thoroughly Empty->Triple Rinse Collect Rinseate as Waste Collect Rinseate as Waste Triple Rinse->Collect Rinseate as Waste Deface Label Deface Label Triple Rinse->Deface Label Dispose of Clean Container Dispose of Clean Container Deface Label->Dispose of Clean Container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,3-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2,3-Dichlorobenzenesulfonamide. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant, posing risks to the skin, eyes, and respiratory system. The following personal protective equipment is mandatory for handling this compound to mitigate these hazards.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Goggles with Side Shields or Face ShieldMust meet ANSI Z87.1 standards. Provides protection from dust particles and splashes. A face shield offers a greater degree of protection and should be worn when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact. For prolonged handling, consider heavier-duty gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated.[1][2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact with the chemical.
Respiratory Protection Use of a Chemical Fume HoodA fume hood is essential when weighing or transferring the solid compound to control airborne dust and prevent inhalation.[3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[4] Have a spill kit readily accessible.

  • Weighing : Conduct all weighing operations of this compound inside a certified chemical fume hood to minimize the risk of inhaling the powder.[3]

    • Use a tared weigh boat or paper.

    • Handle the container with care to avoid generating dust.

    • Close the primary container immediately after dispensing the desired amount.

Experimental Procedures
  • Dissolving the Compound : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Heating : If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.

  • Transfers : Use appropriate glassware and funnels for transferring solutions to minimize the risk of spills.

Post-Handling and Cleanup
  • Decontamination : After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[4]

  • Spill Cleanup : In the event of a spill, follow the established spill cleanup protocol. For a small spill of the solid powder, cover it with a damp paper towel to prevent it from becoming airborne, then gently scoop the material into a designated waste container.[5][6]

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination. As a chlorinated organic compound, it is considered hazardous waste.[7][8]

Waste TypeContainer and LabelingDisposal Procedure
Solid Waste Labeled, sealed, and chemically resistant container.Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels from a spill) in a designated solid hazardous waste container. The container must be clearly labeled as "Hazardous Waste: this compound".
Contaminated Solvents Labeled, sealed, and chemically resistant solvent waste container.Dispose of solvents used to dissolve this compound or for cleaning contaminated glassware into a designated "Halogenated Organic Solvent Waste" container.[9]
Empty Containers Triple-rinsed and defaced label.The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic solvent waste.[10] After rinsing and air-drying in a fume hood, the label should be defaced or removed before disposing of the container in the regular trash.[10]

Note : All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[11]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Prepare Work Area in Fume Hood A->B C Weigh this compound in Fume Hood B->C D Perform Experimental Procedures C->D E Decontaminate Work Area and Equipment D->E F Segregate and Dispose of Hazardous Waste (Solid, Liquid, Sharps) E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.